Methyl 2-ethenylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-ethenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-3-8-6-4-5-7-9(8)10(11)12-2/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHUYCIKFIKENX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501863 | |
| Record name | Methyl 2-ethenylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27326-44-9 | |
| Record name | Methyl 2-ethenylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of Methyl 2-ethenylbenzoate
An In-Depth Technical Guide to the Synthesis of Methyl 2-Ethenylbenzoate
Abstract
This compound, also known as methyl 2-vinylbenzoate, is a valuable monomer and a versatile building block in organic synthesis, finding applications in polymer chemistry and the development of novel materials. Its structure, featuring both an electron-withdrawing ester and a polymerizable vinyl group on an aromatic ring, makes it a target of significant synthetic interest. This guide provides an in-depth exploration of two primary, field-proven methodologies for its synthesis: the classical Fischer-Speier esterification of 2-vinylbenzoic acid and the modern palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles and causal logic behind the procedural steps, ensuring both reproducibility and a deeper understanding of the chemical transformations.
Introduction: Strategic Approaches to Synthesis
The (C₁₀H₁₀O₂) requires the strategic construction of an ortho-substituted benzene ring containing both a methyl ester and a vinyl group. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions. We will explore two divergent and highly effective strategies:
-
Strategy A: Fischer-Speier Esterification. This approach is ideal when the precursor, 2-vinylbenzoic acid, is readily available. It is a direct, acid-catalyzed reaction that follows a classical and well-understood mechanism.
-
Strategy B: Palladium-Catalyzed Suzuki-Miyaura Coupling. This modern catalytic method builds the crucial carbon-carbon bond of the vinyl group onto a pre-existing methyl benzoate scaffold. It offers high efficiency and excellent functional group tolerance, starting from common commercial precursors like methyl 2-bromobenzoate.[1]
Below is a logical diagram outlining these two strategic pathways.
Caption: High-level overview of the two primary synthetic strategies discussed.
Methodology 1: Fischer-Speier Esterification
This method represents the most direct route to this compound, provided the corresponding carboxylic acid is available. The Fischer-Speier esterification is a reversible, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[2]
Mechanistic Rationale and Causality
The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄), which significantly enhances the electrophilicity of the carbonyl carbon.[2] The alcohol (methanol) then acts as a nucleophile, attacking this activated carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester.
To drive the equilibrium towards the product side, a large excess of one of the reactants, typically the less expensive alcohol (methanol), is used. Methanol also conveniently serves as the solvent for the reaction. The removal of water as it is formed can also shift the equilibrium but is often less practical on a lab scale for this specific reaction.
Detailed Experimental Protocol
Materials:
-
2-Vinylbenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-vinylbenzoic acid (1.0 eq) in anhydrous methanol (10-20 eq). A significant excess of methanol is crucial to drive the reaction equilibrium towards the ester product.[3]
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the solution. This addition is exothermic and should be done cautiously.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up - Quenching and Extraction: After cooling the mixture to room temperature, most of the excess methanol is removed under reduced pressure using a rotary evaporator. The resulting residue is diluted with diethyl ether (or ethyl acetate) and water.
-
Neutralization: The organic layer is carefully washed with a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst and remove any unreacted 2-vinylbenzoic acid. Observe for CO₂ evolution, which indicates neutralization.
-
Washing and Drying: The organic layer is subsequently washed with water and then with brine to remove residual salts. It is then dried over anhydrous magnesium sulfate or sodium sulfate.[3]
-
Purification: After filtering off the drying agent, the solvent is evaporated under reduced pressure to yield the crude this compound. Further purification can be achieved via vacuum distillation or flash column chromatography on silica gel.
Caption: Step-by-step workflow for the Fischer-Speier esterification method.
Methodology 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.[4] This method is exceptionally powerful for synthesizing this compound from readily available precursors: methyl 2-bromobenzoate and a vinylboron species.
Mechanistic Rationale and Causality
The catalytic cycle of the Suzuki coupling is a well-established sequence of three main steps:[5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of methyl 2-bromobenzoate, forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the organoboron compound (vinylboronic acid or its ester) to form a more nucleophilic borate species. This species then transfers its vinyl group to the palladium center, displacing the halide.[6]
-
Reductive Elimination: The two organic groups (the methyl benzoate moiety and the vinyl group) on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.
The choice of ligand for the palladium catalyst is critical. Bulky, electron-rich phosphine ligands (e.g., PPh₃, or more advanced biarylphosphines) stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps, leading to higher efficiency and turnover numbers.[5]
Detailed Experimental Protocol
Materials:
-
Methyl 2-bromobenzoate
-
Potassium vinyltrifluoroborate or Vinylboronic acid pinacol ester
-
Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene and Water (or another suitable solvent system like Dioxane/Water)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add methyl 2-bromobenzoate (1.0 eq), potassium vinyltrifluoroborate (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst. If using Pd(OAc)₂ (0.01-0.05 eq), a ligand such as PPh₃ (0.02-0.10 eq) must also be added. If using a pre-formed catalyst like Pd(PPh₃)₄ (0.01-0.05 eq), no additional ligand is needed.
-
Solvent Addition: Add the degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio). The presence of water is often crucial for the transmetalation step.
-
Reaction: Heat the mixture to 80-100°C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the solution and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling method.
Method Comparison and Data
The choice between these two robust methods depends on several factors, which are summarized below.
| Feature | Fischer-Speier Esterification | Suzuki-Miyaura Coupling |
| Starting Materials | 2-Vinylbenzoic Acid, Methanol | Methyl 2-Bromobenzoate, Vinylboron Reagent |
| Key Transformation | O-Acylation (Ester Formation) | C-C Bond Formation |
| Catalyst | Strong Acid (e.g., H₂SO₄) | Palladium Complex |
| Atom Economy | Good; byproduct is water. | Moderate; stoichiometric salt waste. |
| Reaction Conditions | Reflux in methanol (~65°C) | Higher temperatures (80-100°C), inert atmosphere required. |
| Advantages | Simple procedure, inexpensive reagents (if acid is available), no special atmosphere. | High yield, excellent functional group tolerance, broad substrate scope. |
| Disadvantages | Requires potentially unstable/expensive 2-vinylbenzoic acid, reversible reaction. | Requires expensive and air-sensitive catalysts/ligands, inert atmosphere is critical. |
| Typical Yield | 70-85% | 80-95% |
Table 1: Comparison of Synthetic Methodologies.
Product Characterization Data (Expected):
-
Molecular Formula: C₁₀H₁₀O₂[7]
-
Molecular Weight: 162.19 g/mol [7]
-
Appearance: Clear, colorless liquid[7]
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.9 (dd, 1H), ~7.5-7.2 (m, 3H), ~6.8 (dd, 1H), ~5.8 (d, 1H), ~5.4 (d, 1H), 3.9 (s, 3H). (Note: Expected shifts are estimations based on similar structures).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~167, ~137, ~136, ~132, ~131, ~130, ~128, ~127, ~117, ~52. (Note: Expected shifts are estimations).
Conclusion
Both Fischer-Speier esterification and Suzuki-Miyaura cross-coupling are highly effective and reliable methods for the . The esterification route offers simplicity and cost-effectiveness, making it a preferred choice if the 2-vinylbenzoic acid precursor is readily accessible. In contrast, the Suzuki-Miyaura coupling provides greater versatility and often higher yields, starting from more common bulk chemicals. Its tolerance for a wide range of functional groups makes it a cornerstone of modern synthetic strategy. The selection of the optimal route will ultimately depend on the specific constraints and objectives of the research or development program, including starting material availability, cost, scale, and required purity.
References
- 1. benchchem.com [benchchem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. rsc.org [rsc.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. This compound | CymitQuimica [cymitquimica.com]
A Technical Guide to the Spectroscopic Characterization of Methyl 2-ethenylbenzoate
Introduction
Methyl 2-ethenylbenzoate is an organic ester of significant interest in synthetic chemistry due to its dual functionality: a polymerizable vinyl group and a modifiable ester group. Accurate structural elucidation is critical for its application in polymer synthesis and as a building block in fine chemical manufacturing. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for confirming the identity and purity of this compound.
This guide provides an in-depth analysis of the expected spectroscopic data for this compound. It is important to note that comprehensive, experimentally verified spectral data for this specific ortho-substituted isomer is not widely available in public-access databases. Therefore, this document employs a dual approach rooted in established spectroscopic principles:
-
Prediction of Spectral Data: Utilizing well-established principles of chemical shifts, vibrational frequencies, and fragmentation patterns to forecast the spectroscopic signature of this compound.
-
Comparative Analysis with an Isomer: Presenting verified, experimental data for the closely related isomer, Methyl 4-ethenylbenzoate , to provide a tangible reference and highlight the subtle yet significant differences arising from substituent positioning.
This methodology ensures a robust and scientifically grounded guide for researchers engaged in the synthesis and analysis of this compound class.
Caption: General workflow for the synthesis and spectroscopic confirmation of a target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous information about the vinyl, aromatic, and methyl ester moieties.
Predicted ¹H NMR Spectroscopy of this compound
The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-withdrawing ester group and the anisotropic effects of the benzene ring. Due to the ortho positioning, steric hindrance may cause slight out-of-plane twisting, influencing the electronic environment.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.8-7.9 | dd | 1H | Ar-H (ortho to ester) | Deshielded by the adjacent carbonyl group. |
| ~7.2-7.5 | m | 3H | Remaining Ar-H | Complex multiplet due to overlapping signals. |
| ~6.8-7.0 | dd | 1H | -CH=CH₂ | Vinylic proton, deshielded by the ring. Coupled to two geminal protons. |
| ~5.6-5.7 | d | 1H | -CH=CH ₂ (trans) | Vinylic proton trans to the aryl group. |
| ~5.3-5.4 | d | 1H | -CH=CH ₂ (cis) | Vinylic proton cis to the aryl group. |
| ~3.9 | s | 3H | -OCH ₃ | Singlet for the methyl ester protons. |
Experimental ¹H NMR of Methyl 4-ethenylbenzoate (Isomer Comparison)
Experimental data for the para-isomer, Methyl 4-ethenylbenzoate, provides a valuable reference. The high symmetry of the para-substituted ring simplifies the aromatic region compared to the more complex pattern expected for the ortho-isomer.
Table 2: Experimental ¹H NMR Data for Methyl 4-ethenylbenzoate (400 MHz, CDCl₃)[1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| 7.99 | d | 8.4 | 2H | Ar-H (ortho to ester) |
| 7.46 | d | 8.4 | 2H | Ar-H (ortho to vinyl) |
| 6.75 | dd | 17.6, 10.8 | 1H | -CH =CH₂ |
| 5.86 | d | 17.6 | 1H | -CH=CH ₂ (trans) |
| 5.38 | d | 10.8 | 1H | -CH=CH ₂ (cis) |
| 3.91 | s | - | 3H | -OCH ₃ |
Insight: The key difference lies in the aromatic region. The ortho-isomer is predicted to have four distinct aromatic signals, likely appearing as a complex multiplet, whereas the symmetric para-isomer shows two clean doublets[1].
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR by defining the carbon skeleton.
Table 3: Predicted ¹³C NMR Data for this compound vs. Experimental for Methyl 4-ethenylbenzoate
| Assignment | Predicted Shift (δ, ppm) (this compound) | Experimental Shift (δ, ppm) (Methyl 4-ethenylbenzoate) |
|---|---|---|
| C =O | ~167 | Not reported, but expected ~166-167 |
| Ar-C (quaternary, ester) | ~131 | 129 (approx.) |
| Ar-C (quaternary, vinyl) | ~138 | 142 (approx.) |
| Ar-C H | ~126-132 | 129.9, 126.1 |
| -C H=CH₂ | ~136 | 136.2 |
| -CH=C H₂ | ~117 | 116.3 |
| -OC H₃ | ~52 | 52.1 |
Note: Experimental values for Methyl 4-ethenylbenzoate are derived from various database entries and may show slight variations.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire ¹H NMR data with 16-32 scans. Acquire ¹³C NMR data with 1024-2048 scans.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
|---|---|---|---|
| ~3080-3010 | C-H stretch | Medium | Aromatic & Vinylic C-H |
| ~2955 | C-H stretch | Medium | Methyl (-CH₃) |
| ~1725-1715 | C=O stretch | Strong, Sharp | Ester Carbonyl (conjugated) |
| ~1630 | C=C stretch | Medium | Vinylic C=C |
| ~1600, 1480 | C=C stretch | Medium-Weak | Aromatic Ring |
| ~1280, 1120 | C-O stretch | Strong | Ester C-O |
| ~990, 910 | C-H bend (out-of-plane) | Strong | Vinylic (=C-H) |
| ~760 | C-H bend (out-of-plane) | Strong | ortho-disubstituted benzene |
Expertise & Causality: The C=O stretch is one of the most diagnostic peaks. Its position at ~1720 cm⁻¹ (lower than a non-conjugated ester at ~1740 cm⁻¹) confirms conjugation with the aromatic ring[2]. The strong peaks at ~990 and 910 cm⁻¹ are characteristic of a monosubstituted vinyl group, and the band around 760 cm⁻¹ is a key indicator of the 1,2- (or ortho) substitution pattern on the benzene ring.
Experimental Protocol for IR Spectroscopy (Thin Film)
-
Sample Preparation: If the sample is a liquid, place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Background Scan: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the prepared salt plates in the sample holder and acquire the spectrum.
-
Data Analysis: Identify the key absorption peaks and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation. For this compound (C₁₀H₁₀O₂), the molecular weight is 162.19 g/mol .
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺˙): The parent peak is expected at m/z = 162.
-
Base Peak: A common fragmentation for methyl esters is the loss of the methoxy radical (·OCH₃), leading to a highly stable acylium ion at m/z = 131 ([M-31]⁺). This is often the base peak.
-
Other Key Fragments:
-
m/z = 103: Loss of the entire ester group (·COOCH₃) followed by rearrangement, or loss of CO from the m/z=131 fragment, resulting in a vinyl-substituted phenyl cation.
-
m/z = 77: Loss of the vinyl group from the m/z=103 fragment, resulting in the phenyl cation [C₆H₅]⁺.
-
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Experimental Protocol for GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms) to separate the compound from any impurities.
-
Ionization: The eluting compound enters the mass spectrometer and is ionized, typically using a 70 eV electron impact (EI) source.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Conclusion
The structural characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. While direct experimental data is not ubiquitously published, a combination of predictive methods and comparative analysis with its well-documented isomer, Methyl 4-ethenylbenzoate, provides a robust framework for its unambiguous identification. The key distinguishing features are expected in the ¹H NMR aromatic region, which should show a complex pattern for the ortho-isomer versus two doublets for the para-isomer, and in the IR fingerprint region, with a characteristic absorption band around 760 cm⁻¹ confirming the ortho-substitution pattern. This guide provides the foundational data and protocols necessary for researchers to confidently verify the structure of this versatile chemical compound.
References
An In-depth Technical Guide to the Physical Properties of Methyl 2-ethenylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-ethenylbenzoate, also known as methyl 2-vinylbenzoate, is an organic compound with the chemical formula C₁₀H₁₀O₂. As a functionalized aromatic ester, it holds potential as a versatile building block in organic synthesis, polymer chemistry, and the development of novel pharmaceutical agents. The presence of both an ester and a vinyl group on the benzene ring offers multiple sites for chemical modification, making a thorough understanding of its physical properties essential for its effective application in research and development.
This technical guide provides a comprehensive overview of the known physical properties of this compound. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering both theoretical and practical insights into the characterization and handling of this compound. The guide emphasizes the distinction between predicted and experimentally determined data, providing a clear and accurate representation of the current state of knowledge.
Molecular Structure and Isomerism
This compound is an ester of 2-ethenylbenzoic acid and methanol. The "2-" or "ortho-" positioning of the ethenyl (vinyl) group relative to the methoxycarbonyl group significantly influences its physical and chemical properties compared to its isomers, Methyl 3-ethenylbenzoate (meta-) and Methyl 4-ethenylbenzoate (para-). The steric hindrance and electronic effects arising from the ortho-substitution can impact reactivity, boiling point, and spectroscopic signatures.
Physicochemical Properties
A summary of the key physical properties of this compound is presented below. It is important to note that while some experimental data is available for its isomers, many of the properties for the 2-ethenyl isomer are currently based on computational predictions.
| Property | Value | Data Type | Source(s) |
| CAS Number | 27326-44-9 | Experimental | [1] |
| Molecular Formula | C₁₀H₁₀O₂ | --- | [1] |
| Molecular Weight | 162.19 g/mol | Calculated | [1] |
| Boiling Point | 253.0 ± 19.0 °C | Predicted | [1][2] |
| Density | 1.058 ± 0.06 g/cm³ | Predicted | [1][2] |
| Refractive Index | 1.552 | Predicted | [2] |
| Melting Point | Not available | --- | [1][3] |
| Solubility | Not available | --- | [1] |
| Flash Point | 111.3 ± 7.7 °C | Predicted | [2] |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | Predicted | [2] |
Note: For comparison, the isomer Methyl 4-ethenylbenzoate (CAS: 1076-96-6) has a reported melting point of 32-37 °C and a boiling point of 89-90 °C at 2 Torr.[4][5] This highlights the significant impact of isomerism on the physical state and volatility of these compounds.
Experimental Characterization Workflow
The determination of the physical properties of a novel or sparsely characterized compound like this compound follows a systematic workflow. This process involves synthesis, purification, and subsequent analysis using various analytical techniques.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Detailed Experimental Protocols
1. Synthesis of this compound
A potential synthetic route to this compound involves the esterification of 2-vinylbenzoic acid. A general procedure is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-vinylbenzoic acid in an excess of methanol.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
2. Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is crucial for confirming the presence of the vinyl and methyl ester protons and their respective chemical environments. The aromatic protons will exhibit complex splitting patterns due to ortho-coupling.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the sp² carbons of the vinyl group and the aromatic ring, and the sp³ carbon of the methyl group.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should display characteristic absorption bands for the C=O stretch of the ester (typically around 1720 cm⁻¹), the C=C stretch of the vinyl group and aromatic ring (around 1600-1640 cm⁻¹), and the C-O stretch of the ester (around 1250 cm⁻¹).
-
3. Physical Property Determination
-
Boiling Point: The boiling point can be determined experimentally using distillation under atmospheric or reduced pressure.
-
Density: The density can be measured using a pycnometer or a digital density meter.
-
Refractive Index: The refractive index of the liquid sample can be determined using an Abbe refractometer.[6]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. For long-term storage, an inert atmosphere and freezing temperatures (under -20°C) are recommended to prevent polymerization of the vinyl group.[1]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a compound with significant potential in various scientific fields. This guide has consolidated the currently available physical property data, highlighting the reliance on predicted values in the absence of extensive experimental characterization. The provided experimental workflows offer a roadmap for researchers to further investigate and confirm these properties. As research into this and related compounds continues, a more complete and experimentally validated understanding of its physical and chemical behavior will undoubtedly emerge, paving the way for its broader application in science and industry.
References
An In-depth Technical Guide to Methyl 2-Ethenylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2-ethenylbenzoate (also known as Methyl 2-vinylbenzoate), a versatile organic compound with significant potential in synthetic chemistry and materials science. This document delves into the core aspects of this molecule, including its chemical identity, synthesis, physicochemical properties, and spectroscopic characterization. Furthermore, it explores its current and potential applications, with a particular focus on its utility as a reactive monomer and a building block in the synthesis of complex organic scaffolds relevant to drug discovery and development. The content is structured to provide both foundational knowledge and practical insights for researchers and professionals in the chemical and pharmaceutical sciences.
Introduction and Chemical Identity
This compound is an aromatic ester distinguished by the presence of a vinyl group at the ortho position relative to the methyl ester functionality. This unique structural arrangement of a conjugated system directly attached to the benzene ring imparts specific reactivity, making it a valuable synthon in a variety of organic transformations.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Key Identifiers:
| Identifier | Value |
| CAS Number | 27326-44-9[1] |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | This compound |
| Synonyms | Methyl 2-vinylbenzoate, Benzoic acid, 2-ethenyl-, methyl ester |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. A common and effective approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, which allows for the direct introduction of the vinyl group.
Palladium-Catalyzed Cross-Coupling Approach
A robust method for the synthesis of this compound involves the Suzuki coupling of a vinylboronic acid derivative with methyl 2-bromobenzoate. This approach offers high yields and good functional group tolerance.
Reaction Scheme:
Figure 2: General workflow for the synthesis of this compound via Suzuki coupling.
Experimental Protocol (Illustrative):
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-bromobenzoate (1.0 eq), vinylboronic acid pinacol ester (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Reagent Addition: Add a 2M aqueous solution of a base, for example, potassium carbonate (3.0 eq), and a solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Causality of Experimental Choices:
-
Catalyst: Palladium(0) catalysts, like tetrakis(triphenylphosphine)palladium(0), are highly effective in facilitating the transmetalation and reductive elimination steps of the Suzuki coupling cycle.
-
Base: The base is crucial for the activation of the boronic acid derivative, forming a more nucleophilic boronate species that readily undergoes transmetalation with the palladium complex.
-
Solvent System: A biphasic solvent system, such as toluene and water, is often employed to dissolve both the organic-soluble reactants and the inorganic base.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.
Physicochemical Data Summary:
| Property | Value | Source |
| Physical State | Yellow oil | [2] |
| Boiling Point | Data not readily available | [3] |
| Density | Data not readily available | [3] |
| Refractive Index | Data not readily available | [3] |
| Solubility | Miscible with organic solvents, poorly soluble in water. | Inferred from structure |
Spectroscopic Characterization:
The structural features of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (typically in the range of 5.0-7.0 ppm) with distinct coupling patterns (dd, d), aromatic protons (7.0-8.0 ppm), and the methyl ester protons (a singlet around 3.9 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (around 167 ppm), aromatic carbons (125-140 ppm), vinyl carbons (115-140 ppm), and the methyl carbon of the ester (around 52 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester (around 1720 cm⁻¹), C=C stretching of the vinyl group and aromatic ring (1600-1640 cm⁻¹), and C-O stretching of the ester (1100-1300 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 162, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group.
Applications in Research and Development
The dual reactivity of the vinyl group and the ester functionality, coupled with the steric influence of their ortho-relationship, makes this compound a valuable building block in organic synthesis and a promising monomer in polymer chemistry.
Role in Organic Synthesis
The vinyl group of this compound can participate in a wide array of chemical transformations, including:
-
Diels-Alder Reactions: Acting as a dienophile, it can react with dienes to form complex cyclic structures, which are common motifs in natural products and pharmaceutical agents.
-
Heck Reactions: The vinyl group can be further functionalized through palladium-catalyzed coupling with aryl or vinyl halides.
-
Radical Additions: The electron-deficient nature of the conjugated system makes it susceptible to radical addition reactions.[4]
-
Cycloaddition Reactions: It can undergo various cycloaddition reactions to construct diverse heterocyclic and carbocyclic frameworks.[5]
-
Acylsilylation Reactions: Copper-catalyzed acylsilylation of the vinyl group provides access to β-silyl ketones.[6][7][8]
References
- 1. Methyl 2-(methylamino)benzoate(85-91-6) 13C NMR spectrum [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968) [hmdb.ca]
- 5. VINYL BENZOATE(769-78-8) 1H NMR spectrum [chemicalbook.com]
- 6. メチル-2-安息香酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Methyl 2-benzoylbenzoate(606-28-0) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to Methyl 2-ethenylbenzoate (Methyl 2-vinylbenzoate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-ethenylbenzoate, systematically named Methyl 2-vinylbenzoate, is an aromatic ester of significant interest in synthetic organic chemistry and holds potential as a versatile building block in medicinal chemistry and materials science. Its unique structural motif, featuring a vinyl group ortho to a methyl ester on a benzene ring, offers a rich landscape for chemical transformations and the synthesis of complex molecular architectures. This guide provides a comprehensive overview of Methyl 2-vinylbenzoate, including its synthesis, physicochemical properties, spectroscopic signature, reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development.
Introduction: The Strategic Importance of the Ortho-Vinyl Benzoate Scaffold
The strategic placement of a reactive vinyl group in proximity to an ester functionality on an aromatic core makes Methyl 2-vinylbenzoate a bifunctional molecule with distinct and complementary reactive sites. The vinyl group can participate in a wide array of addition and coupling reactions, while the ester can be readily hydrolyzed or converted to other functional groups. This dual reactivity, coupled with the rigid aromatic scaffold, allows for the precise introduction of molecular complexity, a key consideration in the design of novel therapeutic agents.
The ortho-substitution pattern, in particular, can induce specific conformational constraints in molecules derived from this scaffold, which can be exploited to enhance binding affinity and selectivity for biological targets. Furthermore, the vinyl moiety serves as a valuable handle for post-synthetic modifications, enabling the generation of diverse chemical libraries for high-throughput screening.
Synthesis of Methyl 2-vinylbenzoate
The most direct and efficient synthesis of Methyl 2-vinylbenzoate is achieved through the Fischer esterification of its corresponding carboxylic acid, 2-vinylbenzoic acid. This method is widely used in organic synthesis due to its simplicity and the use of readily available reagents.
Synthesis of the Precursor: 2-Vinylbenzoic Acid
While 2-vinylbenzoic acid is commercially available, understanding its synthesis is crucial for researchers who may need to prepare it in-house or modify the synthetic route for analog synthesis. A common laboratory-scale synthesis involves a Wittig reaction, starting from 2-bromomethylbenzoic acid.
Experimental Protocol: Fischer Esterification of 2-Vinylbenzoic Acid
This protocol outlines a standard procedure for the synthesis of Methyl 2-vinylbenzoate.
Materials:
-
2-Vinylbenzoic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether or Ethyl acetate
-
Standard laboratory glassware for reflux, extraction, and distillation.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-vinylbenzoic acid in an excess of anhydrous methanol (typically 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2-vinylbenzoate.
-
Purify the product by vacuum distillation or column chromatography on silica gel to obtain the pure ester.
Diagram of the Synthetic Workflow:
Caption: Fischer Esterification of 2-Vinylbenzoic Acid.
Physicochemical and Spectroscopic Properties
Precise experimental data for the physicochemical properties of Methyl 2-vinylbenzoate are not widely reported. However, based on its structure and comparison with analogs, the following properties can be expected:
| Property | Predicted Value/Range |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | > 200 °C at 760 mmHg |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF), insoluble in water. |
Predicted Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons (4H): δ 7.2-7.8 ppm (multiplets). The ortho, meta, and para protons will exhibit distinct chemical shifts and coupling patterns. The proton ortho to the ester will be the most deshielded.
-
Vinyl Proton (1H, -CH=): δ 6.8-7.2 ppm (dd, J ≈ 17, 11 Hz). This proton will show characteristic doublet of doublets splitting due to coupling with the terminal vinyl protons.
-
Terminal Vinyl Protons (2H, =CH₂): δ 5.3-5.8 ppm (dd, J ≈ 17, 1.5 Hz and dd, J ≈ 11, 1.5 Hz). These two protons will appear as distinct doublet of doublets.
-
Methyl Protons (3H, -OCH₃): δ 3.8-3.9 ppm (singlet).
¹³C NMR (100 MHz, CDCl₃):
-
Carbonyl Carbon: δ ~167 ppm.
-
Aromatic Carbons: δ 125-140 ppm. The carbon bearing the ester group will be downfield, and the carbon bearing the vinyl group will also be distinct.
-
Vinyl Carbons: δ ~135 ppm (-CH=) and ~117 ppm (=CH₂).
-
Methyl Carbon: δ ~52 ppm.
Infrared (IR) Spectroscopy (neat, cm⁻¹):
-
C=O stretch (ester): ~1720 cm⁻¹ (strong).
-
C=C stretch (vinyl): ~1630 cm⁻¹ (medium).
-
C=C stretch (aromatic): ~1600, 1480 cm⁻¹.
-
C-O stretch (ester): ~1250 cm⁻¹ (strong).
-
=C-H bend (vinyl): ~990, 910 cm⁻¹ (strong).
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): m/z 162.
-
Major Fragments: m/z 131 ([M-OCH₃]⁺), 103 ([M-COOCH₃]⁺), 77 ([C₆H₅]⁺).
Reactivity and Potential Applications in Drug Development
The synthetic utility of Methyl 2-vinylbenzoate lies in the selective reactivity of its vinyl and ester functional groups.
Reactions of the Vinyl Group
The electron-rich vinyl group is a versatile handle for a variety of transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions: The vinyl group can participate in Heck reactions, allowing for the introduction of aryl or vinyl substituents. This is a powerful tool for building molecular complexity.[1]
-
Diels-Alder Reaction: As a dienophile, the vinyl group can react with dienes to form cyclohexene derivatives, providing rapid access to polycyclic systems.[2]
-
Epoxidation and Dihydroxylation: The double bond can be readily oxidized to form epoxides or diols, which are valuable intermediates for further functionalization.
-
Polymerization: The vinyl group can undergo radical or controlled polymerization to produce polymers with tailored properties.[3]
Diagram of Potential Reactions:
Caption: Key reactions of Methyl 2-vinylbenzoate.
Reactions of the Ester Group
The methyl ester is a versatile functional group that can be easily transformed:
-
Hydrolysis: Saponification with a base or acid-catalyzed hydrolysis yields the corresponding 2-vinylbenzoic acid, which can be used to form salts or other derivatives.
-
Amidation: Reaction with amines can form a wide range of amides, a common functional group in pharmaceuticals.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.
Applications in Medicinal Chemistry
While specific examples of Methyl 2-vinylbenzoate in drug candidates are not widely documented, its potential is significant. The vinyl group can act as a Michael acceptor or be used to introduce pharmacophoric groups. The ortho-substitution pattern can be used to create rigid scaffolds that can pre-organize functional groups for optimal interaction with a biological target. The ability to readily diversify the molecule through reactions at both the vinyl and ester groups makes it an attractive starting material for the synthesis of compound libraries for drug discovery.
Safety and Handling
Methyl 2-vinylbenzoate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is expected to be an irritant to the skin, eyes, and respiratory system. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
Methyl 2-vinylbenzoate is a valuable and versatile building block for organic synthesis. Its dual functionality and the specific ortho-arrangement of its reactive groups provide a powerful platform for the construction of complex molecules. While its full potential in drug discovery is yet to be explored, the principles of medicinal chemistry suggest that this scaffold holds significant promise for the development of novel therapeutic agents. This guide provides a foundational understanding of its synthesis, properties, and reactivity to aid researchers in harnessing its synthetic potential.
References
molecular structure of Methyl 2-ethenylbenzoate
An In-Depth Technical Guide to the Molecular Structure of Methyl 2-ethenylbenzoate
Abstract: This technical guide provides a comprehensive analysis of the (CAS No. 27326-44-9). Intended for researchers, scientists, and professionals in drug development and materials science, this document elucidates the compound's structural features through a detailed examination of predicted spectroscopic data, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide discusses plausible synthetic strategies, key aspects of its chemical reactivity, potential applications, and provides detailed protocols for its spectroscopic characterization.
Introduction and Physicochemical Properties
This compound, also known as methyl 2-vinylbenzoate, is an organic compound featuring a benzene ring ortho-substituted with a methyl ester and a vinyl (ethenyl) group.[1] This bifunctional arrangement makes it a molecule of significant interest in polymer chemistry and as a versatile building block in organic synthesis. Its physical and chemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 27326-44-9 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₂ | [2] |
| Molecular Weight | 162.19 g/mol | [2] |
| Appearance | Clear, colorless liquid | [2] |
| Purity | Typically ≥95% | [2] |
| InChI Key | MPHUYCIKFIKENX-UHFFFAOYSA-N | [1] |
Elucidation of Molecular Structure
The structure of this compound is defined by the spatial arrangement of its constituent atoms. The core is a benzene ring, to which a methyl ester group (-COOCH₃) and a vinyl group (-CH=CH₂) are attached at adjacent carbon atoms (positions 1 and 2). This ortho-substitution pattern creates steric interactions that can influence the molecule's conformation and reactivity.
Spectroscopic Signature Analysis
The definitive confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, a robust prediction can be made based on established principles of spectroscopy.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
-
¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic, vinyl, and methyl protons.
-
Aromatic Protons (δ 7.2-8.0 ppm, 4H): These protons will appear as a complex series of multiplets due to intricate spin-spin coupling. The proton adjacent to the ester group (on C6) is expected to be the most downfield due to the deshielding effect of the carbonyl.
-
Vinyl Protons (δ 5.3-7.0 ppm, 3H): The vinyl group gives rise to a characteristic ABC spin system. The proton on the carbon attached to the ring (geminal proton) will likely appear as a doublet of doublets around δ 6.8-7.0 ppm. The two terminal protons will show distinct signals, with one cis (δ ~5.3 ppm) and one trans (δ ~5.8 ppm) to the aromatic ring, each appearing as a doublet.
-
Methyl Protons (δ ~3.9 ppm, 3H): The three protons of the methyl ester group are chemically equivalent and shielded from other protons, resulting in a sharp singlet.
-
-
¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum should display ten distinct signals, corresponding to each unique carbon atom.
-
Carbonyl Carbon (δ ~167 ppm): The ester carbonyl carbon is significantly deshielded and appears far downfield.
-
Aromatic Carbons (δ 125-140 ppm): Six signals are expected. The carbons directly attached to the substituents (C1 and C2) will have distinct chemical shifts from the other four.
-
Vinyl Carbons (δ 115-136 ppm): The internal vinyl carbon (-CH=) will be more downfield (δ ~135 ppm) than the terminal carbon (=CH₂) (δ ~117 ppm).
-
Methyl Carbon (δ ~52 ppm): The carbon of the ester's methyl group will appear in the upfield region.
-
Table 2: Summary of Predicted Spectroscopic Data
| Technique | Feature | Predicted Position/Value | Corresponding Functional Group |
| IR | C=O Stretch | ~1720-1735 cm⁻¹ | Ester Carbonyl |
| C=C Stretch | ~1630 cm⁻¹ (vinyl), ~1600, 1480 cm⁻¹ (aromatic) | Alkene and Aromatic Ring | |
| sp² C-H Stretch | ~3010-3080 cm⁻¹ | Aromatic and Vinyl C-H | |
| sp³ C-H Stretch | ~2950 cm⁻¹ | Methyl C-H | |
| C-O Stretch | ~1250-1280 cm⁻¹ | Ester C-O | |
| ¹H NMR | Aromatic H | δ 7.2-8.0 ppm | Ar-H |
| Vinyl H | δ 5.3-7.0 ppm | -CH=CH₂ | |
| Methyl H | δ ~3.9 ppm | -OCH₃ | |
| ¹³C NMR | Carbonyl C | δ ~167 ppm | C=O |
| Aromatic C | δ 125-140 ppm | Ar-C | |
| Vinyl C | δ 115-136 ppm | -CH=CH₂ | |
| Methyl C | δ ~52 ppm | -OCH₃ | |
| MS (EI) | Molecular Ion (M⁺) | m/z = 162 | C₁₀H₁₀O₂ |
| Key Fragment | m/z = 131 | [M - OCH₃]⁺ | |
| Key Fragment | m/z = 103 | [M - COOCH₃]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.[5] For this compound, the key absorption bands are predicted in Table 2. The most prominent signal will be the strong C=O stretch of the ester group.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 162, confirming the molecular formula. Common fragmentation pathways for benzoate esters include the loss of the methoxy radical (•OCH₃) to give a fragment at m/z 131, and the loss of the entire carbomethoxy radical (•COOCH₃) to yield a fragment at m/z 103.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of this compound can be approached in several ways. A common laboratory-scale method is the Fischer esterification of 2-vinylbenzoic acid with methanol using a strong acid catalyst like sulfuric acid.[6][7]
Alternatively, modern cross-coupling reactions, such as a Stille coupling between methyl 2-iodobenzoate and vinyltributyltin or a Suzuki coupling with potassium vinyltrifluoroborate, catalyzed by a palladium complex, could be employed to introduce the vinyl group.[7]
Chemical Reactivity
The reactivity of this compound is dominated by its two functional groups:
-
Vinyl Group: This group is susceptible to a variety of addition reactions. It can be hydrogenated to an ethyl group, undergo halogenation, or serve as a monomer in free-radical polymerization to form polyvinyl benzoate polymers.
-
Ester Group: The ester can be hydrolyzed under acidic or basic (saponification) conditions to yield 2-vinylbenzoic acid and methanol.
-
Aromatic Ring: The ring can undergo electrophilic aromatic substitution. The electron-withdrawing ester group acts as a meta-director, while the vinyl group is an ortho-, para-director. The interplay of these directing effects can lead to complex product mixtures in substitution reactions.
Experimental Protocols for Spectroscopic Analysis
To ensure the trustworthiness of structural elucidation, the following self-validating protocols for spectroscopic analysis are recommended.[3]
Protocol for NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹H NMR Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Acquire the spectrum at a stable temperature (e.g., 298 K).
-
Set the spectral width to cover a range of 0 to 12 ppm.
-
Employ a sufficient number of scans (e.g., 16-32) to achieve a high signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
A longer relaxation delay (2-5 seconds) is necessary.
-
Accumulate a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase and baseline correction, and referencing to TMS.
Protocol for IR Spectrum Acquisition (ATR)
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Apply a single drop of the neat liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Process the spectrum to identify the wavenumbers (cm⁻¹) of key absorption bands and compare them to known values for functional groups.[5]
Potential Applications
The unique structure of this compound makes it a valuable intermediate in several fields:
-
Polymer Science: As a monomer, it can be used to synthesize specialty polymers with tailored refractive indices, thermal properties, and chemical resistance.
-
Organic Synthesis: It serves as a starting material for the synthesis of more complex molecules, where the vinyl or ester group can be selectively modified.
-
Materials Science: Derivatives of this compound could be explored for applications in coatings, adhesives, and optical materials. While less common than simple benzoates used as fragrances, its derivatives could find use in specialty chemical formulations.[8]
Conclusion
This compound is a structurally distinct aromatic ester whose identity is unequivocally defined by a combination of modern spectroscopic techniques. This guide has provided a detailed analysis of its molecular structure, supported by predicted NMR, IR, and MS data. The outlined synthetic routes and experimental protocols offer a framework for the practical synthesis and rigorous characterization of this compound, underscoring its potential as a valuable component in advanced chemical research and development.
References
- 1. This compound | 27326-44-9 [sigmaaldrich.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. snowhitechem.com [snowhitechem.com]
toxicity of Methyl 2-ethenylbenzoate
An In-depth Technical Guide to the Predicted Toxicity of Methyl 2-ethenylbenzoate
Abstract
This compound is an aromatic ester for which dedicated toxicological data is not publicly available. This guide provides a comprehensive predictive toxicological profile based on a structure-activity relationship (SAR) and read-across analysis from structurally related analogs. The primary analogs used for this assessment are styrene, which shares the ethenylbenzene (vinylbenzene) moiety, and methyl benzoate, representing the parent ester structure. We predict two primary, competing metabolic pathways: detoxification via ester hydrolysis and, critically, bioactivation via cytochrome P450-mediated epoxidation of the vinyl group. This bioactivation pathway is analogous to the metabolism of styrene to the genotoxic and carcinogenic styrene-7,8-oxide. Consequently, this compound is predicted to pose a significant genotoxic and potential carcinogenic hazard. This guide synthesizes the evidence for this prediction and outlines a definitive experimental strategy to validate these toxicological endpoints for researchers, scientists, and drug development professionals.
Introduction and Read-Across Rationale
This compound, also known as methyl 2-vinylbenzoate, belongs to the family of aromatic esters. Its structure combines a benzoate ester group with a vinyl group on the benzene ring at the ortho position. A thorough review of the scientific literature and regulatory databases reveals a significant gap in direct toxicological data for this specific molecule. In the absence of empirical data, a read-across approach is the most scientifically robust method for hazard identification.
This guide leverages well-characterized analogs to construct a predictive toxicological profile:
-
Styrene (Vinylbenzene): The primary analog for the ethenylbenzene moiety. Styrene's toxicology is extensively studied, and its carcinogenicity is directly linked to the metabolic formation of the reactive intermediate, styrene-7,8-oxide.[1][2] This pathway serves as the principal model for predicting the geno.
-
Methyl Benzoate: The parent ester analog. Data from methyl benzoate informs predictions regarding acute toxicity, irritation, and the potential for detoxification via ester hydrolysis.[3]
-
Positional Isomers (Methyl 4-vinylbenzoate & Methyl 3-vinylbenzoate): Safety data for these isomers provide evidence for local irritant effects.[4]
The central hypothesis of this guide is that the is primarily driven by the metabolic fate of its vinyl group, paralleling the bioactivation of styrene.
Predicted Metabolism and Toxicokinetics
The toxicological profile of a xenobiotic is intrinsically linked to its metabolic fate. For this compound, two competing metabolic pathways are anticipated, determining the balance between detoxification and toxicological activation.
-
Pathway A: Detoxification via Ester Hydrolysis: Benzoate esters are readily hydrolyzed by carboxylesterase enzymes, which are abundant in the liver and other tissues.[5][6] This reaction would cleave the ester bond to yield 2-ethenylbenzoic acid (2-vinylbenzoic acid) and methanol. These metabolites are generally more polar, facilitating their excretion. This pathway represents the primary route of detoxification.
-
Pathway B: Bioactivation via Vinyl Group Oxidation: The ethenyl (vinyl) group is susceptible to oxidation by cytochrome P450 (CYP) monooxygenases, particularly isoforms like CYP2E1 and CYP2F2, which are known to metabolize styrene.[7][8] This oxidation is predicted to form a highly reactive epoxide intermediate, Methyl 2-(oxiran-2-yl)benzoate . This molecule is the structural analog of the known mutagen and carcinogen, styrene-7,8-oxide.[1][9] This electrophilic epoxide can form covalent adducts with cellular macromolecules, including DNA, which is the primary mechanism of its genotoxicity.
The overall toxicity in an in vivo system will be dictated by the kinetic balance between these two pathways. High carboxylesterase activity would favor detoxification, while high CYP450 activity would increase the formation of the reactive epoxide and potentiate toxicity.
Caption: Predicted competing metabolic pathways of this compound.
Predictive Toxicological Profile
By integrating data from its structural analogs, we can construct a predictive profile for key toxicological endpoints.
| Toxicological Endpoint | Prediction for this compound | Rationale and Supporting Evidence from Analogs |
| Acute Oral Toxicity | Harmful if swallowed | Methyl benzoate is classified as harmful if swallowed, with an oral LD50 in rats of 1177 mg/kg. A similar level of acute toxicity is expected. |
| Skin Irritation | Causes skin irritation | The positional isomer, Methyl 4-vinylbenzoate, is classified as a skin irritant.[10] |
| Eye Irritation | Causes serious eye irritation | Methyl 4-vinylbenzoate is classified as a serious eye irritant.[10] |
| Respiratory Irritation | May cause respiratory irritation | Methyl 4-vinylbenzoate is classified as a respiratory irritant.[4][10] |
| Germ Cell Mutagenicity | Predicted to be mutagenic | The key concern stems from metabolic activation to an epoxide, analogous to styrene-7,8-oxide, which is a known mutagen.[9][11] Styrene itself is genotoxic in various systems after metabolic activation.[1][12] |
| Carcinogenicity | Suspected of causing cancer | Styrene is classified as "probably carcinogenic to humans" (IARC Group 2A) and "reasonably anticipated to be a human carcinogen" (NTP), with its carcinogenicity linked to the styrene-7,8-oxide metabolite.[9][12] A similar hazard is predicted for this compound. |
| Reproductive Toxicity | Insufficient data for prediction | While some data exists for methyl benzoate suggesting a lack of reproductive toxicity, the potential genotoxicity from the vinyl group makes it impossible to rule out reproductive effects without specific testing. |
Proposed Experimental Strategy for Definitive Toxicological Characterization
To move beyond prediction and establish a definitive toxicological profile, a tiered experimental approach is necessary. The following protocols are designed to directly address the key questions raised by the read-across analysis, particularly the concern for genotoxicity.
Experimental Workflow
Caption: Tiered experimental workflow for genotoxicity assessment.
Protocol 1: Bacterial Reverse Mutation Test (Ames Test) - OECD 471
-
Objective: To determine if this compound or its metabolites can induce gene mutations (point mutations and frameshifts) in bacteria.
-
Causality: This is a frontline screening assay for mutagenicity. The inclusion of a mammalian metabolic activation system (S9 fraction from induced rat liver) is critical to simulate the CYP450-mediated bioactivation to the putative reactive epoxide.[11]
-
Methodology:
-
Strains: Utilize a standard panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).
-
Conditions: Test the compound in both the presence and absence of an exogenous S9 metabolic activation mix.
-
Dose Selection: Conduct a preliminary range-finding study to determine cytotoxicity. The main experiment should use at least five analysable concentrations.
-
Procedure: Employ the plate incorporation or pre-incubation method. Expose the bacterial strains to the test article at varying concentrations.
-
Endpoint: After incubation (48-72 hours), count the number of revertant colonies. A dose-dependent increase of at least two-fold over the solvent control is typically considered a positive result.
-
Controls: Include a solvent (negative) control and known mutagens for each strain with and without S9 (positive controls).
-
Protocol 2: In Vitro Mammalian Cell Micronucleus Test - OECD 487
-
Objective: To detect chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity) in mammalian cells.
-
Causality: While the Ames test detects gene mutations, this assay identifies larger-scale chromosomal damage that can result from DNA adducts formed by the epoxide metabolite. It provides a more comprehensive picture of genotoxic potential in a eukaryotic system.[12]
-
Methodology:
-
Cell Line: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, L5178Y, CHO, TK6).
-
Conditions: As with the Ames test, conduct experiments with and without S9 metabolic activation. Include a treatment period that covers at least one cell cycle.
-
Treatment: Expose cell cultures to a minimum of three analysable concentrations of the test article, determined from a preliminary cytotoxicity assay (e.g., Relative Population Doubling or Relative Increase in Cell Count).
-
Harvest and Staining: After treatment, add a cytokinesis blocker (e.g., cytochalasin B) to identify cells that have completed one division. Harvest cells, fix, and stain the cytoplasm and nuclei (e.g., with Giemsa or a fluorescent dye).
-
Endpoint: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A dose-related, statistically significant increase in micronucleated cells indicates a positive result.
-
Protocol 3: In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474
-
Objective: To determine if this compound induces chromosomal damage in a whole animal system, accounting for absorption, distribution, metabolism, and excretion (ADME).
-
Causality: This in vivo test is the crucial confirmatory step. A positive result here would provide strong evidence of genotoxic hazard in a mammal, as it demonstrates that the compound and/or its metabolites can reach the target tissue (bone marrow) and cause damage. A negative result, despite positive in vitro findings, could suggest that detoxification pathways (like ester hydrolysis) are sufficiently rapid in vivo to prevent significant bioactivation.
-
Methodology:
-
Species: Typically use mice or rats.
-
Administration: Administer the test article via a clinically relevant route (e.g., oral gavage or intraperitoneal injection). Use at least three dose levels, typically based on a preliminary acute toxicity study (e.g., up to the maximum tolerated dose).
-
Sampling: Collect bone marrow or peripheral blood at appropriate time points after the final administration (e.g., 24 and 48 hours).
-
Analysis: Prepare slides and stain to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Endpoint: Score a sufficient number of polychromatic erythrocytes (PCEs) for the presence of micronuclei. A statistically significant, dose-dependent increase in micronucleated PCEs indicates a positive result. The ratio of PCEs to total erythrocytes is also calculated as a measure of bone marrow toxicity.
-
Conclusion
While direct experimental data for this compound is lacking, a rigorous scientific assessment based on the well-established toxicology of its structural analogs, particularly styrene, leads to a strong prediction of a genotoxic and potentially carcinogenic hazard. The central mechanism of concern is the bioactivation of the vinyl group to a reactive epoxide, Methyl 2-(oxiran-2-yl)benzoate. The competing metabolic pathway of ester hydrolysis represents a potential detoxification route, and the ultimate in vivo toxicity will depend on the balance between these processes. The provided tiered experimental strategy, beginning with in vitro screening and progressing to in vivo confirmation, outlines a clear and necessary path for definitively characterizing the risk posed by this compound to human health.
References
- 1. Vinyl chloride and vinyl benzene (styrene)--metabolism, mutagenicity and carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gustavus.edu [gustavus.edu]
- 4. fishersci.com [fishersci.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of styrene to styrene oxide and vinylphenols in cytochrome P450 2F2- and P450 2E1-knockout mouse liver and lung microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic and Other Relevant Data - Styrene, Styrene-7,8-oxide, and Quinoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Critical review of styrene genotoxicity focused on the mutagenicity/clastogenicity literature and using current organization of economic cooperation and development guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyl 4-ethenylbenzoate | C10H10O2 | CID 583124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Critical review of styrene genotoxicity focused on the mutagenicity/clastogenicity literature and using current organization of economic cooperation and development guidance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Summary of Data Reported - Styrene, Styrene-7,8-oxide, and Quinoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Storage of Methyl 2-Ethenylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Methyl 2-ethenylbenzoate, also known as methyl 2-vinylbenzoate, is a valuable monomer and synthetic intermediate. Its unique structure, featuring both an ester and a vinyl group, makes it a versatile building block in polymer chemistry and organic synthesis. However, this same reactivity profile presents significant challenges regarding its stability and long-term storage. This guide provides a comprehensive technical overview of the factors influencing the stability of this compound, its primary degradation pathways, and evidence-based protocols for its optimal storage and handling. By understanding the underlying chemical principles, researchers can ensure the integrity and purity of this important compound for their scientific endeavors.
Introduction: The Chemical Profile of this compound
This compound is an organic compound with the chemical formula C₁₀H₁₀O₂. It is the methyl ester of 2-vinylbenzoic acid. The presence of the vinyl group ortho to the methoxycarbonyl group imparts a unique reactivity to the molecule, making it susceptible to polymerization and other degradation reactions. A thorough understanding of its chemical and physical properties is fundamental to ensuring its stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | PubChem[1] |
| Molecular Weight | 162.18 g/mol | PubChem[1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 212 °C | Sigma-Aldrich[2] |
| Melting Point | -34 °C | Sigma-Aldrich[2] |
| Density | 1.045 g/cm³ at 25 °C | Sigma-Aldrich[2] |
| Flash Point | 77 °C | Thermo Fisher Scientific[3] |
Core Stability Challenges: Unraveling the Degradation Pathways
The stability of this compound is primarily threatened by three key degradation pathways: polymerization, hydrolysis, and photodegradation. Understanding the mechanisms and contributing factors of each is crucial for developing effective storage and handling strategies.
Polymerization: The Dominant Instability Factor
The vinyl group in this compound makes it highly susceptible to free-radical polymerization. This process can be initiated by heat, light (UV radiation), or the presence of radical initiators. Once initiated, the polymerization can proceed in a chain reaction, leading to the formation of oligomers and polymers, which will significantly alter the purity and properties of the material.
Mechanism of Free-Radical Polymerization:
-
Initiation: An initiator molecule decomposes to form free radicals. These radicals then react with a monomer molecule to create a new, larger radical.[4]
-
Propagation: The newly formed radical reacts with another monomer molecule, adding it to the growing polymer chain and regenerating the radical at the end of the chain.[4]
-
Termination: The chain reaction is terminated when two growing chains combine (coupling) or through other termination reactions.[4]
To counteract this, commercial preparations of vinyl-containing monomers are often supplied with polymerization inhibitors.[2][5] Common inhibitors for vinyl esters include hydroquinone (HQ) and p-benzoquinone (PBQ), which act as radical scavengers, preventing the initiation of the polymerization chain reaction.[2][6]
Caption: Free-radical polymerization of this compound.
Hydrolysis: The Role of Water and pH
The ester functional group in this compound is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form 2-vinylbenzoic acid and methanol. This reaction can be catalyzed by both acids and bases.
Under neutral conditions, the rate of hydrolysis is generally slow. However, in the presence of acidic or basic conditions, the rate of hydrolysis can be significantly accelerated.[1][7] The presence of water, especially in combination with acidic or basic impurities, can therefore lead to the degradation of the compound over time. The kinetics of hydrolysis of substituted methyl benzoates have been studied, and the presence of ortho substituents can influence the reaction rate.[3][8]
Caption: Hydrolysis of this compound.
Photodegradation: The Impact of Light
Exposure to ultraviolet (UV) light can induce photodegradation of this compound. The aromatic ring and the vinyl group are chromophores that can absorb UV radiation, leading to the formation of excited states. These excited molecules can then undergo various photochemical reactions, including bond cleavage, rearrangement, and the formation of free radicals, which can initiate polymerization or other degradation pathways.[9][10]
The photodegradation of aromatic esters and polystyrene, a polymer with a similar aromatic vinyl structure, has been shown to produce a variety of degradation products, including carbonyl compounds and cross-linked materials.[4][5][9] Therefore, protecting this compound from light, particularly UV radiation, is essential for maintaining its stability.
Thermal Degradation: The Effect of Elevated Temperatures
While generally stable at room temperature, elevated temperatures can promote the degradation of this compound.[2] High temperatures can provide the activation energy needed to initiate both polymerization and other decomposition reactions. The thermal degradation of vinyl polymers often proceeds through a free-radical mechanism, leading to chain scission and the formation of volatile products.[11][12] For vinyl esters, thermal degradation can also involve the elimination of the ester group.[13]
Recommended Storage and Handling Protocols
Based on the understanding of the degradation pathways, the following storage and handling protocols are recommended to ensure the long-term stability of this compound.
Optimal Storage Conditions
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, well-ventilated place.[2][14] Recommended storage at 2-8°C for long-term stability. | To minimize the rate of all degradation reactions, particularly polymerization and thermal decomposition. |
| Light | Store in a light-resistant, opaque container. Avoid exposure to direct sunlight and UV radiation. | To prevent photodegradation and photo-initiated polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation and reduce the risk of polymerization initiated by atmospheric oxygen. |
| Container | Use a tightly sealed, non-reactive container (e.g., amber glass bottle with a secure cap). | To prevent contamination from air and moisture, and to avoid reactions with the container material. |
| Inhibitor | If not already present, consider adding a polymerization inhibitor such as hydroquinone (HQ) or p-benzoquinone (PBQ) for long-term storage, typically at a concentration of 100-200 ppm. | To scavenge free radicals and prevent the onset of polymerization. |
Safe Handling Procedures
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2]
-
Avoid Ignition Sources: Keep away from heat, sparks, and open flames as it is a combustible liquid.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[15]
-
Dispensing: When dispensing, use an inert gas blanket to prevent exposure to air and moisture.
Experimental Protocol: A Forced Degradation Study of this compound
A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[11][15] This protocol outlines a typical forced degradation study for this compound based on ICH guidelines.[6]
Objective
To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify the resulting degradation products.
Materials and Methods
-
Test Substance: this compound
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., acetonitrile, water).
-
Apparatus: HPLC system with a UV detector, pH meter, photostability chamber, oven, calibrated glassware.
Experimental Workflow
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Heat the solution at 60°C for a specified period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the solution at 60°C for a specified period (e.g., 8 hours).
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
At various time points, withdraw samples and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of neat this compound in a vial and heat it in an oven at 80°C for a specified period (e.g., 48 hours).
-
At various time points, dissolve a known amount of the stressed sample in a suitable solvent for HPLC analysis.
-
-
Photostability Testing:
-
Expose a sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light.
-
After exposure, dissolve a known amount of the sample in a suitable solvent for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all potential degradation products.
-
Use a diode array detector to check for peak purity and to obtain UV spectra of the degradation products, which can aid in their identification.
-
Conclusion: Ensuring the Integrity of a Versatile Monomer
The stability of this compound is a critical consideration for its successful application in research and development. Its propensity for polymerization, coupled with its susceptibility to hydrolysis, photodegradation, and thermal decomposition, necessitates stringent storage and handling protocols. By implementing the recommendations outlined in this guide, including refrigerated storage, protection from light and air, and the use of polymerization inhibitors, researchers can significantly extend the shelf-life and maintain the purity of this valuable chemical. Furthermore, a thorough understanding of its degradation pathways, as elucidated through forced degradation studies, is paramount for the development of robust analytical methods and the overall success of scientific investigations involving this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. zenodo.org [zenodo.org]
- 8. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifescienceglobal.com [lifescienceglobal.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 12. Evolution of aromatics in the thermal degradation of poly(vinyl chloride): A mechanistic study [periodicos.capes.gov.br]
- 13. pharmtech.com [pharmtech.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
Foreword: Unveiling a Versatile Chemical Intermediate
An In-Depth Technical Guide to the Commercial Availability and Application of Methyl 2-Ethenylbenzoate
To the dedicated researchers, chemists, and pioneers in drug development, this guide serves as a comprehensive technical resource on this compound (also known as Methyl 2-vinylbenzoate), CAS No. 27326-44-9. While not a household name in chemical reagents, this molecule possesses a unique combination of functional groups—a polymerizable vinyl moiety and a synthetically versatile ester—positioning it as a valuable, yet underutilized, building block. This document moves beyond a simple cataloging of facts to provide a foundational understanding of its procurement, synthesis, potential applications, and safe handling, enabling you to assess its utility for your research and development endeavors.
Core Chemical and Physical Characteristics
This compound is an aromatic ester. The presence of the vinyl group ortho to the methyl ester functionality imparts specific steric and electronic properties that influence its reactivity. Understanding these fundamental properties is the first step in its successful application.
| Property | Value | Source(s) |
| CAS Number | 27326-44-9 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀O₂ | [1][3] |
| Molecular Weight | 162.19 g/mol | [1][4] |
| Appearance | Predicted: Liquid or low-melting solid | - |
| Boiling Point | Predicted: 253.0 ± 19.0 °C at 760 mmHg | [2][3] |
| Density | Predicted: 1.058 ± 0.06 g/cm³ | [2][3] |
| Flash Point | Predicted: 111.3 ± 7.7 °C | [3] |
| Refractive Index | Predicted: 1.552 | [3] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [2][4] |
Commercial Availability and Procurement
This compound is available commercially, primarily as a research and development chemical. It is not typically stocked in bulk quantities, and procurement often involves lead times. When sourcing this material, purity and the presence of stabilizers (to prevent polymerization of the vinyl group) are critical parameters to verify with the supplier.
| Supplier | Typical Purity/Specification | Notes |
| BLD Pharm | >97% | Offers the product for research purposes.[4] |
| Nanjing Chemlin Chemical | Custom Purity Available | Listed as a manufacturer, suggesting potential for larger scale synthesis.[3] |
| CymitQuimica (Apollo Sci.) | 95% | Available in gram and sub-gram quantities for laboratory use. |
This table is representative and not exhaustive. Researchers should contact suppliers directly for current stock, pricing, and detailed specifications.
Synthesis and Manufacturing Pathways
The commercial rarity of this compound suggests that established, large-scale manufacturing processes are not widespread. However, its synthesis is accessible through well-understood organic chemistry principles. The logical and most direct laboratory-scale approach is the esterification of 2-vinylbenzoic acid. Alternatively, palladium-catalyzed cross-coupling reactions offer a versatile route from more common starting materials.
Caption: Key synthetic routes to this compound.
Experimental Protocol: Fischer Esterification of 2-Vinylbenzoic Acid
This protocol is adapted from a standard procedure for a structurally analogous compound, Methyl 4-vinylbenzoate, and represents a reliable method for laboratory-scale synthesis.[5]
Materials:
-
2-Vinylbenzoic acid
-
Methanol (anhydrous, excess)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether or Ethyl acetate (extraction solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Radical inhibitor (e.g., hydroquinone or BHT, optional but recommended)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-vinylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (approx. 2-5% of the acid volume) to the stirring solution. A small amount of a radical inhibitor may be added at this stage to prevent polymerization during heating.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up - Quenching: After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract the product into an organic solvent like diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally brine. This removes residual acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel if necessary to yield the pure this compound.
Applications in Research and Drug Development
While specific, documented applications of this compound in marketed drugs are scarce, its structure is inherently valuable for medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its two functional groups.
-
As a Polymerizable Monomer: The vinyl group is susceptible to radical polymerization. This allows for its incorporation into novel polymers and copolymers. In a biomedical context, this could be used to develop functionalized biocompatible materials, drug-delivery matrices, or specialty hydrogels.[6] Vinyl ester resins, a related class of materials, are noted for their high mechanical and chemical resistance, properties that are desirable in medical equipment and composites.[7]
-
As a Synthetic Intermediate: The ester group serves as a versatile handle for further chemical modification.
-
It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common linkage in pharmaceuticals.
-
It can be reduced to the corresponding primary alcohol.
-
The aromatic ring itself can undergo further electrophilic substitution, with the existing substituents directing the position of new functional groups.
-
The vinyl group can also be a pharmacophore or a synthetic handle for reactions like Heck coupling, epoxidation, or dihydroxylation to introduce new stereocenters and functionality. Benzoate derivatives and related structures are frequently explored as intermediates for bioactive compounds.[8][9]
Caption: Reactivity and application pathways for this compound.
Analytical and Quality Control Methodologies
Ensuring the identity and purity of this compound is crucial for its reliable use in sensitive applications. A combination of chromatographic and spectroscopic techniques is recommended.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the preferred methods for determining purity and monitoring reaction progress.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The proton NMR spectrum should clearly show signals for the vinyl protons, the aromatic protons, and the methyl ester protons, with characteristic chemical shifts and coupling constants.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and can reveal fragmentation patterns useful for structural elucidation.[5]
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the C=O stretch of the ester and C=C stretches of the vinyl group and aromatic ring.
Protocol: Purity Analysis by Gas Chromatography (GC)
Objective: To determine the purity of a synthesized or procured batch of this compound.
Instrumentation & Consumables:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
A non-polar or medium-polarity capillary column (e.g., Supelco β–DEX 120, or a standard DB-5/HP-5).[5]
-
High-purity helium or nitrogen as the carrier gas.
-
Sample vials and a suitable solvent (e.g., ethyl acetate, dichloromethane).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approx. 1 mg/mL) in the chosen solvent.
-
GC Method Setup (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas Flow: Set to an appropriate linear velocity for the column (e.g., 1-2 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Note: This program is a starting point and must be optimized for the specific column and instrument used.
-
-
Analysis: Inject the prepared sample. The retention time for the main peak should be consistent across runs.
-
Data Interpretation: Integrate the area of all peaks in the chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage (Area %). This provides a quantitative measure of purity, assuming all components have a similar response factor in the FID.
Safety, Handling, and Storage
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like Methyl 4-vinylbenzoate and Methyl Benzoate provide a strong basis for safe handling protocols.[10][11][12][13]
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Wear appropriate protective eyeglasses or chemical safety goggles.
-
Wear suitable chemical-resistant gloves (e.g., nitrile).
-
Use a lab coat to prevent skin contact.
-
Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.
-
-
Handling and Storage:
Conclusion
This compound represents a promising, albeit specialized, chemical tool for the advanced researcher. Its commercial availability as a research chemical, combined with straightforward synthetic accessibility, opens the door for its exploration in novel contexts. The dual reactivity of its ester and vinyl functionalities provides a rich platform for creating complex molecular architectures, functional polymers, and potential pharmaceutical leads. By understanding its properties, synthesis, and safe handling as outlined in this guide, scientists and drug development professionals are well-equipped to harness the potential of this versatile molecule.
References
- 1. echemi.com [echemi.com]
- 2. lookchem.com [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 27326-44-9|Methyl 2-vinylbenzoate|BLD Pharm [bldpharm.com]
- 5. rsc.org [rsc.org]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. mdpi.com [mdpi.com]
- 8. Vinyl benzoate | Biochemical reagent | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. chemos.de [chemos.de]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. syskem.de [syskem.de]
Methodological & Application
Applications of Methyl 2-Ethenylbenzoate in Polymer Chemistry: A Detailed Guide
Abstract
Methyl 2-ethenylbenzoate, also known as methyl 2-vinylbenzoate, is a vinyl aromatic monomer that offers a unique combination of a reactive vinyl group and a benzoate ester functionality. This structure provides a versatile platform for the synthesis of a wide array of functional polymers. The steric hindrance imposed by the ortho-substituted ester group influences its polymerization kinetics and the resulting polymer properties, such as glass transition temperature and solubility. This guide provides an in-depth exploration of the polymerization techniques applicable to this compound, including free-radical and controlled radical methods, and delves into the properties and potential applications of the resulting homopolymers and copolymers in specialty coatings, adhesives, and biomedical fields. Detailed experimental protocols are provided to serve as a practical resource for researchers and professionals in polymer chemistry and materials science.
Introduction to this compound
This compound (M2VB) is an aromatic monomer with the chemical formula C₁₀H₁₀O₂.[1] Its structure consists of a benzene ring substituted with a vinyl group (-CH=CH₂) at the 2-position and a methyl ester group (-COOCH₃) at the 1-position. This ortho-arrangement distinguishes it from its meta- and para-isomers (methyl 3-ethenylbenzoate and methyl 4-ethenylbenzoate, respectively) and plays a crucial role in its polymerization behavior.
The presence of the vinyl group allows M2VB to undergo addition polymerization, forming a stable carbon-carbon backbone. Simultaneously, the methyl ester group provides a site for post-polymerization modification and influences the polymer's physical properties, such as polarity, solubility, and thermal characteristics. The interplay between the bulky ortho-ester group and the polymerizable vinyl function makes M2VB an intriguing monomer for creating polymers with tailored architectures and functionalities.
Polymerization Methodologies
The polymerization of M2VB can be achieved through several radical polymerization techniques. The choice of method significantly impacts the polymer's molecular weight, polydispersity (Đ), and architecture.
Free Radical Polymerization (FRP)
Conventional free radical polymerization is a robust and widely used method for polymerizing vinyl monomers. It typically involves a thermal or photochemical initiator to generate free radicals that propagate through the monomer.
Mechanism Insight: The process involves three main stages: initiation, propagation, and termination. For M2VB, the bulky ortho-ester group can sterically hinder the approach of propagating radical chains, potentially leading to a slower polymerization rate compared to less hindered styrenic monomers. This steric effect can also influence the tacticity of the resulting polymer chain.
Causality in Protocol Design: The choice of initiator (e.g., AIBN, BPO) and solvent is critical. A non-polar solvent like toluene or benzene is often suitable. The reaction temperature is dictated by the decomposition kinetics of the initiator, typically in the range of 60-80°C for AIBN. Degassing the reaction mixture is a mandatory step to remove oxygen, which is a potent inhibitor of radical polymerization.
Workflow for Free Radical Polymerization
Caption: General workflow for free radical polymerization of M2VB.
Controlled Radical Polymerization (CRP)
To synthesize polymers with well-defined molecular weights and narrow molecular weight distributions (low Đ), controlled radical polymerization techniques are employed. These methods introduce a reversible deactivation mechanism that allows polymer chains to grow at a similar rate.
ATRP is a powerful CRP technique that uses a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate dormant polymer chains.
Mechanism Insight: The polymerization is initiated by an alkyl halide, and the copper(I) catalyst abstracts a halogen atom to form a radical that initiates polymerization. The resulting copper(II) species can then deactivate the propagating radical, establishing a dynamic equilibrium that keeps the concentration of active radicals low, thus minimizing termination reactions. For M2VB, the ester group's proximity to the propagating center might influence the catalyst's coordination and activity.
Causality in Protocol Design: The ratio of monomer to initiator determines the target molecular weight. The ligand (e.g., PMDETA, bpy) is crucial for solubilizing the copper catalyst and tuning its reactivity. The system is highly sensitive to oxygen, necessitating rigorous degassing procedures like freeze-pump-thaw cycles.[2][3]
RAFT is another versatile CRP method that uses a chain transfer agent (RAFT agent), typically a thiocarbonylthio compound, to mediate the polymerization.[4]
Mechanism Insight: The RAFT agent reversibly reacts with propagating radicals through a chain transfer process, creating a dormant species and a new radical. This rapid exchange allows all chains to have an equal opportunity to grow, resulting in polymers with low dispersity and predictable molecular weights.[5] The choice of RAFT agent is critical and depends on the monomer being polymerized.
Causality in Protocol Design: The molecular weight is controlled by the ratio of monomer to RAFT agent. A conventional free-radical initiator (e.g., AIBN) is still required to generate primary radicals. The reaction is typically performed under an inert atmosphere to prevent side reactions with oxygen. The end-group fidelity of the resulting polymer allows for the synthesis of more complex architectures like block copolymers.[5]
General Mechanism of Controlled Radical Polymerization
Caption: Simplified mechanisms of ATRP and RAFT polymerization.
Copolymerization of this compound
To further tailor the properties of the final material, M2VB can be copolymerized with other vinyl monomers. Copolymerization allows for the creation of polymers with properties intermediate to those of the parent homopolymers or with entirely new functionalities.
Potential Co-monomers and Their Effects:
-
Styrene: Incorporating styrene can modify the refractive index and mechanical properties of the resulting polymer.
-
Methyl Methacrylate (MMA): Copolymerization with MMA can enhance optical clarity and weatherability.[6]
-
Acrylates (e.g., Butyl Acrylate): Introducing soft acrylate monomers can lower the glass transition temperature (Tg), leading to more flexible materials suitable for adhesives or coatings.[6]
-
Functional Monomers (e.g., Hydroxyethyl Methacrylate): These can introduce reactive hydroxyl groups for crosslinking or further modification.
The reactivity ratios of M2VB with various co-monomers would need to be determined experimentally to predict the copolymer composition and microstructure.
Properties and Applications
Polymers derived from M2VB exhibit a unique set of properties due to the bulky, polar side group.
Physical and Thermal Properties
-
Glass Transition Temperature (Tg): The homopolymer of M2VB is expected to have a relatively high Tg due to the rigid benzene ring and the steric hindrance of the ortho-ester group, which restricts chain mobility. The Tg of a polymer is influenced by factors like molecular weight and tacticity.[7] For comparison, the closely related poly(methyl methacrylate) has a Tg of around 100-105°C.[7]
-
Solubility: The presence of the methyl ester group imparts moderate polarity, making the polymer soluble in solvents like tetrahydrofuran (THF), toluene, and chloroform. It is generally insoluble in non-polar alkanes and polar solvents like water and methanol.
-
Mechanical Properties: Poly(this compound) is expected to be a rigid and potentially brittle material at room temperature, similar to other aromatic vinyl polymers like polystyrene.[8]
Applications
The specific properties of M2VB-based polymers make them suitable for a range of specialized applications.
-
Specialty Coatings and Adhesives: The polymer's good thermal stability and tunable polarity through copolymerization make it a candidate for specialty coatings, adhesives, and binders where specific adhesion and durability are required.
-
Biomedical Materials: Vinyl polymers are extensively researched for biomedical applications like drug delivery and tissue engineering.[4][9][10] By copolymerizing M2VB with biocompatible monomers (e.g., oligo(ethylene glycol) methacrylate), it is possible to create amphiphilic block copolymers that can self-assemble into nanoparticles or polymersomes for encapsulating therapeutic agents.[2][11] The ester linkage in the side chain also offers a potential site for controlled degradation or drug conjugation.
-
Liquid Crystalline Polymers: Vinylbenzoate monomers have been used to create mesogen-jacketed liquid crystalline polymers (MJLCPs).[12] These materials have ordered structures and are of interest for applications in optics and responsive materials. The relatively low reactivity of the vinylbenzoate group can be advantageous in controlling the polymerization and cross-linking of these complex systems.[12]
Detailed Application Protocols
Disclaimer: These protocols are intended for R&D use by trained professionals. All procedures should be performed in a suitable laboratory setting with appropriate safety precautions.
Protocol 1: Free Radical Polymerization of M2VB
Objective: To synthesize poly(this compound) via conventional free radical polymerization.
Materials:
-
This compound (M2VB), inhibitor removed
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized
-
Toluene, anhydrous
-
Methanol, ACS grade
-
Schlenk flask with stir bar
-
Vacuum line and inert gas (Nitrogen or Argon) supply
-
Oil bath with temperature controller
Procedure:
-
Monomer Purification: Pass M2VB through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a 50 mL Schlenk flask, dissolve M2VB (e.g., 5.0 g, 30.8 mmol) and AIBN (e.g., 50.6 mg, 0.308 mmol, for a [M]/[I] ratio of 100) in 10 mL of anhydrous toluene.
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Backfill the flask with inert gas and place it in a preheated oil bath at 70°C. Allow the reaction to proceed with stirring for a specified time (e.g., 12-24 hours).
-
Isolation: Cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing a large excess of cold methanol (e.g., 200 mL) while stirring vigorously. The polymer will precipitate as a white solid.
-
Purification and Drying: Allow the precipitate to settle. Decant the supernatant and redissolve the polymer in a minimal amount of THF. Reprecipitate into cold methanol. Collect the purified polymer by filtration and dry it under vacuum at 40-50°C until a constant weight is achieved.
-
Characterization: Determine the molecular weight (Mn) and polydispersity (Đ) using Gel Permeation Chromatography (GPC) and confirm the structure using ¹H NMR spectroscopy.
Protocol 2: RAFT Polymerization of M2VB
Objective: To synthesize poly(this compound) with controlled molecular weight and low polydispersity.
Materials:
-
This compound (M2VB), inhibitor removed
-
RAFT Agent (e.g., 2-Cyano-2-propyl dithiobenzoate, CPDB)
-
AIBN, recrystallized
-
Anisole or Benzene, anhydrous
-
Glass ampules or Schlenk tubes
-
Vacuum line and inert gas supply
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of M2VB and AIBN in the chosen solvent. For example, dissolve M2VB (10 mL, ~61.7 mmol) and AIBN (10.1 mg, 0.0617 mmol, for a [RAFT]/[I] ratio of 5) in 5 mL of anisole.
-
Reaction Setup: In a glass ampule, place the desired amount of RAFT agent (e.g., 68.3 mg, 0.309 mmol, for a target DP of 200). Add a specific volume of the stock solution (e.g., 2 mL) to the ampule.
-
Degassing: Subject the contents of the ampule to three freeze-pump-thaw cycles and seal it under vacuum.[4]
-
Polymerization: Place the sealed ampule in a preheated oil bath at 60°C for the desired reaction time (e.g., 15 hours).[4]
-
Isolation and Analysis: After the reaction, cool the ampule, open it, and dissolve the contents in THF. Precipitate the polymer in cold methanol. Filter, dry, and analyze the polymer by GPC and NMR to determine conversion, Mn, and Đ. The molecular weight can be predicted using the formula: Mn = (([M]₀/[RAFT]₀) × Conversion × MW_monomer) + MW_RAFT.[5]
Table 1: Example Reaction Parameters for Polymerization of Vinyl Monomers
| Polymerization Method | Monomer | [Monomer]:[Initiator/CTA]:[Catalyst] | Solvent | Temp (°C) | Time (h) | Resulting Đ (PDI) | Reference |
| FRP | Methyl Methacrylate | [2.0 M]:[2.0x10⁻² M PDS] | Ethyl Acetate/Water | 60 | - | >1.5 (Typical) | [13] |
| ATRP | Methyl Methacrylate | :[4]:[1 CuBr/2 bpy] | Bulk | 90 | 5 | ~1.20 | [2] |
| ARGET ATRP | Methyl Methacrylate | :[4]:[1 CuBr₂/1.5 PMDETA] | Toluene | 70-100 | 2-6 | 1.2 - 1.4 | [3] |
| RAFT | Methyl Methacrylate | :[1 CPDB]:[0.2 AIBN] | Benzene | 60 | 15 | ~1.1 | [4] |
Note: These parameters are for methyl methacrylate (MMA) and serve as a starting point for optimizing the polymerization of M2VB.
Conclusion
This compound is a valuable monomer for synthesizing functional polymers with potential applications in advanced materials. Its unique ortho-substituted structure presents both challenges and opportunities in polymerization control and material design. Conventional free radical polymerization provides a straightforward route to high molecular weight polymers, while controlled radical techniques like ATRP and RAFT offer precise control over polymer architecture, enabling the creation of well-defined materials. Through homopolymerization and copolymerization, the properties of poly(this compound) can be finely tuned, opening avenues for its use in specialty coatings, liquid crystals, and emerging biomedical applications. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to explore the full potential of this versatile monomer.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Poly(vinyl benzoate) nanoparticles for molecular delivery: Studies on their preparation and in vitro properties. | Semantic Scholar [semanticscholar.org]
- 6. Poly(methyl 2-methylpropenoate) (Polymethyl methacrylate) [essentialchemicalindustry.org]
- 7. researchgate.net [researchgate.net]
- 8. "Investigation of the Synthesis and Polymerization Behavior of Vinyl Be" by Selim Mehmet Erhan [scholarworks.wmich.edu]
- 9. scispace.com [scispace.com]
- 10. Biomedical Applications of Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Poly(vinyl benzoate)-backbone mesogen-jacketed liquid crystalline polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Vinyl benzoate | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Copolymerization of Methyl 2-ethenylbenzoate
Introduction: Unlocking New Polymer Architectures with Methyl 2-ethenylbenzoate
This compound, also known as methyl 2-vinylbenzoate, is a functional monomer that presents a unique opportunity for the design of novel copolymers. Its structure, featuring a vinyl group for polymerization and a methyl benzoate group, allows for the introduction of aromaticity and ester functionalities into the polymer backbone. This combination can impart desirable properties such as enhanced thermal stability, altered solubility, and potential for post-polymerization modification. These characteristics make copolymers derived from this compound promising candidates for a range of applications, including specialty coatings, adhesives, and advanced materials in the biomedical and pharmaceutical fields.
This guide provides a comprehensive overview of the use of this compound as a comonomer in free-radical copolymerization. It is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this versatile monomer. We will delve into the fundamental principles governing its copolymerization behavior, provide detailed experimental protocols for its synthesis and copolymerization with common vinylic comonomers, and discuss the essential characterization techniques for the resulting copolymers.
Monomer Synthesis: A Practical Approach to this compound
The successful incorporation of this compound into copolymers begins with the availability of a high-purity monomer. While not as commonly available as its para-isomer, this compound can be synthesized in the laboratory through a multi-step process starting from 2-ethylbenzoic acid. This process involves the esterification of the carboxylic acid followed by a dehydrogenation or an alternative pathway to introduce the vinyl group. A general and reliable method for the synthesis of similar vinylarene compounds involves the oxidation of an ethyl-substituted precursor to an intermediate, followed by reduction and dehydration.[1]
A plausible synthetic route, adapted from known chemical transformations, is outlined below. This protocol is provided as a guideline and may require optimization based on laboratory conditions and available reagents.
Protocol 1: Synthesis of this compound
Materials:
-
2-Ethylbenzoic acid
-
Methanol (absolute)
-
Sulfuric acid (concentrated)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Potassium tert-butoxide
-
Diethyl ether
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Inhibitor (e.g., hydroquinone)
-
Tetrahydrofuran (THF), anhydrous
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Ice bath
-
Distillation apparatus
Procedure:
Step 1: Esterification of 2-Ethylbenzoic Acid to Methyl 2-ethylbenzoate [2]
-
In a round-bottom flask, dissolve 2-ethylbenzoic acid in an excess of absolute methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and pour it into a separatory funnel containing ice-water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash successively with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain crude methyl 2-ethylbenzoate.
-
Purify the product by vacuum distillation.
Step 2: Bromination of Methyl 2-ethylbenzoate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the purified methyl 2-ethylbenzoate in a suitable solvent like carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., BPO or AIBN).
-
Reflux the mixture while irradiating with a UV lamp until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude bromo-intermediate.
Step 3: Elimination to form this compound
-
Dissolve the crude bromo-intermediate in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium tert-butoxide in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring for completion by TLC.
-
Quench the reaction by carefully adding water.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Add a small amount of an inhibitor (e.g., hydroquinone) to the crude product to prevent polymerization.
-
Purify the final product, this compound, by vacuum distillation.
Characterization of the Monomer:
The identity and purity of the synthesized this compound should be confirmed by:
-
¹H NMR and ¹³C NMR Spectroscopy: To verify the chemical structure and assess purity.
-
FTIR Spectroscopy: To identify the characteristic functional groups (vinyl C=C, ester C=O).
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and purity.
Copolymerization of this compound: Principles and Protocols
The copolymerization of this compound (M₁) with a comonomer (M₂) via free-radical polymerization is governed by the relative reactivities of the propagating radicals towards the two monomers. This relationship is described by the Mayo-Lewis equation, which utilizes reactivity ratios (r₁ and r₂) to predict the instantaneous composition of the copolymer being formed.[3]
The Mayo-Lewis Equation:
d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])
Where:
-
r₁ = k₁₁/k₁₂ (ratio of the rate constant for a propagating chain ending in M₁ adding another M₁ to that of it adding an M₂)
-
r₂ = k₂₂/k₂₁ (ratio of the rate constant for a propagating chain ending in M₂ adding another M₂ to that of it adding an M₁)
The product of the reactivity ratios (r₁r₂) provides insight into the copolymerization behavior:
-
r₁r₂ ≈ 1: Ideal copolymerization, with random monomer incorporation.
-
r₁r₂ < 1: Tendency towards alternating copolymerization.
-
r₁r₂ > 1: Tendency towards block copolymerization (less common in free-radical systems).
To accurately determine the reactivity ratios for a new monomer pair, a series of copolymerizations are performed with varying initial monomer feed ratios. The resulting copolymers are then analyzed to determine their composition, typically at low conversion (<10%) to assume the monomer feed ratio remains constant.
Protocol 2: Free-Radical Copolymerization of this compound with Styrene or Methyl Methacrylate
This protocol provides a general procedure for the solution copolymerization of this compound.
Materials:
-
This compound (M₁, freshly purified and inhibitor removed)
-
Styrene or Methyl Methacrylate (M₂, freshly purified and inhibitor removed)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (recrystallized)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Methanol or Hexane (for precipitation)
-
Nitrogen or Argon gas
Equipment:
-
Schlenk flasks or reaction tubes with rubber septa
-
Syringes and needles
-
Constant temperature oil bath
-
Vacuum line
-
Centrifuge or filtration apparatus
Procedure:
-
Monomer and Solvent Preparation: Purify the monomers by passing them through a column of basic alumina to remove the inhibitor immediately before use. Purge the solvent with an inert gas (N₂ or Ar) for at least 30 minutes to remove dissolved oxygen.
-
Reaction Setup: In a series of Schlenk flasks, add the desired amounts of this compound, the comonomer (styrene or methyl methacrylate), and the radical initiator (e.g., AIBN, typically 0.1-1.0 mol% relative to the total monomer concentration).
-
Degassing: Subject each flask to several freeze-pump-thaw cycles to thoroughly remove any dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Place the sealed flasks in a pre-heated oil bath at the desired temperature (typically 60-80 °C for AIBN). Allow the polymerization to proceed for a predetermined time to achieve low conversion (<10%).
-
Termination and Precipitation: Terminate the reaction by rapidly cooling the flasks in an ice bath and exposing the contents to air.
-
Isolation of the Copolymer: Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol for polystyrene-rich copolymers, hexane for polymethyl methacrylate-rich copolymers) with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a small amount of a suitable solvent (e.g., THF or chloroform) and re-precipitate it to remove any unreacted monomers and initiator residues. Repeat this step 2-3 times.
-
Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Experimental Workflow for Copolymerization
References
Application Notes & Protocols: The Polymerization of Methyl 2-Ethenylbenzoate
Prepared by: Gemini, Senior Application Scientist
Introduction
Methyl 2-ethenylbenzoate, also known as methyl 2-vinylbenzoate, is a vinyl monomer featuring a benzoate ester group attached to the aromatic ring. This unique structure, combining a polymerizable vinyl group with a bulky, polar ortho-substituent, suggests that its polymer, poly(this compound), will possess distinct physical and chemical properties. Potential applications for such a polymer could range from specialty coatings and adhesives to advanced materials in optics and electronics, leveraging properties like thermal stability, refractive index, and solubility. The polymerization of this monomer can be approached through several mechanistic pathways, each offering different levels of control over the final polymer's architecture and properties.
This document provides a detailed guide for researchers on the primary mechanisms for polymerizing this compound: free radical polymerization, anionic polymerization, and controlled radical polymerization. It explains the theoretical underpinnings of each method and provides actionable, step-by-step protocols adapted from established procedures for structurally analogous monomers.
Part 1: Conventional Free Radical Polymerization (FRP)
Free radical polymerization is a robust and widely used method for polymerizing vinyl monomers.[1] It is valued for its tolerance to various functional groups and less stringent reaction conditions compared to ionic methods. The mechanism proceeds via initiation, propagation, and termination steps.
1.1. Reaction Mechanism
The process begins with an initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO), which thermally or photochemically decomposes to generate primary free radicals.[1] This radical then adds across the double bond of a this compound monomer, creating a new radical species. This new radical propagates by sequentially adding more monomer units. The reaction ceases through termination events, primarily coupling (combination) or disproportionation, where two growing radical chains react with each other.[1]
Caption: General mechanism of Free Radical Polymerization.
1.2. Experimental Protocol: Solution Polymerization
This protocol describes the synthesis of poly(this compound) in a solvent using AIBN as the initiator. Solution polymerization helps to control viscosity and dissipate the heat of polymerization.[2]
Materials:
-
This compound (monomer)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
Toluene or Anisole (solvent), anhydrous
-
Methanol (non-solvent for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer and heating mantle
Procedure:
-
Monomer Purification: Pass this compound through a column of basic alumina to remove any inhibitors.
-
Initiator Recrystallization: Recrystallize AIBN from methanol and dry under vacuum.
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with dry nitrogen or argon.
-
Reagent Addition: In the flask, dissolve this compound (e.g., 5.0 g) and AIBN (e.g., 50 mg, adjust for desired molecular weight) in anhydrous toluene (20 mL).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the reaction.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C. Allow the reaction to proceed with stirring for 12-24 hours.
-
Isolation: Cool the reaction to room temperature. Slowly pour the viscous solution into a beaker containing a large excess of cold methanol (e.g., 400 mL) while stirring vigorously. The polymer will precipitate as a white solid.
-
Purification: Decant the methanol. Redissolve the polymer in a minimal amount of toluene and re-precipitate into cold methanol. Repeat this step twice to ensure the removal of unreacted monomer and initiator fragments.
-
Drying: Collect the purified polymer by filtration and dry in a vacuum oven at 50°C until a constant weight is achieved.
Caption: Workflow for Free Radical Solution Polymerization.
1.3. Expected Polymer Characteristics
-
Molecular Weight: Typically high, but broadly distributed.
-
Polydispersity Index (PDI or Mw/Mn): Generally high, often > 1.5.
-
Structure: Atactic (random stereochemistry).
-
Characterization: Confirm structure via ¹H NMR (disappearance of vinyl protons at ~5-7 ppm, appearance of broad aliphatic backbone protons). Determine Mw and PDI via Gel Permeation Chromatography (GPC). Measure thermal properties like the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).[3][4]
Part 2: Anionic Polymerization
Anionic polymerization is a "living" polymerization technique, meaning that in the absence of impurities or deliberate terminating agents, the propagating chain ends remain active.[5] This allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low PDI), and complex architectures like block copolymers. However, it requires stringent reaction conditions, including high-purity reagents and an inert atmosphere, as the propagating carbanionic species are highly reactive towards protic impurities like water.[6]
2.1. Reaction Mechanism
The polymerization is initiated by a strong nucleophile, typically an organolithium compound like sec-butyllithium (s-BuLi), which attacks the vinyl group of the monomer. This creates a carbanionic active center that propagates by adding subsequent monomer units. For polar monomers like methacrylates, side reactions such as nucleophilic attack on the ester's carbonyl group can occur, which is why these polymerizations are typically conducted at very low temperatures (e.g., -78°C) to suppress them.[6][7]
Caption: General mechanism of Living Anionic Polymerization.
2.2. Experimental Protocol: High-Vacuum Technique
This protocol requires specialized equipment and adherence to rigorous air- and moisture-free techniques.[8]
Materials:
-
This compound (monomer), purified and distilled from CaH₂.
-
Tetrahydrofuran (THF) (solvent), freshly distilled from sodium/benzophenone ketyl.
-
sec-Butyllithium (s-BuLi) in cyclohexane (initiator), titrated before use.
-
Methanol, degassed (terminating agent).
-
High-vacuum line and all-glass, flame-dried reaction apparatus (e.g., a reactor with break-seals).
Procedure:
-
Apparatus Preparation: Assemble the reaction apparatus, attach to the high-vacuum line, and evacuate (<10⁻⁵ torr) while flame-drying all glass surfaces to remove adsorbed water.
-
Solvent Distillation: Distill THF directly from the sodium/benzophenone still into the reactor under high vacuum.
-
Monomer Distillation: Distill the purified monomer from calcium hydride into a calibrated ampoule, which is then sealed under vacuum.
-
Initiation: Cool the reactor containing THF to -78°C (dry ice/acetone bath). Introduce the initiator (s-BuLi) via syringe through a rubber septum or from a sealed ampoule.
-
Polymerization: Distill the monomer from its ampoule into the stirred, cold initiator solution. An immediate color change often indicates the formation of the propagating carbanion. Allow the polymerization to proceed for the desired time (often minutes to an hour).
-
Termination: Introduce a small amount of degassed methanol into the reactor to quench the living anions, causing the color to disappear.
-
Isolation and Purification: Warm the reactor to room temperature and open it to the atmosphere. Precipitate the polymer by pouring the contents into methanol. The isolation and purification steps are then similar to those for the free-radical polymer (steps 8 and 9 in Protocol 1.2).
2.3. Expected Polymer Characteristics
-
Molecular Weight: Predictable, calculated from the molar ratio of monomer to initiator ([M]/[I]).
-
Polydispersity Index (PDI): Very low, typically < 1.1, indicating a highly uniform chain length.[9]
-
Structure: Stereochemistry can be influenced by the solvent and counter-ion, but is often highly syndiotactic for methacrylates in polar solvents at low temperatures.[10]
Part 3: Controlled/Living Radical Polymerization (CRP)
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, bridge the gap between the robustness of FRP and the control of living anionic methods. RAFT allows for the synthesis of well-defined polymers with low PDI under less stringent conditions than anionic polymerization.[11][12]
3.1. Reaction Mechanism
RAFT polymerization proceeds via a conventional free-radical initiator (e.g., AIBN) but includes a RAFT agent, typically a dithiocarbonyl compound. The RAFT agent reversibly transfers a propagating radical from one chain to another through a dormant species. This rapid, reversible transfer ensures that all polymer chains have an equal probability of growing, leading to a controlled molecular weight and a narrow distribution.[12]
Caption: Simplified equilibrium of RAFT polymerization.
3.2. Experimental Protocol: RAFT Polymerization
The setup for RAFT polymerization is very similar to that for conventional FRP, with the addition of the RAFT agent.
Materials:
-
This compound, inhibitor removed.
-
AIBN, recrystallized.
-
RAFT Agent (e.g., cumyl dithiobenzoate (CDB) or a suitable xanthate).[11][12]
-
Anhydrous solvent (e.g., anisole, 1,4-dioxane).
-
Methanol.
Procedure:
-
Reagent Preparation: Prepare reagents and glassware as described for FRP (Protocol 1.2, steps 1-3).
-
Reaction Setup: To a Schlenk flask, add the monomer, AIBN, the chosen RAFT agent, and the solvent. The ratio of [Monomer]:[RAFT Agent]:[Initiator] is critical for controlling the molecular weight and must be calculated beforehand. A typical ratio might be:[7]:[0.1].
-
Degassing: Perform three freeze-pump-thaw cycles.
-
Polymerization: Heat the reaction mixture at the appropriate temperature for the initiator (e.g., 60-80°C for AIBN). Monitor the reaction progress by taking aliquots and analyzing monomer conversion via ¹H NMR or GC.
-
Termination and Isolation: Once the desired conversion is reached, stop the reaction by cooling it in an ice bath and exposing it to air. Isolate and purify the polymer by precipitation in methanol, as described previously.
3.3. Expected Polymer Characteristics
-
Molecular Weight: Increases linearly with monomer conversion and is determined by the [M]/[RAFT Agent] ratio.
-
Polydispersity Index (PDI): Low, typically between 1.1 and 1.3.
-
Structure: The polymer chains retain the RAFT end-group, making them "living" and suitable for further chain extension or block copolymer synthesis.[12]
Summary of Polymerization Methods
| Feature | Free Radical Polymerization (FRP) | Anionic Polymerization | RAFT Polymerization |
| Mechanism | Uncontrolled, chain-growth | Living, chain-growth | Controlled, chain-growth |
| Reaction Conditions | Tolerant to impurities/air | Requires high purity, inert atmosphere, low temp. | Requires degassing, moderately tolerant |
| Molecular Weight Control | Poor | Excellent, controlled by [M]/[I] ratio | Excellent, controlled by [M]/[RAFT] ratio |
| Polydispersity (PDI) | High (>1.5) | Very Low (<1.1) | Low (1.1 - 1.3) |
| Polymer Architecture | Linear or branched | Well-defined (linear, star, block) | Well-defined (linear, block, etc.) |
| Suitability | Bulk synthesis, simple materials | Precision polymers, block copolymers | Precision polymers with functional group tolerance |
References
- 1. pslc.ws [pslc.ws]
- 2. Polymer Synthesis and Characterization – Zentel Group – TU Darmstadt [chemie.tu-darmstadt.de]
- 3. Synthesis and characterization of poly (methyl methacrylate-styrene) copolymeric beads for bone cements [scielo.org.ar]
- 4. ias.ac.in [ias.ac.in]
- 5. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 6. researchgate.net [researchgate.net]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Anionic polymerization of methyl methacrylate and chain-end modification via terminal-selective transesterification wit… [ouci.dntb.gov.ua]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. scialert.net [scialert.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Catalytic Systems for the Polymerization of Methyl 2-Ethenylbenzoate
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of catalytic systems for the polymerization of Methyl 2-ethenylbenzoate (M2VB), also known as Methyl 2-vinylbenzoate. We delve into the mechanistic principles and practical considerations for various polymerization techniques, with a primary focus on controlled/living radical polymerization (CRP) methods, namely Reversible Addition-Fragmenting chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). This document offers field-proven insights, detailed experimental protocols, and a comparative analysis of different catalytic approaches to enable the synthesis of well-defined poly(this compound) with controlled molecular weight, low dispersity, and specific end-functionalities, which are critical for advanced applications in materials science and drug delivery systems.
Introduction: The Significance of Poly(this compound)
This compound (M2VB) is a substituted styrene monomer that holds considerable promise for the creation of functional polymers. The presence of a methyl ester group in the ortho position of the phenyl ring introduces unique steric and electronic characteristics that influence its polymerization behavior and the properties of the resulting polymer. The ester moiety provides a site for post-polymerization modification, allowing for the attachment of therapeutic agents, targeting ligands, or other functional molecules.
Conventional free-radical polymerization of M2VB often results in polymers with broad molecular weight distributions and limited architectural control. For advanced applications, particularly in the biomedical field, precise control over polymer characteristics such as molecular weight, dispersity (Đ), and chain-end fidelity is paramount. Controlled/living radical polymerization (CRP) techniques have emerged as powerful tools to achieve this level of precision.[1] This guide focuses on the catalytic systems that enable such control.
Overview of Polymerization Mechanisms for M2VB
The polymerization of M2VB can be approached through several catalytic pathways. The choice of method dictates the level of control over the final polymer structure.
-
Free-Radical Polymerization: The simplest method, typically initiated by thermal decomposition of an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). While effective for producing high molecular weight polymer, this method suffers from continuous termination and chain transfer reactions, leading to poor control and high dispersity (Đ > 1.5).
-
Controlled/Living Radical Polymerization (CRP): These methods introduce a dynamic equilibrium between active (propagating) radical species and dormant species.[2] This reversible deactivation minimizes irreversible termination events, allowing polymer chains to grow simultaneously and uniformly.
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a highly versatile CRP technique that can be applied to a wide range of monomers.[3] It employs a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to mediate the polymerization.
-
Atom Transfer Radical Polymerization (ATRP): ATRP utilizes a transition metal complex (typically copper, iron, or ruthenium-based) as a catalyst to reversibly activate and deactivate the growing polymer chains through a halogen atom transfer process.[2]
-
-
Ionic Polymerization: Anionic polymerization can produce highly controlled polymers but is often challenging for monomers with polar functional groups like esters, which can react with the anionic initiator. It requires exceptionally pure reagents and stringent, anhydrous reaction conditions.
The ortho position of the methyl ester group in M2VB can introduce significant steric hindrance around the vinyl group. This steric bulk may decrease the propagation rate constant compared to its meta or para isomers or unsubstituted styrene.[4] This effect must be considered when selecting catalysts and reaction conditions, as longer reaction times or higher temperatures may be necessary to achieve high monomer conversion.
Catalytic Systems for Controlled Polymerization of M2VB
RAFT Polymerization
RAFT polymerization is arguably the most suitable method for M2VB due to its tolerance for the ester functional group and the wide availability of effective RAFT agents. The key components are the monomer, a radical initiator (e.g., AIBN), and a RAFT agent.
Causality of Component Selection:
-
RAFT Agent (CTA): The choice of CTA is critical. For styrenic monomers like M2VB, dithiobenzoates (Z = Phenyl) and trithiocarbonates (Z = Alkyl- or Aryl-thio) are highly effective. The 'Z' group stabilizes the intermediate radical, and the 'R' group must be a good leaving group to efficiently initiate polymerization. Based on successful polymerization of the related 4-vinylbenzoate monomer, dithiobenzoates are an excellent starting point.[1]
-
Initiator: A standard thermal initiator like AIBN is commonly used. The molar ratio of CTA to initiator is crucial; a ratio of [CTA]:[Initiator] between 5:1 and 10:1 is typical to ensure that most polymer chains are initiated from the 'R' group of the CTA, leading to well-defined end-groups.
-
Solvent & Temperature: Toluene or dioxane are suitable solvents. The temperature is chosen based on the decomposition kinetics of the initiator, typically 60-80 °C for AIBN.
Workflow for RAFT Polymerization
Caption: General experimental workflow for RAFT polymerization of M2VB.
Atom Transfer Radical Polymerization (ATRP)
ATRP offers another robust pathway to well-controlled poly(M2VB). The core of the ATRP system is the catalyst (a transition metal salt), a ligand, and an alkyl halide initiator.
Causality of Component Selection:
-
Catalyst/Ligand: The most common system for styrenic and acrylate-like monomers is a copper(I) halide (e.g., Cu(I)Br) complexed with a nitrogen-based ligand, such as 2,2'-bipyridine (bpy) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA). The ligand solubilizes the metal salt and tunes its redox potential, which controls the equilibrium between active and dormant species and thus the polymerization rate and level of control.[2]
-
Initiator: An alkyl halide with a structure similar to the dormant polymer chain end is chosen to ensure efficient initiation. Ethyl α-bromoisobutyrate (EBiB) or methyl 2-bromopropionate are excellent choices. The target molecular weight is determined by the initial molar ratio of monomer to initiator.
-
Solvent & Temperature: Toluene, anisole, or bulk polymerization can be used. Temperatures typically range from 60 to 110 °C.
ATRP Catalytic Cycle
Caption: Simplified mechanism of the ATRP catalytic cycle.
Detailed Experimental Protocols
Disclaimer: These protocols are representative starting points. Optimization may be required based on specific purity of reagents and target polymer characteristics. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line techniques.
Protocol 1: RAFT Polymerization of this compound
This protocol targets a poly(M2VB) with a degree of polymerization (DP) of 100, corresponding to a theoretical number-average molecular weight (Mₙ) of ~16,200 g/mol .
Materials:
-
This compound (M2VB, monomer), purified by passing through a column of basic alumina.
-
2-Cyano-2-propyl benzodithioate (CPDB, RAFT agent/CTA).
-
Azobisisobutyronitrile (AIBN, initiator), recrystallized from methanol.
-
Toluene (solvent), anhydrous.
-
Methanol (non-solvent for precipitation).
Procedure:
-
Reagent Calculation:
-
M2VB: 1.622 g (10.0 mmol, 100 eq.)
-
CPDB: 22.1 mg (0.10 mmol, 1 eq.)
-
AIBN: 3.28 mg (0.02 mmol, 0.2 eq.) ([CTA]/[AIBN] = 5)
-
Toluene: 5.0 mL (to achieve ~2 M monomer concentration)
-
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add M2VB, CPDB, AIBN, and toluene.
-
Degassing: Seal the flask with a rubber septum. Perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[5] After the final thaw, backfill the flask with an inert gas (N₂ or Ar).
-
Polymerization: Place the sealed flask into a preheated oil bath at 70 °C. Stir the reaction mixture for 16 hours.
-
Termination: Stop the reaction by removing the flask from the oil bath, cooling it in an ice-water bath, and opening it to the air.
-
Purification: Dilute the viscous reaction mixture with ~2 mL of THF or toluene. Slowly precipitate the solution into 200 mL of cold, stirring methanol.
-
Isolation: Collect the precipitated white polymer by filtration. Wash with fresh methanol and dry in a vacuum oven at 40 °C to a constant weight.
-
Characterization:
-
Determine monomer conversion using ¹H NMR spectroscopy by comparing the integral of the vinyl protons (~5.5-6.8 ppm) to the aromatic or polymer backbone protons.
-
Determine the number-average molecular weight (Mₙ) and dispersity (Đ = Mₙ/Mₙ) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) with polystyrene standards for calibration. Expect Đ < 1.2 for a controlled polymerization.
-
Protocol 2: ATRP of this compound
This protocol targets a poly(M2VB) with a DP of 100 (Mₙ,theor ≈ 16,200 g/mol ).
Materials:
-
This compound (M2VB, monomer), purified.
-
Copper(I) bromide (CuBr, catalyst), washed with acetic acid and methanol, then dried under vacuum.
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand), distilled under reduced pressure.
-
Ethyl α-bromoisobutyrate (EBiB, initiator), distilled.
-
Anisole (solvent), anhydrous.
-
Methanol (non-solvent).
Procedure:
-
Reagent Calculation:
-
M2VB: 1.622 g (10.0 mmol, 100 eq.)
-
EBiB: 19.5 mg (14.7 µL, 0.10 mmol, 1 eq.)
-
CuBr: 14.3 mg (0.10 mmol, 1 eq.)
-
PMDETA: 17.3 mg (20.9 µL, 0.10 mmol, 1 eq.)
-
Anisole: 3.0 mL
-
-
Reaction Setup: To a 25 mL Schlenk flask with a stir bar, add CuBr. Seal the flask and cycle between vacuum and inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the anisole, M2VB, PMDETA, and finally the initiator (EBiB) via syringe.
-
Degassing: Perform one freeze-pump-thaw cycle. Be careful not to freeze the anisole for too long. Backfill with inert gas.
-
Polymerization: Place the flask in a preheated oil bath at 90 °C. The solution should turn from colorless to light green/blue. Stir for 8 hours.
-
Termination & Purification: Stop the reaction by cooling and exposing to air. The solution will turn dark green/blue. Dilute with ~5 mL of THF. Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Precipitate the filtered, colorless solution into 200 mL of cold, stirring methanol.
-
Drying & Characterization: Collect the polymer by filtration and dry under vacuum. Characterize using ¹H NMR and GPC/SEC as described in Protocol 1. Expect Đ < 1.3.
Comparative Analysis of Catalytic Systems
| Feature | Free Radical Polymerization | RAFT Polymerization | ATRP |
| Control Mechanism | None (stochastic) | Reversible chain transfer | Reversible halogen atom transfer |
| Catalyst/Mediator | Thermal Initiator (e.g., AIBN) | Thiocarbonylthio compound (CTA) | Transition Metal Complex (e.g., CuBr/PMDETA) |
| Molecular Weight Control | Poor | Excellent (controlled by [M]/[CTA]) | Excellent (controlled by [M]/[Initiator]) |
| Dispersity (Đ) | High (>1.5) | Very Low (typically 1.05 - 1.25) | Low (typically 1.1 - 1.4) |
| End-Group Fidelity | Low | High (determined by CTA structure) | High (halogen atom) |
| Monomer Scope | Broad | Very Broad | Broad (some functional group sensitivity) |
| Experimental Setup | Simple | Moderate (requires pure CTA, degassing) | Moderate (requires pure catalyst, ligand, degassing) |
| Product Purity | No catalyst residue | No metal contamination | Requires removal of metal catalyst |
| Ideal For M2VB | Basic homopolymers | Well-defined architectures, block copolymers | Well-defined architectures, surface grafting |
Conclusion
The controlled polymerization of this compound is readily achievable using modern catalytic techniques, particularly RAFT and ATRP. These methods overcome the limitations of conventional free-radical polymerization, enabling the synthesis of well-defined polymers with predictable molecular weights and low dispersities. RAFT polymerization, mediated by agents like CPDB, offers a metal-free route with excellent control and functional group tolerance. ATRP, catalyzed by systems such as CuBr/PMDETA, provides an alternative powerful method for creating complex architectures. The protocols and principles outlined in this guide serve as a robust foundation for researchers to synthesize and explore the potential of poly(this compound) in advanced materials and biomedical applications.
References
Methyl 2-ethenylbenzoate in organic synthesis
An In-Depth Guide to the Synthetic Applications of Methyl 2-Ethenylbenzoate
Authored by: A Senior Application Scientist
Abstract
This compound, also known as methyl 2-vinylbenzoate, is a highly versatile bifunctional molecule in modern organic synthesis. Its structure, featuring a conjugated system composed of a vinyl group and a methyl ester ortho to each other on a benzene ring, provides a unique platform for a variety of chemical transformations. The electron-withdrawing nature of the ester group activates the vinyl moiety, rendering it a reactive component in cycloadditions and polymerization reactions. This guide provides an in-depth exploration of its primary applications, complete with detailed experimental protocols and mechanistic insights designed for researchers, chemists, and professionals in drug development.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The vinyl group serves as a key building block for carbon-carbon bond formation, while the methyl ester provides a handle for subsequent modifications, such as hydrolysis to the corresponding carboxylic acid or amidation. This orthogonal reactivity allows for complex molecular architectures to be constructed in a controlled, stepwise manner.
Key Structural Features:
-
Vinyl Group: A reactive π-system that readily participates in addition reactions, polymerizations, and cycloadditions.
-
Methyl Ester: An electron-withdrawing group that modulates the reactivity of the aromatic ring and the vinyl group. It also serves as a synthetic handle for derivatization.
-
Ortho Substitution: The close proximity of the two groups can lead to unique intramolecular interactions and stereochemical outcomes in certain reactions.
Application in Polymer Science: A Versatile Monomer
This compound is a valuable monomer for the synthesis of specialized polymers. The vinyl group enables it to undergo polymerization, while the pendant methyl ester group imparts specific properties such as polarity, adhesion, and thermal stability to the resulting polymer backbone. It can be homopolymerized or copolymerized with other vinyl monomers like styrene or acrylates to fine-tune the material properties for specific applications.[1]
Workflow: Free-Radical Polymerization
The following diagram outlines the typical workflow for the free-radical polymerization of this compound.
Caption: Workflow for free-radical polymerization.
Protocol 1: Synthesis of Poly(this compound) via Free-Radical Polymerization
This protocol describes a standard procedure for the homopolymerization of this compound using azobisisobutyronitrile (AIBN) as a thermal initiator.
Causality: The removal of the polymerization inhibitor (often hydroquinone or MEHQ) is a critical first step, as its presence would quench the radical chain reaction and prevent polymerization. The freeze-pump-thaw cycles are essential for removing dissolved oxygen, which can also act as a radical scavenger and inhibit the reaction. The polymer is insoluble in methanol, allowing for its precipitation and separation from the unreacted monomer and initiator residues.
Materials & Reagents
| Reagent | Quantity | Moles (mmol) | Purity/Notes |
| This compound | 5.0 g | 30.8 | Inhibitor removed via basic alumina column |
| AIBN | 50.6 mg | 0.308 | Recrystallized from methanol |
| Toluene (Anhydrous) | 25 mL | - | |
| Methanol (Cold) | 250 mL | - | For precipitation |
Step-by-Step Procedure
-
Monomer Preparation: Pass this compound through a short column of basic alumina to remove the storage inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine the purified monomer (5.0 g), AIBN (50.6 mg), and anhydrous toluene (25 mL).
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon). Place the flask in a preheated oil bath at 70°C and stir vigorously.
-
Reaction Monitoring: Allow the reaction to proceed for 12-24 hours. The viscosity of the solution will increase noticeably as the polymer forms.
-
Isolation: After cooling to room temperature, slowly pour the viscous solution into a beaker containing 250 mL of cold, rapidly stirring methanol. A white, stringy precipitate will form.
-
Purification: Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid polymer by vacuum filtration and wash it thoroughly with fresh methanol.
-
Drying: Dry the polymer in a vacuum oven at 40-50°C overnight to a constant weight.
Application in Cycloadditions: The Diels-Alder Reaction
This compound is an effective dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[2][3] The vinyl group acts as the 2π-electron component. The reaction is facilitated by the electron-withdrawing methyl ester, which lowers the energy of the dienophile's LUMO (Lowest Unoccupied Molecular Orbital), accelerating the reaction with electron-rich dienes. This reaction is a powerful tool for constructing six-membered rings and complex bicyclic systems stereoselectively.
Mechanism: The [4+2] Cycloaddition
The diagram below illustrates the concerted mechanism of the Diels-Alder reaction between this compound and cyclopentadiene, a common electron-rich diene.
Caption: Diels-Alder reaction mechanism.
Protocol 2: Diels-Alder Reaction with Cyclopentadiene
This protocol details the synthesis of the norbornene-type adduct from this compound and cyclopentadiene. The reaction typically favors the endo isomer due to secondary orbital interactions in the transition state.
Causality: Cyclopentadiene exists as a dimer (dicyclopentadiene) at room temperature and must be "cracked" by heating to regenerate the reactive monomer. The monomer will slowly re-dimerize, so it should be used shortly after preparation. The reaction is often run neat or in a non-polar solvent to maximize reactant concentration and promote the cycloaddition.
Materials & Reagents
| Reagent | Quantity | Moles (mmol) | Purity/Notes |
| This compound | 3.24 g | 20.0 | |
| Dicyclopentadiene | 3.3 g (approx. 2.5mL) | 25.0 | To be cracked before use |
| Dichloromethane (DCM) | 10 mL | - | Optional solvent |
Step-by-Step Procedure
-
Prepare Cyclopentadiene: Set up a simple distillation apparatus. Gently heat dicyclopentadiene to ~180°C. The dimer will undergo a retro-Diels-Alder reaction, and the cyclopentadiene monomer (b.p. 41°C) will distill over. Collect the monomer in a flask cooled in an ice bath. Note: Use the freshly prepared cyclopentadiene immediately.
-
Reaction Setup: In a round-bottom flask equipped with a stir bar, dissolve this compound (3.24 g) in DCM (10 mL). Cool the solution in an ice bath.
-
Addition: Slowly add the freshly distilled cyclopentadiene (1.65 g, ~2.1 mL, 25.0 mmol) to the stirred solution.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting dienophile is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and any excess cyclopentadiene.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, e.g., 95:5) to isolate the desired bicyclic adduct. The endo and exo isomers may be separable.
-
Characterization: Analyze the product fractions by ¹H NMR to confirm the structure and determine the endo:exo ratio.
Application in Cross-Coupling: Synthesis via Suzuki-Miyaura Reaction
While the vinyl group itself can participate in coupling reactions, a more common and powerful application is the synthesis of this compound derivatives using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is an exceptionally robust method for this purpose, typically involving the reaction of an aryl halide with an organoboron reagent.[4] To synthesize the target molecule, one could couple methyl 2-bromobenzoate with a vinylboron species.
Causality: Vinylboronic acid is unstable and prone to polymerization.[5] Therefore, stable surrogates like the trivinylboroxane-pyridine complex are used.[5] Under the aqueous basic conditions of the Suzuki reaction, this complex hydrolyzes in situ to generate the reactive vinylboronic acid needed for the catalytic cycle.[5][6] The choice of a palladium(0) catalyst, a suitable ligand (like triphenylphosphine), and a base is crucial for efficient transmetalation and reductive elimination steps.[6]
Catalytic Cycle: Suzuki-Miyaura Vinylation
The diagram shows the key steps in the palladium-catalyzed Suzuki coupling to form this compound.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 3: Synthesis of this compound via Suzuki Coupling
This protocol describes the synthesis from methyl 2-bromobenzoate and trivinylboroxane-pyridine complex.
Materials & Reagents
| Reagent | Quantity | Moles (mmol) | Purity/Notes |
| Methyl 2-bromobenzoate | 2.15 g | 10.0 | |
| Trivinylboroxane-pyridine complex | 1.2 g | 5.0 | Provides 15 mmol of vinyl groups |
| Pd(PPh₃)₄ (Tetrakis) | 347 mg | 0.3 (3 mol%) | Sensitive to air |
| Potassium Carbonate (K₂CO₃) | 4.15 g | 30.0 | |
| 1,2-Dimethoxyethane (DME) | 40 mL | - | Degassed |
| Water | 10 mL | - | Degassed |
Step-by-Step Procedure
-
Inert Atmosphere: Set up a Schlenk flask containing a stir bar. Add methyl 2-bromobenzoate (2.15 g), trivinylboroxane-pyridine complex (1.2 g), Pd(PPh₃)₄ (347 mg), and K₂CO₃ (4.15 g).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this three times. Add degassed DME (40 mL) and degassed water (10 mL) via syringe.
-
Reaction: Heat the mixture to 80-85°C in an oil bath and stir vigorously overnight (12-16 hours).
-
Monitoring: Follow the disappearance of the aryl bromide by GC-MS or TLC.
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether (50 mL) and water (30 mL). Separate the layers in a separatory funnel.
-
Extraction: Extract the aqueous layer twice more with diethyl ether (2x 30 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Concluding Remarks for Drug Development Professionals
The synthetic pathways accessible from this compound provide a rich foundation for generating diverse molecular scaffolds. The ability to form new carbocyclic rings via Diels-Alder reactions or to introduce the vinyl group as a precursor for further functionalization (e.g., via oxidation to an aldehyde or epoxide, or reduction to an ethyl group) makes it a valuable intermediate. The ester functionality can be readily converted to amides or other derivatives, enabling rapid library synthesis for structure-activity relationship (SAR) studies. The strategic incorporation of motifs derived from this compound can significantly impact the physicochemical and pharmacokinetic properties of lead compounds, aligning with modern drug design strategies.[7][8]
References
- 1. GB636196A - Method of preparing methyl para-vinylbenzoate and para-vinylbenzoic acids - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Methyl 2-Ethenylbenzoate for Advanced Synthesis
Abstract: Methyl 2-ethenylbenzoate, also known as methyl 2-vinylbenzoate, is a bifunctional aromatic compound featuring a reactive vinyl group and a methyl ester moiety. This unique structural arrangement makes it a highly versatile building block for the synthesis of complex organic molecules, polymers, and pharmaceutical intermediates. This guide provides an in-depth exploration of key derivatization strategies for this compound, offering detailed experimental protocols and the scientific rationale behind them. The protocols are designed for researchers, chemists, and professionals in drug development seeking to leverage this scaffold in their synthetic programs.
Introduction: The Synthetic Potential of this compound
This compound presents two primary sites for chemical modification: the electron-rich carbon-carbon double bond of the ethenyl (vinyl) group and the electrophilic carbonyl carbon of the methyl ester. This duality allows for orthogonal or sequential reactions to construct diverse molecular architectures. Reactions at the vinyl group, such as hydrogenation, oxidation, and cycloadditions, are common, while the ester group is amenable to hydrolysis, amidation, and transesterification. Understanding the interplay between these functional groups is crucial for designing efficient and selective synthetic routes.
Section 1: Derivatization via the Ethenyl Group
The vinyl group, being conjugated with the benzene ring, exhibits reactivity similar to styrene but is influenced by the ortho-ester group. This section details protocols for selectively transforming the vinyl moiety.
Selective Hydrogenation to Methyl 2-Ethylbenzoate
Scientific Rationale: Catalytic hydrogenation is a fundamental transformation that reduces the vinyl group to an ethyl group, yielding Methyl 2-ethylbenzoate[1]. This reaction is valuable for removing the reactive alkene functionality after it has served its synthetic purpose or for producing scaffolds with an ethyl substituent. Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for this purpose, offering high yields under mild conditions.[2] The reaction proceeds via the adsorption of hydrogen and the alkene onto the palladium surface, followed by the stepwise addition of hydrogen atoms.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.62 g, 10 mmol) and methanol (25 mL). Stir until the substrate is fully dissolved.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (80 mg, 5 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely seal the flask, evacuate the air, and replace it with hydrogen gas (H₂), typically using a balloon or a hydrogenator apparatus. Maintain a positive pressure of H₂.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, Methyl 2-ethylbenzoate, can be purified by column chromatography on silica gel if necessary, though it is often obtained in high purity.
-
Data Summary Table
| Parameter | Value |
| Product | Methyl 2-ethylbenzoate[1] |
| Catalyst | 10% Pd/C |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Pressure | ~1 atm H₂ |
| Typical Yield | >95% |
Workflow Diagram: Hydrogenation
Palladium-Catalyzed Heck Reaction
Scientific Rationale: The Heck reaction is a powerful C-C bond-forming reaction that couples the vinyl group with an aryl or vinyl halide.[3][4] This palladium-catalyzed cross-coupling allows for the extension of the vinyl substituent, creating more complex stilbene-like structures.[5] The reaction mechanism involves the oxidative addition of the halide to a Pd(0) catalyst, followed by alkene insertion and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[4]
Experimental Protocol: Heck Cross-Coupling
-
Reagent Preparation: In an oven-dried Schlenk tube under an inert atmosphere, combine an aryl bromide (e.g., bromobenzene, 1.0 mmol), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.04 mmol, 4 mol%).
-
Reaction Assembly: Add this compound (1.2 mmol, 1.2 equiv), a base (e.g., triethylamine, 1.5 mmol), and a polar aprotic solvent (e.g., DMF or NMP, 5 mL).
-
Reaction Conditions: Heat the mixture to 80-120°C and stir vigorously.
-
Monitoring: Follow the disappearance of the starting materials via TLC or GC-MS. Reactions are typically complete in 12-24 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to isolate the substituted product.
-
Reaction Diagram: Heck Reaction
Section 2: Derivatization via the Ester Group
The methyl ester group is a classic site for nucleophilic acyl substitution, enabling its conversion into other functional groups like carboxylic acids and amides.
Base-Catalyzed Hydrolysis to 2-Ethenylbenzoic Acid
Scientific Rationale: Saponification, or the base-catalyzed hydrolysis of the ester, is a straightforward method to produce the corresponding carboxylic acid, 2-Ethenylbenzoic acid[6][7]. This reaction is often quantitative and proceeds via the nucleophilic attack of a hydroxide ion on the ester carbonyl.[8][9] The resulting carboxylic acid is a crucial intermediate for further reactions, such as amide couplings or other transformations requiring a carboxylic acid moiety. The use of a co-solvent like methanol or THF is common to ensure miscibility of the organic ester in the aqueous base.
Experimental Protocol: Saponification
-
Reaction Setup: Dissolve this compound (3.24 g, 20 mmol) in a mixture of methanol (40 mL) and water (20 mL) in a 250 mL round-bottom flask.
-
Base Addition: Add sodium hydroxide (NaOH) (1.2 g, 30 mmol, 1.5 equiv) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (approximately 65-70°C) for 2-3 hours.
-
Reaction Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting ester spot and the appearance of a more polar spot for the carboxylate salt.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the methanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water (50 mL).
-
Wash the aqueous layer with a nonpolar solvent like diethyl ether or hexanes to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid (HCl). A white precipitate of 2-Ethenylbenzoic acid will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Data Summary Table
| Parameter | Value |
| Product | 2-Ethenylbenzoic Acid[6] |
| Reagent | Sodium Hydroxide (NaOH) |
| Solvent | Methanol/Water |
| Temperature | Reflux (~70°C) |
| Typical Yield | 90-98% |
Direct Amidation to N-Substituted Amides
Scientific Rationale: The conversion of esters to amides is a fundamental transformation in organic and medicinal chemistry. While traditionally a two-step process (hydrolysis followed by amide coupling), direct amidation methods are gaining prominence. Catalytic methods, for instance using zirconium oxide or nickel complexes, can facilitate the direct reaction between the ester and an amine, offering a more atom-economical route.[10][11] These reactions typically require elevated temperatures to overcome the lower reactivity of esters compared to acid chlorides.
Experimental Protocol: Zirconium Oxide-Catalyzed Amidation
Note: This protocol is adapted from general procedures for ZrO₂-catalyzed amidation of unactivated esters.[10]
-
Catalyst and Reagent Setup: In a high-pressure reaction vessel, add this compound (1.0 mmol), the desired amine (e.g., benzylamine, 1.2 mmol), and amorphous zirconium oxide (ZrO₂) catalyst (5-10 mol%).
-
Reaction Conditions: Seal the vessel and heat the mixture to 160-180°C with vigorous stirring. The reaction is typically performed neat (solvent-free) or in a high-boiling solvent like toluene.
-
Monitoring: The reaction can be monitored by taking small aliquots (if possible) and analyzing by GC-MS or LC-MS.
-
Work-up and Purification:
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter off the heterogeneous ZrO₂ catalyst.
-
Wash the filtrate with dilute acid (e.g., 1M HCl) to remove excess amine, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting amide product by column chromatography or recrystallization.
-
Workflow Diagram: Derivatization Pathways
References
- 1. Methyl 2-ethylbenzoate | C10H12O2 | CID 583295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 27326-43-8 | 2-Vinylbenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 7. 2-vinylbenzoic acid [stenutz.eu]
- 8. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of Methyl 2-ethenylbenzoate
Welcome to the technical support center for the synthesis of Methyl 2-ethenylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable compound. As Senior Application Scientists, we provide not just solutions, but also the underlying principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
The synthesis of this compound can be approached through several modern synthetic methodologies. The most common and effective routes include:
-
Palladium-Catalyzed Cross-Coupling Reactions: These are highly versatile methods for forming carbon-carbon bonds.[1]
-
Heck Reaction: This involves the coupling of an aryl halide (e.g., methyl 2-bromobenzoate) with ethylene in the presence of a palladium catalyst and a base.[2][3] This method directly introduces the vinyl group.
-
Suzuki-Miyaura Coupling: This reaction couples an aryl halide or triflate (e.g., methyl 2-bromobenzoate) with a vinylboronic acid or its ester, catalyzed by a palladium complex.[4][5] This is often preferred due to the mild reaction conditions and high functional group tolerance.[5]
-
-
Fischer-Speier Esterification: This is a classic method involving the acid-catalyzed reaction of 2-ethenylbenzoic acid with methanol.[6][7] While straightforward, it can be limited by the availability and stability of the starting carboxylic acid.
Q2: My reaction yield is unexpectedly low. What are the likely culprits?
Low yields can stem from several factors, often specific to the chosen synthetic route. Common issues include:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or suboptimal reagent stoichiometry.
-
Catalyst Deactivation (for cross-coupling reactions): The palladium catalyst can be sensitive to impurities or reaction conditions, leading to its deactivation.[5]
-
Side Reactions: The formation of byproducts can significantly consume starting materials and reduce the yield of the desired product. The most common side reactions are polymerization and hydrolysis.
-
Product Loss During Workup: The product may be lost during the extraction and purification steps. This is particularly relevant if the product has some water solubility or if an emulsion forms during extraction.
Q3: I'm observing significant polymer formation in my reaction. How can I prevent this?
The vinyl group of this compound is susceptible to free-radical polymerization, especially at elevated temperatures or in the presence of initiators.[8][9] Here's how to mitigate this:
-
Add a Polymerization Inhibitor: Incorporating a radical scavenger into the reaction mixture can effectively prevent polymerization. Common inhibitors include:
-
4-methoxyphenol (MEHQ)
-
Butylated hydroxytoluene (BHT)
-
Phenothiazine
-
-
Maintain a Low Reaction Temperature: If the reaction kinetics allow, performing the synthesis at a lower temperature can significantly reduce the rate of polymerization.[9]
-
Exclude Oxygen: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of peroxides that can initiate polymerization.
Q4: My purified product is contaminated with 2-ethenylbenzoic acid. What caused this, and how can I fix it?
The presence of the corresponding carboxylic acid is a clear indication of ester hydrolysis.[10] This typically occurs during the aqueous workup procedure, especially under harsh acidic or basic conditions.[11][12]
-
Cause:
-
Acid-catalyzed hydrolysis: If the reaction is quenched with a strong acid or if there are residual acidic catalysts, the ester can be hydrolyzed back to the carboxylic acid.[10]
-
Base-catalyzed hydrolysis (saponification): Quenching with a strong base (e.g., NaOH, KOH) will irreversibly hydrolyze the ester to the corresponding carboxylate salt.[10][13]
-
-
Solution:
-
Use a Mild Base for Neutralization: During workup, use a weak inorganic base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acid.[10]
-
Control the Temperature: Perform all aqueous washes at low temperatures (0-5 °C) to minimize the rate of hydrolysis.[10]
-
Minimize Contact Time: Separate the organic and aqueous layers promptly after washing to reduce the time the ester is in contact with the aqueous phase.[10]
-
Purification: The contaminating carboxylic acid can usually be removed by washing the organic layer with a mild base solution, which will extract the acidic impurity into the aqueous phase.
-
Q5: In my cross-coupling reaction, I'm observing significant amounts of homocoupled byproducts. How can I suppress their formation?
Homocoupling of starting materials is a common side reaction in palladium-catalyzed cross-coupling reactions.
-
For Suzuki Coupling: The homocoupling of the boronic acid reagent is a known side reaction. To minimize this:
-
Optimize the Base: The choice and stoichiometry of the base are critical. Using a weaker base or carefully controlling the amount can sometimes reduce homocoupling.
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired cross-coupling over homocoupling.
-
Use a More Active Catalyst System: Employing a more efficient palladium catalyst and ligand system can promote the desired cross-coupling pathway.[14]
-
-
For Heck Reactions: The formation of symmetrical biaryls from the aryl halide can occur. To address this:
-
Optimize Ligand and Catalyst Loading: The nature of the phosphine ligand and the palladium-to-ligand ratio can influence the relative rates of the desired reaction and side reactions.
-
Control Stoichiometry: Using a slight excess of the alkene can help to favor the cross-coupling reaction.
-
Troubleshooting Guides
Route: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
This is a powerful method for the synthesis of this compound, but it is not without its challenges.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Poor quality of reagents (e.g., wet solvent, decomposed boronic acid). 3. Incorrect base or solvent system. | 1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst.[15] 2. Ensure all solvents are anhydrous and reagents are pure. 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O).[5] |
| Significant Homocoupling of Boronic Acid | 1. Reaction temperature is too high. 2. Inappropriate base. 3. Presence of oxygen. | 1. Lower the reaction temperature. 2. Use a milder base or adjust the stoichiometry. 3. Thoroughly degas the reaction mixture before adding the catalyst.[5] |
| Protodeborylation of the Vinylboronic Acid | 1. Presence of protic impurities (e.g., water). 2. The boronic ester used is prone to this side reaction. | 1. Ensure anhydrous conditions. 2. Consider using a more robust boronic ester, such as a neopentylglycol or MIDA boronate.[14][16] |
| Formation of Polymeric Byproducts | 1. Absence of a polymerization inhibitor. 2. High reaction temperature. | 1. Add a radical inhibitor (e.g., BHT, phenothiazine) to the reaction mixture. 2. Run the reaction at the lowest effective temperature. |
Visualizing the Suzuki-Miyaura Catalytic Cycle and Side Reactions
Caption: Suzuki-Miyaura cycle and common side reactions.
Experimental Protocols
Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol provides a general guideline. Optimization of the catalyst, ligand, base, and solvent may be necessary.
Materials:
-
Methyl 2-bromobenzoate
-
Vinylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
-
Butylated hydroxytoluene (BHT)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add methyl 2-bromobenzoate (1.0 eq), vinylboronic acid pinacol ester (1.2 eq), K₃PO₄ (2.0 eq), and a small amount of BHT (0.1 mol%).
-
Catalyst and Ligand Addition: In a separate vial, weigh the Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) and add them to the reaction flask.
-
Solvent Addition: Add anhydrous toluene and degassed water (e.g., in a 4:1 ratio) to the flask.
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.[5]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously until the reaction is complete (monitor by TLC or GC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Visualizing the General Troubleshooting Workflow
References
- 1. old.rrjournals.com [old.rrjournals.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. The polymerization of vinyl benzoate and vinyl propionate - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters [organic-chemistry.org]
Technical Support Center: Optimizing Polymerization of Methyl 2-Ethenylbenzoate
Document ID: PSC-TSC-2601-02-MEB
Last Updated: January 2, 2026
Introduction
Welcome to the technical support center for the polymerization of Methyl 2-ethenylbenzoate (Methyl 2-vinylbenzoate). This guide is designed for researchers, scientists, and professionals in drug development and polymer science. This compound is a vinyl ester monomer that, while versatile, presents unique challenges during polymerization, primarily due to the high reactivity of its propagating radical. This can lead to side reactions such as chain transfer, resulting in branching and difficulties in controlling molecular weight and dispersity.[1]
This document provides a structured approach to troubleshooting common issues, offering explanations grounded in polymerization kinetics and mechanisms. We aim to equip you with the knowledge to not only solve problems but also to proactively optimize your reaction conditions for synthesizing well-defined polymers.
Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered by researchers.
Q1: What are the most suitable polymerization methods for this compound?
A: Three primary methods are used, each with distinct advantages:
-
Free Radical Polymerization (FRP): This is a conventional and robust method suitable for producing polymers from vinyl monomers.[2] It typically uses thermal initiators like AIBN or peroxides.[3][4] However, it offers limited control over molecular weight distribution (resulting in high dispersity, Đ) and polymer architecture due to frequent chain transfer and termination reactions.[5]
-
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: This is a controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights, low dispersity (Đ < 1.2), and complex architectures (e.g., block copolymers).[6] For vinyl esters, xanthates or dithiocarbamates are the preferred RAFT agents.[1]
-
Atom Transfer Radical Polymerization (ATRP): Another powerful CRP method that uses a transition metal catalyst (typically copper-based) to control the polymerization.[7] ATRP is known for its tolerance to various functional groups and its ability to produce well-defined polymers.[6][7]
Q2: My polymerization resulted in a polymer with very high dispersity (Đ > 1.5). What is the primary cause?
A: High dispersity indicates a lack of control over the growth of polymer chains. The causes depend on the method:
-
In FRP: High dispersity is inherent to the mechanism, which involves continuous initiation and termination throughout the reaction.
-
In RAFT/ATRP: High dispersity often points to issues with the control elements. This can include an inappropriate RAFT agent, incorrect initiator-to-catalyst ratios in ATRP, slow initiation compared to propagation, or the presence of impurities that interfere with the catalyst or RAFT agent.
Q3: What are common causes for low or stalled monomer conversion?
A: Low conversion can stem from several factors:
-
Inhibitors: Oxygen is a potent inhibitor of radical polymerizations and must be removed. The monomer itself may contain inhibitors from manufacturing that need to be removed prior to use.
-
Insufficient Initiation: The initiator concentration might be too low, or the reaction temperature may not be adequate for the initiator to decompose at a sufficient rate.
-
Retardation (RAFT): An improper RAFT agent (e.g., one too stabilizing for the vinyl ester radical) can slow down or inhibit the polymerization.[1]
-
Catalyst Deactivation (ATRP): The Cu(I) catalyst can be irreversibly oxidized to the inactive Cu(II) state, especially if oxygen is present, which halts the polymerization.[7]
Q4: How can I minimize the side reactions common to vinyl ester polymerization?
A: The primary side reaction is chain transfer to the monomer or polymer, which leads to branching.[8] To minimize this:
-
Lower Reaction Temperature: Chain transfer reactions often have a higher activation energy than propagation, so running the polymerization at a lower temperature can reduce their frequency.
-
Limit Conversion: The probability of chain transfer to the polymer increases at higher monomer conversion when the polymer concentration is high.
-
Choose a Suitable Solvent: Solvents can participate in chain transfer. Toluene, for instance, can act as a chain transfer agent.[9][10] Choosing a solvent with a low chain transfer constant is crucial.
In-Depth Troubleshooting Guides
Problem: High Polydispersity (Đ > 1.5) in Controlled Radical Polymerization
Q: In my RAFT polymerization of this compound, the resulting polymer has a broad molecular weight distribution. What are the likely causes and solutions?
A: A high dispersity (Đ) in RAFT suggests that the equilibrium between active (propagating radicals) and dormant (polymer-RAFT adduct) species is not being effectively maintained.
Causality Analysis: The effectiveness of RAFT polymerization hinges on the rapid addition of propagating radicals to the RAFT agent and the subsequent fragmentation of the intermediate radical. For vinyl esters, the propagating radical is highly reactive, while the monomer is less so. If the RAFT agent's Z-group is too stabilizing (e.g., in dithioesters), the intermediate radical becomes too stable, fragmentation is slow, and termination reactions dominate, leading to high Đ.[1]
Troubleshooting Steps:
-
Verify RAFT Agent Selection: For vinyl esters like this compound, less activating RAFT agents are required. Xanthates (Z = -OR) and dithiocarbamates (Z = -NR₂) are generally more suitable than dithioesters (Z = -R) or trithiocarbonates (Z = -SR).[1]
-
Check Initiator Concentration: The ratio of initiator to RAFT agent is critical. A common starting point is a [RAFT]:[Initiator] ratio of 2:1 to 5:1. Too much initiator leads to a high concentration of radicals that can terminate, bypassing the RAFT equilibrium.
-
Ensure Purity of Reagents: The monomer should be passed through a column of basic alumina to remove the inhibitor. Solvents must be deoxygenated thoroughly, as oxygen will scavenge radicals and terminate chains prematurely.
-
Lower the Temperature: While higher temperatures increase the polymerization rate, they can also increase the rate of irreversible termination reactions. Try reducing the temperature by 10-20 °C.
Q: My ATRP experiment is producing polymers with high dispersity. How can I improve this?
A: In ATRP, high dispersity typically points to an imbalance in the activation/deactivation equilibrium or inefficient initiation.
Causality Analysis: The goal of ATRP is to maintain a low but constant concentration of active propagating radicals. This is controlled by the equilibrium between the activator (e.g., Cu(I)/Ligand) and the deactivator (e.g., Cu(II)/Ligand).[7] If the activation rate is too high or the deactivation is too slow, the radical concentration increases, leading to termination and high dispersity. Conversely, if initiation is slow compared to propagation, chains will start growing at different times, broadening the molecular weight distribution.
Troubleshooting Steps:
-
Optimize Ligand Choice: The ligand is crucial for tuning the catalyst activity.[7] For less activated monomers, a more active catalyst (formed with ligands like Me₆TREN or TPMA) is often needed to ensure a sufficient polymerization rate. However, a catalyst that is too active can lead to a loss of control.[11][12] Bipyridine (bpy) based ligands are a common starting point.
-
Adjust [Cu(II)] Concentration: The deactivator, Cu(II)X₂, is essential for controlling the polymerization. Adding a small amount (5-10 mol% relative to Cu(I)) at the start of the reaction can help establish the equilibrium quickly and suppress termination reactions.
-
Select a Fast-Initiating Initiator: The initiator (R-X) should be an alkyl halide with a structure that generates a radical similar to the propagating species.[7] Ethyl 2-bromoisobutyrate (EBiB) is a highly efficient initiator. The rate of initiation should be faster than or equal to the rate of propagation.
-
Solvent Polarity: The ATRP equilibrium constant is highly sensitive to solvent polarity.[7] A more polar solvent can dramatically increase the polymerization rate, which may require adjustments to the catalyst system to maintain control.
Problem: Low or Stalled Monomer Conversion
Q: My RAFT polymerization of this compound is extremely slow or completely inhibited. What is wrong?
A: Inhibition or severe retardation in RAFT is a common issue with vinyl esters and is almost always related to the choice of RAFT agent.
Causality Analysis: As mentioned, vinyl esters require RAFT agents with a less stabilizing Z-group. If a RAFT agent designed for more activated monomers like styrenes or acrylates (e.g., a dithiobenzoate) is used, the RAFT adduct radical is so stable that fragmentation becomes energetically unfavorable. The polymerization effectively stops because new propagating radicals are not being released. This is known as retardation.
Troubleshooting Steps:
-
Change the RAFT Agent: This is the most critical step. Switch to a xanthate or a suitable dithiocarbamate. See Table 2 for recommendations.
-
Increase Initiator Concentration or Temperature: If the correct type of RAFT agent is being used but the reaction is still slow, the rate of radical generation may be too low. Cautiously increase the amount of thermal initiator (e.g., AIBN) or raise the reaction temperature to increase its decomposition rate.
-
Thoroughly Degas the System: Ensure all oxygen has been removed via several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.
Problem: Gelation or Cross-linking
Q: My reaction mixture became an insoluble gel. What caused this and how can it be prevented?
A: Gelation occurs when polymer chains become cross-linked, forming a single macroscopic network molecule.[13] For vinyl benzoates, this can happen through specific side reactions.
Causality Analysis: While chain transfer to the polymer backbone is a primary cause of branching, some studies on vinyl benzoates have suggested that free radicals can add to the aromatic benzoate ring.[] This creates a new radical on the ring which can then initiate the polymerization of another chain, leading to a cross-link. This side reaction becomes more probable at high monomer conversions and high temperatures.
Troubleshooting Steps:
-
Target a Lower Monomer Conversion: Stop the polymerization before it reaches very high conversion (e.g., < 70%). The likelihood of side reactions increases significantly as monomer concentration depletes and polymer concentration rises.
-
Reduce Polymerization Temperature: Lowering the temperature can decrease the rate of the problematic side reactions responsible for cross-linking.
-
Increase Solvent Concentration: Running the polymerization at a lower monomer concentration (i.e., in more solvent) can reduce the probability of intermolecular reactions between polymer chains that lead to cross-linking.
-
Add a Chain Transfer Agent (in FRP): In a non-controlled free radical polymerization, deliberately adding a chain transfer agent (CTA) like dodecanethiol can help control molecular weight and may reduce the likelihood of gelation by creating shorter chains.[15][16]
Data & Protocols
Data Tables
Table 1: Recommended Initiators for Different Polymerization Methods
| Polymerization Method | Initiator Class | Specific Examples | Typical Temp. (°C) |
|---|---|---|---|
| Free Radical (FRP) | Azo Compounds | 2,2'-Azobis(2-methylpropionitrile) (AIBN) | 60-80 |
| Peroxides | Benzoyl Peroxide (BPO) | 70-90 | |
| RAFT Polymerization | Azo Compounds | AIBN, V-50 (for aqueous systems) | 60-80 |
| ATRP | Alkyl Halides | Ethyl 2-bromoisobutyrate (EBiB), Methyl 2-bromopropionate | 25-90 |
Table 2: Suitability of RAFT Agents for this compound
| RAFT Agent Class | Z-Group | R-Group Suitability | Suitability for Vinyl Esters |
|---|---|---|---|
| Dithioesters | Aryl (e.g., Phenyl) | Primary, Secondary | Poor (Inhibition/Retardation) |
| Trithiocarbonates | Alkylthio | Primary, Secondary | Poor to Moderate |
| Dithiocarbamates | -N(Alkyl)₂ | Secondary, Tertiary | Good |
| Xanthates | -O-Alkyl/-O-Aryl | Secondary | Excellent |
Experimental Protocols
Protocol 1: General Procedure for RAFT Polymerization
This protocol is a general guideline and should be optimized for specific molecular weight targets.
-
Monomer Purification: Pass this compound (1.0 eq) through a short column of basic alumina to remove inhibitors.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the purified monomer, the selected RAFT agent (e.g., an O-ethyl S-(1-methoxycarbonylethyl) xanthate, see Table 2), and the thermal initiator (e.g., AIBN). The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] should be calculated based on the target degree of polymerization (e.g., 100:1:0.2).
-
Solvent Addition: Add an appropriate amount of degassed solvent (e.g., anisole or 1,4-dioxane).
-
Degassing: Subject the reaction mixture to a minimum of three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Polymerization: Backfill the flask with an inert gas (Argon or Nitrogen) and immerse it in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitoring & Termination: Monitor the reaction progress by taking aliquots at timed intervals and analyzing for monomer conversion via ¹H NMR or GC. To terminate, cool the flask in an ice bath and expose the mixture to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane). Filter and dry the polymer under vacuum.
-
Characterization: Analyze the polymer for molecular weight (Mₙ) and dispersity (Đ) using Gel Permeation Chromatography (GPC).
Protocol 2: General Procedure for ATRP
This protocol uses a standard copper-based catalyst system and should be optimized.
-
Reagent Preparation: Purify the monomer as described above. Ensure the solvent is anhydrous and degassed.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, add the copper(I) halide catalyst (e.g., Cu(I)Br, 1.0 eq) and the ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA, 1.0 eq).
-
Addition of Monomer and Solvent: Add the degassed solvent (e.g., anisole) and the purified monomer. Stir until the catalyst complex dissolves, forming a colored solution.
-
Initiation: Add the initiator (e.g., Ethyl 2-bromoisobutyrate, EBiB, 1.0 eq) via syringe. The ratio of [Monomer]:[Initiator]:[Cu(I)Br]:[Ligand] will determine the target molecular weight (e.g., 100:1:1:1).
-
Polymerization: Place the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 60 °C).
-
Monitoring & Termination: Follow the procedure described in the RAFT protocol.
-
Purification: After polymerization, dilute the mixture with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst. Precipitate the polymer in a non-solvent, filter, and dry.
-
Characterization: Analyze the final polymer using GPC.
Visualized Workflows
Diagram 1: Troubleshooting High Dispersity in RAFT
Caption: Logical workflow for diagnosing high dispersity in RAFT polymerization.
Diagram 2: Key Stages of a Controlled Polymerization Experiment
Caption: Standard experimental workflow for controlled radical polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. pslc.ws [pslc.ws]
- 3. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 4. m.youtube.com [m.youtube.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. Effect of solvent on the rate constants in solution polymerization. Part II. Vinyl acetate (1999) | Timothy F. L. McKenna | 47 Citations [scispace.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Solvent Effects and Selection of a Catalyst for Aqueous Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. arcorepoxy.com [arcorepoxy.com]
- 15. researchgate.net [researchgate.net]
- 16. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
Technical Support Center: Preventing Premature Polymerization of Methyl 2-ethenylbenzoate
Welcome to the Technical Support Center for Methyl 2-ethenylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the handling, storage, and use of this compound, with a primary focus on preventing its premature polymerization. As a substituted styrene, this compound's vinyl group is susceptible to spontaneous polymerization, which can compromise experimental outcomes and pose safety risks. This document provides a framework for understanding and mitigating these challenges.
Troubleshooting Guide: Addressing Polymerization Issues
This section is structured in a question-and-answer format to directly address common issues encountered during the handling and use of this compound.
Issue 1: Monomer solidified or became viscous during storage.
-
Question: I opened a new bottle of this compound that has been in storage, and it appears to be a solid or highly viscous. What happened?
-
Answer: This is a classic sign of premature polymerization. The vinyl groups of the monomer molecules have reacted to form polymer chains, leading to an increase in viscosity and eventual solidification. This can be triggered by several factors during storage, including exposure to heat, light, or the depletion of the inhibitor.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the monomer was stored according to the recommended guidelines. For this compound and related vinyl monomers, storage at 2-8°C in a dark, dry environment is recommended.[1][2]
-
Check Inhibitor Levels: The inhibitor present in the monomer can be consumed over time, especially if storage conditions are not ideal. If you have the analytical capabilities, you can check the concentration of the inhibitor.
-
Inspect for Peroxides: If the monomer was stored with access to air for an extended period, peroxides may have formed, which can act as initiators for polymerization.
-
Action: If the monomer has polymerized, it is generally not salvageable for applications requiring the monomeric form and should be disposed of according to your institution's hazardous waste guidelines. For future prevention, strictly adhere to the recommended storage conditions and consider monitoring the inhibitor concentration for long-term storage.
-
Issue 2: Polymer formation during a reaction or purification process.
-
Question: My this compound is polymerizing during my reaction, which is conducted at an elevated temperature. How can I prevent this?
-
Answer: Standard inhibitors used for storage, such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ), may not be effective at higher temperatures. Additionally, some inhibitors require the presence of oxygen to function, which may be absent in an inert reaction atmosphere.
-
Troubleshooting Steps:
-
Select a High-Temperature Inhibitor: For processes at elevated temperatures, consider using an inhibitor designed for such conditions. Examples include certain phenolic inhibitors or stable free radicals like TEMPO.
-
In-Process Inhibition: Add a suitable inhibitor directly to your reaction mixture. The choice of inhibitor should be compatible with your reaction chemistry.
-
Minimize Heat Exposure: Reduce the reaction time at elevated temperatures as much as possible.
-
Inert Atmosphere: While an inert atmosphere is crucial for many reactions, be aware that some common inhibitors, like MEHQ, require oxygen to function effectively. If you must work under strictly anaerobic conditions, select an inhibitor that does not rely on oxygen, such as certain hindered alkylphenols.
-
Issue 3: Inconsistent results or failed reactions.
-
Question: I am getting inconsistent yields in my polymerization reaction using this compound. Could this be related to the inhibitor?
-
Answer: Absolutely. The presence and concentration of an inhibitor will directly impact the initiation and propagation of a controlled polymerization. If you are using an inhibitor-containing monomer directly, you may observe a significant induction period or a complete failure of the reaction if the initiator concentration is too low to overcome the inhibitor.
-
Troubleshooting Steps:
-
Remove the Inhibitor: Before use in a controlled polymerization, it is standard practice to remove the storage inhibitor. This can typically be achieved by passing the monomer through a column of activated basic alumina.[3]
-
Quantify Your Initiator: Ensure you are using a sufficient amount of initiator to overcome any residual inhibitor and to initiate the polymerization at the desired rate.
-
Monomer Purity: Impurities in the monomer can also affect polymerization kinetics. If you suspect impurities, consider purifying the monomer by vacuum distillation, ensuring that an appropriate high-temperature inhibitor is added to the distillation pot to prevent polymerization.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of premature polymerization for this compound?
-
Q2: What are the standard inhibitors used for vinylbenzoate esters?
-
A2: Common inhibitors for vinyl monomers include phenolic compounds and their derivatives. The most frequently used are:
-
Hydroquinone (HQ)
-
Monomethyl ether of hydroquinone (MEHQ)
-
4-tert-Butylcatechol (TBC) These inhibitors are effective radical scavengers, but their efficacy can be temperature- and oxygen-dependent.
-
-
-
Q3: How do phenolic inhibitors work?
-
A3: Phenolic inhibitors, in the presence of oxygen, act as radical scavengers. They intercept and neutralize the growing polymer radicals, terminating the chain reaction. This process is illustrated in the diagram below.
-
-
Q4: What are the ideal storage conditions for this compound?
-
A4: To maximize shelf life and prevent premature polymerization, this compound should be stored under the following conditions:
-
Light: In an amber or opaque container to protect from light.
-
Atmosphere: The headspace of the container should ideally contain a small amount of oxygen if a phenolic inhibitor like MEHQ is used. However, for long-term storage, an inert atmosphere can prevent peroxide formation.
-
-
Q5: Can I distill this compound to purify it?
-
A5: Yes, vacuum distillation is a common method for purifying vinyl monomers. However, it is critical to take precautions to prevent polymerization in the distillation apparatus. Always add a non-volatile, high-temperature inhibitor to the distillation pot. Ensure the collection flask is also appropriately inhibited, especially if the purified monomer will be stored.
-
Data and Protocols
Table 1: Common Inhibitors for Vinyl Monomers
| Inhibitor | Acronym | Typical Concentration (ppm) | Mechanism | Considerations |
| Hydroquinone | HQ | 50-200 | Radical Scavenger (requires O₂) | Can sublime during vacuum distillation. |
| Monomethyl ether of hydroquinone | MEHQ | 10-100 | Radical Scavenger (requires O₂) | Less volatile than HQ. |
| 4-tert-Butylcatechol | TBC | 10-50 | Radical Scavenger (requires O₂) | Often used for styrene and its derivatives. |
| 2,6-di-tert-butyl-4-methylphenol | BHT | 100-1000 | Radical Scavenger | Can be used under anaerobic conditions. |
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | TEMPO | 50-200 | Stable Free Radical | Highly effective but can be more expensive. |
Note: Optimal inhibitor concentrations can vary depending on the specific application and storage duration. It is advisable to consult the supplier's technical data sheet for specific recommendations.
Protocol 1: Removal of Inhibitor Prior to Polymerization
-
Prepare an Alumina Column: Pack a glass chromatography column with activated basic alumina. The amount of alumina should be approximately 10-20 times the weight of the monomer.
-
Elute the Monomer: Pass the this compound through the column.
-
Collect the Inhibitor-Free Monomer: Collect the purified monomer in a flask that has been pre-chilled.
-
Immediate Use: The inhibitor-free monomer is now highly susceptible to polymerization and should be used immediately. If short-term storage is necessary, keep it refrigerated and in the dark.
Visualizing the Inhibition Mechanism
The following diagram illustrates the general mechanism of action for a phenolic inhibitor in preventing free-radical polymerization.
Caption: Free-radical polymerization and its inhibition.
References
common impurities in Methyl 2-ethenylbenzoate and their removal
Welcome to the technical support center for Methyl 2-ethenylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions to address common issues encountered during the handling and purification of this compound in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might face during your work with this compound, providing explanations and step-by-step solutions.
Issue 1: My polymerization reaction with this compound is inhibited or shows a long induction period.
Root Cause Analysis:
The most common reason for the inhibition or delayed onset of polymerization is the presence of stabilizers, also known as polymerization inhibitors.[1] Commercial this compound is typically supplied with inhibitors like hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ) to prevent spontaneous polymerization during transport and storage. These compounds work by scavenging free radicals, which are essential for initiating polymerization.[2]
Immediate Solutions:
To achieve successful polymerization, these inhibitors must be removed. Here are two effective methods:
Method A: Basic Aqueous Wash
This is a straightforward and common method for removing phenolic inhibitors.
-
Principle of Causality: Phenolic inhibitors are acidic and will react with a basic solution to form water-soluble salts, which can then be easily separated from the water-insoluble monomer.[2]
-
Step-by-Step Protocol:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium hydroxide (NaOH) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (containing the inhibitor salt) will typically be the bottom layer.
-
Drain and discard the aqueous layer.
-
Repeat the washing process with fresh 5% NaOH solution until the aqueous layer is colorless.
-
Wash the organic layer with deionized water to remove any residual NaOH.
-
Dry the monomer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent. The purified monomer is now ready for use.
-
Method B: Column Chromatography
This method is highly effective and can be performed relatively quickly.
-
Principle of Causality: Basic alumina is a stationary phase that effectively adsorbs acidic inhibitors from the monomer as it passes through the column.[3]
-
Step-by-Step Protocol:
-
Prepare a short column packed with basic alumina.
-
Dilute the this compound in a non-polar solvent like hexane to reduce its viscosity.
-
Pass the diluted monomer solution through the alumina column.
-
Collect the eluent containing the purified monomer.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Issue 2: My purified this compound is turning viscous or solidifying over time.
Root Cause Analysis:
This indicates that the monomer is polymerizing. This can happen if all the inhibitor has been removed and the monomer is exposed to heat, light, or oxygen, which can initiate polymerization.[4]
Immediate Solutions:
-
Storage: Store the purified, inhibitor-free monomer at a low temperature (2-8 °C) in the dark and under an inert atmosphere (e.g., nitrogen or argon) to minimize the chances of spontaneous polymerization.
-
Prompt Use: Use the purified monomer as quickly as possible after removing the inhibitor.
-
Re-addition of Inhibitor: If short-term storage is necessary, a small amount of a polymerization inhibitor can be added back. However, this will require removal again before use.
Issue 3: Analysis of my this compound shows the presence of 2-ethenylbenzoic acid.
Root Cause Analysis:
The presence of 2-ethenylbenzoic acid is likely due to one of two reasons: it could be an unreacted starting material from the synthesis of the ester[5], or it could be a product of hydrolysis of the methyl ester.[6][7] Hydrolysis can occur if the monomer is exposed to moisture, especially under acidic or basic conditions.[8][9][10]
Immediate Solutions:
-
Aqueous Basic Wash: Similar to the removal of phenolic inhibitors, an aqueous wash with a mild base like 5% sodium bicarbonate solution can effectively remove acidic impurities such as 2-ethenylbenzoic acid.[11][12] The carboxylic acid will be converted to its water-soluble sodium salt.
-
Step-by-Step Protocol:
-
Dissolve the this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic solution with a saturated aqueous sodium bicarbonate solution.
-
Separate the aqueous layer.
-
Wash the organic layer with deionized water.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: The most common "impurities" are intentionally added polymerization inhibitors such as hydroquinone (HQ) and monomethyl ether hydroquinone (MEHQ). Other potential impurities include unreacted starting materials from its synthesis (e.g., 2-ethenylbenzoic acid and methanol)[5], by-products from the synthesis process, and products of degradation such as 2-ethenylbenzoic acid from hydrolysis.[6][7] Oligomers or polymers may also be present if the monomer has started to polymerize.[4]
Q2: How can I confirm the purity of my this compound?
A2: Several analytical techniques can be used to assess the purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the characteristic peaks of this compound and detect the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile components and identifying them based on their mass spectra.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the monomer from non-volatile impurities like polymers and some inhibitors.[13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the ester and vinyl functional groups and may reveal the presence of hydroxyl groups from inhibitors or carboxylic acid impurities.
Q3: Is distillation a suitable method for purifying this compound?
A3: While distillation is a powerful purification technique, it must be approached with caution for vinyl monomers like this compound. Heating the monomer, especially after the inhibitor has been removed, can lead to vigorous polymerization in the distillation flask.[14] If distillation is necessary, it should be performed under reduced pressure to lower the boiling point and a polymerization inhibitor should be added to the distillation pot.
Q4: What are the key differences in removing phenolic vs. non-phenolic inhibitors?
A4: Phenolic inhibitors, like HQ and MEHQ, are acidic and can be removed by an alkaline wash.[2] Non-phenolic inhibitors may require different strategies. For example, some amine-based inhibitors might be removed with an acidic wash. Adsorption chromatography on alumina or silica gel can be effective for a broader range of inhibitors.[15] It is crucial to know the identity of the inhibitor present in your starting material.
Data Summary and Visualization
Table 1: Common Impurities and Recommended Removal Methods
| Impurity Type | Common Examples | Recommended Removal Method | Principle |
| Polymerization Inhibitors | Hydroquinone (HQ), Monomethyl ether hydroquinone (MEHQ) | Basic Aqueous Wash (5% NaOH), Column Chromatography (Basic Alumina) | Conversion to water-soluble salt, Adsorption |
| Acidic Impurities | 2-Ethenylbenzoic Acid | Aqueous Wash (5% NaHCO₃) | Conversion to water-soluble salt |
| Polymers/Oligomers | Poly(this compound) | Distillation (under reduced pressure with inhibitor) | Separation based on boiling point differences |
| Residual Solvents | Varies based on synthesis | Distillation/Vacuum | Removal of volatile components |
Diagram 1: Workflow for the Purification of this compound
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. synthomer.com [synthomer.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Vinyl benzoate | SIELC Technologies [sielc.com]
- 14. US2826581A - Inhibitor removal from vinyl pyridines - Google Patents [patents.google.com]
- 15. JP2000508348A - How to remove polymerization inhibitors from monomer mixtures with the help of doped alumina - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of Methyl 2-ethenylbenzoate
Welcome to the technical support hub for researchers engaged in the synthesis of Methyl 2-ethenylbenzoate (also known as Methyl 2-vinylbenzoate). This guide is designed to provide in-depth, field-tested insights to help you navigate common challenges and significantly improve the yield and purity of your target compound. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt protocols to your specific laboratory context.
Introduction: The Synthetic Challenge
This compound is a valuable monomer and building block in organic synthesis. Its structure, featuring both an electron-withdrawing ester and a polymerizable vinyl group, presents unique challenges. Researchers often face issues with low yields, competing side reactions, and product instability. This guide addresses these core problems through a series of troubleshooting Q&As and detailed protocols.
Common Synthetic Strategies: A Comparative Overview
Several palladium-catalyzed cross-coupling reactions and olefination methods are commonly employed. The choice of method often depends on the availability of starting materials and the specific requirements of the subsequent steps.
| Synthetic Method | Starting Materials | Key Advantages | Common Challenges |
| Heck Reaction | Methyl 2-halobenzoate + Ethylene | Atom economy; direct vinylation. | Regioselectivity issues; requires handling of gaseous ethylene. |
| Suzuki-Miyaura Coupling | Methyl 2-halobenzoate + Vinylboronic acid/ester | High functional group tolerance; mild conditions. | Instability of vinylboronic acid; potential for homocoupling and protodeboronation.[1] |
| Wittig Reaction | Methyl 2-formylbenzoate + Methyltriphenylphosphonium halide | Reliable C=C bond formation; predictable regiochemistry. | Stoichiometric triphenylphosphine oxide byproduct complicates purification; strong base required.[2] |
Troubleshooting Guide: From Low Yield to Product Instability
This section is structured to directly address the most frequent issues encountered during the synthesis of this compound.
dot
Caption: General troubleshooting workflow for low-yield synthesis.
Q1: My Suzuki-Miyaura coupling reaction is sluggish or results in a very low yield. What are the first things I should check?
A1: Low yields in Suzuki couplings often trace back to a few critical factors.[3] A systematic check is essential.
-
Reagent & Catalyst Integrity:
-
Vinylboronic Acid/Ester: This is a primary suspect. Vinylboronic acids are prone to decomposition and protodeboronation (replacement of the boron group with hydrogen).[1][3] Use fresh, high-purity vinylboronic acid or, for better stability, its pinacol ester derivative.
-
Palladium Catalyst & Ligand: Palladium catalysts, particularly Pd(II) sources like Pd(OAc)₂, can degrade. Phosphine ligands are notoriously sensitive to air oxidation.[3] Ensure your catalyst and ligand are fresh and have been stored properly under an inert atmosphere. If in doubt, use a fresh bottle or a more robust pre-catalyst.
-
-
Reaction Atmosphere: The exclusion of oxygen is non-negotiable. Oxygen deactivates the catalytically active Pd(0) species.[3] Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with argon for 15-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.[4]
-
Choice of Base and Solvent:
-
The base is crucial for the transmetalation step but can also promote protodeboronation.[3] For sensitive substrates, a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may give better results than stronger bases like sodium carbonate.[3][5]
-
Solvent choice affects reagent solubility and reaction kinetics. A mixture of an organic solvent with water (e.g., Dioxane/water, THF/water) is common to dissolve the inorganic base.[1][5][6] Ensure you are using anhydrous organic solvents for the initial setup before adding degassed water.
-
Q2: I'm observing a significant amount of a homocoupled biaryl byproduct from my boronic ester. How can I prevent this?
A2: Homocoupling is a common side reaction where two boronic acid/ester molecules couple together. This is often promoted by the presence of Pd(II) species and oxygen.[1]
-
Pre-catalyst Choice: If you are using a Pd(II) source like Pd(OAc)₂, the initial reduction to Pd(0) can sometimes be inefficient, leading to side reactions. Using a Pd(0) source like Pd(PPh₃)₄ or a well-defined pre-catalyst (e.g., a Buchwald pre-catalyst) can mitigate this.[6]
-
Thorough Degassing: As mentioned above, oxygen can facilitate the homocoupling pathway. Improving your degassing technique is the most direct way to address this.[1]
-
Stoichiometry: While a slight excess of the boronic ester is common, a large excess can sometimes increase the rate of homocoupling. Try running the reaction with a stoichiometry closer to 1.1:1 (boronic ester:aryl halide).
dot
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Q3: My Wittig reaction appears to work, but purification is impossible due to the triphenylphosphine oxide (TPPO) byproduct. What can I do?
A3: The removal of TPPO is a classic challenge in Wittig chemistry.[2] Its polarity is similar to many products, causing co-elution in column chromatography.
-
Crystallization: If your product is a solid, recrystallization is often the best method. TPPO is often less crystalline or has different solubility profiles. Try triturating the crude mixture with a solvent like cold diethyl ether or a hexanes/ethyl acetate mixture to selectively dissolve the product and leave TPPO behind (or vice-versa).
-
Alternative Workup: After the reaction, you can try to precipitate the TPPO. One method involves concentrating the reaction mixture and adding a large volume of a non-polar solvent like hexanes or pentane. TPPO may crash out and can be removed by filtration.
-
Modified Reagents: For future syntheses, consider the Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig. It uses phosphonate esters instead of phosphonium salts. The resulting phosphate byproduct is water-soluble and easily removed during an aqueous workup.[7]
Q4: My purified this compound turns into a gel or solid over time, even when stored cold. What's happening?
A4: This is almost certainly due to the spontaneous polymerization of the vinyl group. Styrenic compounds, especially those with activating groups, can polymerize upon exposure to heat, light, or trace radical initiators.[8][9]
-
Add an Inhibitor: For storage, the product should be stabilized with a radical inhibitor. A small amount of butylated hydroxytoluene (BHT) or hydroquinone (HQ) (typically 100-200 ppm) can be added to the purified product.[8]
-
Storage Conditions: Store the inhibited product in a dark bottle (amber vial) in a refrigerator or freezer to minimize exposure to light and heat.
-
Purification Considerations: During purification (e.g., distillation or chromatography), avoid excessive heat. If distilling, perform it under reduced pressure to lower the boiling point. Ensure a small amount of inhibitor is in the receiving flask.
Q5: I lose a significant amount of product during the aqueous workup. Is hydrolysis a concern?
A5: Yes, ester hydrolysis is a significant risk, especially if the workup conditions are too acidic or basic, or if contact time with the aqueous layer is prolonged.[10]
-
Basic Conditions (Saponification): If your reaction uses a strong base, quenching must be done carefully at low temperatures (0 °C). Quench with a weak acid (e.g., saturated ammonium chloride) rather than a strong one. Base-catalyzed hydrolysis (saponification) is irreversible and converts your ester into the water-soluble carboxylate salt.[10][11]
-
Acidic Conditions: If the reaction is run under acidic conditions, neutralize carefully with a mild base like saturated sodium bicarbonate solution.[10][12] Perform this neutralization and all subsequent washes at low temperature (ice bath) and separate the layers promptly to minimize contact time.
Detailed Experimental Protocols
The following protocols are provided as a starting point. Optimization of catalyst, ligand, base, and temperature may be necessary.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from standard procedures for Suzuki couplings involving vinyl boronates.[3]
-
Reaction Setup: To a flame-dried Schlenk flask, add Methyl 2-bromobenzoate (1.0 eq), vinylboronic acid pinacol ester (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent and Catalyst Addition: Under a positive pressure of argon, add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio). Bubble argon through the solution for 15 minutes. Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ at 2 mol% and SPhos at 4 mol%).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Add a radical inhibitor (e.g., BHT) to the purified fractions before final concentration.
Protocol 2: Wittig Reaction
This protocol is a general procedure for Wittig olefination.[2][7]
-
Ylide Preparation: In a flame-dried, three-neck flask under argon, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C. Add a strong base (e.g., n-BuLi or NaHMDS, 1.05 eq) dropwise. The formation of the orange/red ylide should be observed. Allow the mixture to stir at room temperature for 1 hour.
-
Reaction with Aldehyde: Cool the ylide solution back to 0 °C. Add a solution of Methyl 2-formylbenzoate (1.0 eq) in anhydrous THF dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the aldehyde.
-
Quenching and Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase. Attempt to precipitate the triphenylphosphine oxide by adding hexanes and filtering. The filtrate can then be further purified by column chromatography. Add an inhibitor to the final product.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. GB636196A - Method of preparing methyl para-vinylbenzoate and para-vinylbenzoic acids - Google Patents [patents.google.com]
- 9. Polymer Synthesis and Characterization – Zentel Group – TU Darmstadt [chemie.tu-darmstadt.de]
- 10. benchchem.com [benchchem.com]
- 11. homework.study.com [homework.study.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Challenges in Scaling Up Methyl 2-ethenylbenzoate Production
Welcome to the technical support center for the production of Methyl 2-ethenylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale synthesis to larger-scale production. Scaling up the synthesis of vinyl monomers presents unique challenges, primarily related to reaction control, premature polymerization, and purification. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring a safe, efficient, and reproducible scale-up process.
Part 1: Synthesis and Scale-Up Challenges (FAQs)
This section addresses common questions regarding the fundamental challenges encountered when scaling up the synthesis of this compound, which is typically prepared via Fischer esterification of 2-vinylbenzoic acid with methanol.
Q1: My reaction yield for this compound is high at the 1-gram scale but drops significantly when I move to a 100-gram scale. What are the likely causes?
A: This is a classic scale-up issue rooted in principles of chemical engineering and reaction kinetics.[1][2] Several factors are likely at play:
-
Heat Transfer Limitations : Chemical reactions that are slightly exothermic at a small scale can become difficult to control in larger reactors.[1][3] A larger volume has a smaller surface-area-to-volume ratio, making it harder to dissipate heat. This can lead to localized hotspots, promoting side reactions or even unwanted polymerization.
-
Mixing Inefficiency : Achieving homogeneous mixing in a 20-liter reactor is far more challenging than in a 100-mL round-bottom flask.[1] Inefficient stirring can lead to non-uniform temperature and concentration gradients, resulting in lower conversion rates and the formation of byproducts.
-
Equilibrium Constraints : Fischer esterification is a reversible reaction.[4][5][6] At a small scale, it's easier to use a large excess of a reactant (like methanol) to drive the equilibrium forward. At a larger scale, this may be economically or practically unfeasible. Furthermore, the water produced as a byproduct can slow the reaction or even reverse it if not effectively removed.[4][5]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A: The main concern, aside from the reverse esterification reaction, is the premature polymerization of the vinyl group present in both the starting material (2-vinylbenzoic acid) and the product. This can be initiated by heat, light, or trace impurities. Another potential side reaction, particularly if using a strong acid catalyst like sulfuric acid at high temperatures, is the dehydration of the methanol reactant to form dimethyl ether.[4]
Q3: How does the choice of acid catalyst impact the scale-up process?
A: The catalyst choice is critical. While strong mineral acids like sulfuric acid are effective and inexpensive, they pose several challenges at scale:[7]
-
Corrosion : They are highly corrosive to standard stainless steel reactors, potentially requiring more expensive, specialized equipment.
-
Workup and Waste : Neutralizing large quantities of strong acid generates significant amounts of salt waste, complicating the purification process and increasing disposal costs.[7]
-
Side Reactions : They can promote charring and other degradation pathways at elevated temperatures.[7]
For larger-scale production, consider using solid acid catalysts (e.g., acidic resins like Amberlyst-15, or zeolites).[7] These catalysts are easily filtered out of the reaction mixture, simplifying the workup, reducing waste, and allowing for catalyst recycling.[7]
Part 2: Troubleshooting Guide for Reaction and Purification
This section provides a question-and-answer-based guide to troubleshoot specific experimental problems.
Reaction Optimization
Q: My esterification reaction is stalling and not reaching full conversion, even after extended reaction times. What steps should I take?
A: This is a common sign that the reaction has reached equilibrium.[4] The key is to shift the equilibrium towards the product side.
-
Cause : The accumulation of water, a byproduct of the reaction, is likely inhibiting the forward reaction.[4][5]
-
Solution : The most effective strategy at scale is the removal of water as it is formed. This is typically achieved using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) that forms an azeotrope with water.[4][5] The water is collected in the trap, while the solvent returns to the reactor, continuously driving the reaction to completion.[5] If using an excess of one reactant is feasible, increasing the molar ratio of methanol can also help but is less efficient than water removal.[5]
dot
Caption: Troubleshooting workflow for addressing low ester yield.
Preventing Premature Polymerization
Q: I am observing gel or solid formation in my reactor during the synthesis or distillation. What is happening and how can I prevent it?
A: This is a clear indication of premature polymerization of the vinyl group, a critical issue for this class of compounds.
-
Cause : The vinyl group is susceptible to free-radical polymerization, which can be initiated by high temperatures (especially during distillation), exposure to air (oxygen can form peroxides that act as initiators), or metallic impurities.[8][9]
-
Prevention during Synthesis :
-
Inhibitor Addition : Introduce a radical inhibitor, such as 4-methoxyphenol (MEHQ) or hydroquinone (HQ), into the reaction mixture at a low concentration (typically 100-200 ppm). This will "quench" any radicals that form.
-
Inert Atmosphere : Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Temperature Control : Avoid excessive temperatures. Maintain the minimum temperature required for an acceptable reaction rate.
-
-
Prevention during Distillation : Distillation is particularly risky.[8][10][11]
-
Vacuum Distillation : Always distill under reduced pressure to lower the boiling point and minimize thermal stress on the material.
-
Inhibitor in Pot : Ensure a non-volatile inhibitor (like phenothiazine) is present in the distillation pot.
-
Air/Oxygen Sparging : Paradoxically, a very gentle stream of air or oxygen into the distillation pot can help activate phenolic inhibitors like MEHQ, but this is an advanced technique that must be carefully controlled to avoid creating an explosive atmosphere. For most applications, maintaining an inert atmosphere and using an appropriate inhibitor is the safer approach.
-
Purification at Scale
Q: Column chromatography was effective for purification in the lab, but it's not practical for the 500-gram scale. What are the alternatives?
A: Scalable purification requires moving away from preparative chromatography towards bulk separation techniques.
-
Liquid-Liquid Extraction (Workup) : A robust workup is your first line of defense. After the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash it sequentially with:
-
Adsorbent Treatment : Before distillation, you can pass a solution of the crude product through a plug of a suitable adsorbent like basic alumina or silica gel.[10] This is highly effective for removing residual acidic impurities and polar byproducts. It can also remove some polymerization inhibitors if desired.[10]
-
Vacuum Distillation : As mentioned, this is the final and most effective step for obtaining high-purity monomer, provided all safety precautions against polymerization are taken.
| Purification Method | Scale | Effectiveness | Primary Risk | Key Consideration |
| Preparative Chromatography | < 50 g | Very High | Low | High solvent usage; not cost-effective at scale. |
| Liquid-Liquid Extraction | Any Scale | Moderate | Low | Primarily removes ionic and highly polar impurities. |
| Adsorbent Treatment | < 5 kg | High | Low | Removes polar impurities and inhibitors.[10] |
| Vacuum Distillation | Any Scale | Very High | High (Polymerization) | Requires careful temperature control and proper inhibition.[8][10] |
Caption: Comparison of purification techniques for this compound.
Part 3: Safety at Scale
Scaling up production fundamentally changes the risk profile of a chemical process.[13] What might be a minor incident in a fume hood can become a major safety event in a pilot plant.[3][13]
Q: What are the primary safety hazards associated with the large-scale production of this compound?
A: The primary hazards are related to the properties of vinyl monomers and the solvents used.
-
Flammability : Methanol and common extraction solvents (toluene, ethyl acetate) are flammable.[12] Larger quantities mean a greater fire risk. Ensure all equipment is properly grounded to prevent static discharge, and use non-sparking tools.[9]
-
Toxicity : Vinyl monomers are often classified as hazardous. They can be irritants and may have long-term health effects.[14] All operations must be conducted in well-ventilated areas, and appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[12] For large-scale transfers, respiratory protection may be necessary.
-
Runaway Reaction/Polymerization : The most severe hazard is an uncontrolled, exothermic polymerization.[3][15] This can generate heat and gas faster than the reactor can vent, leading to a dangerous pressure buildup and potential vessel rupture. A thorough Process Safety Management (PSM) evaluation is crucial before any large-scale run.[13]
dot
Caption: Logical workflow from lab to pilot scale, highlighting key challenge areas.
Part 4: Analytical Protocols
Consistent and accurate monitoring is essential for a successful and reproducible process.
Protocol 1: Monitoring Reaction Progress via HPLC
This protocol allows for the quantitative determination of the consumption of 2-vinylbenzoic acid and the formation of this compound.
-
Objective : To track reaction kinetics and determine the endpoint.
-
Instrumentation : HPLC system with a UV detector and a C18 reverse-phase column.
-
Procedure :
-
Sample Preparation : At timed intervals, carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture. Immediately quench it in a known volume of a suitable solvent (e.g., 10 mL of acetonitrile) to stop the reaction and dilute the sample.
-
Standard Preparation : Prepare standard solutions of the starting material and the purified product at known concentrations.
-
HPLC Analysis :
-
Mobile Phase : A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.
-
Detection : Monitor at a wavelength where both the starting material and product have strong absorbance (e.g., 254 nm).
-
-
Quantification : Use the peak areas from the standard solutions to create a calibration curve. Calculate the concentration of the reactant and product in the quenched aliquots to determine the percent conversion over time.
-
| Technique | Primary Use | Advantages | Disadvantages |
| TLC | Quick qualitative check | Fast, inexpensive, simple equipment.[16] | Not quantitative, lower resolution.[16] |
| HPLC | Quantitative analysis of reaction progress | Highly accurate, reproducible, quantitative.[16][17] | Higher cost, requires method development. |
| GC-MS | Purity analysis and byproduct identification | Excellent for volatile compounds, provides mass data for identification.[16][18] | Sample must be volatile; potential for on-column degradation. |
| ¹H NMR | Structural confirmation and conversion estimate | Provides detailed structural information, can estimate conversion from peak integration.[16] | Not ideal for real-time monitoring, requires deuterated solvents. |
Caption: Comparison of analytical techniques for monitoring the synthesis.
References
- 1. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 2. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. data.ntsb.gov [data.ntsb.gov]
- 10. JPH08310979A - Purification of vinyl monomer - Google Patents [patents.google.com]
- 11. pslc.ws [pslc.ws]
- 12. benchchem.com [benchchem.com]
- 13. optimation.rebuildmanufacturing.com [optimation.rebuildmanufacturing.com]
- 14. Vinyl Chloride and the Workplace | Communications Workers of America [cwa-union.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Resolving Solubility Issues with Methyl 2-ethenylbenzoate
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for handling Methyl 2-ethenylbenzoate. Given the limited publicly available solubility data for this specific compound, this document synthesizes foundational solubility principles with data from structurally similar benzoate esters to provide robust troubleshooting strategies.
Introduction to this compound
This compound (also known as Methyl 2-vinylbenzoate) is an organic ester with the chemical formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol [1]. Its structure, featuring a benzene ring with both an ester and a vinyl group, dictates its solubility behavior, rendering it largely insoluble in water but soluble in many organic solvents. Achieving complete and stable dissolution is critical for its use in synthesis, purification, and various experimental assays. This guide directly addresses the common solubility challenges encountered in the laboratory.
Troubleshooting Guide: A Question-and-Answer Approach
This section is structured to address specific problems you may encounter during your experiments. Each answer explains the underlying scientific principles and provides a clear path to resolution.
Q1: My this compound is not dissolving or is forming an oily suspension in my chosen solvent. What is my first step?
A: This is a classic solubility mismatch. The first and most critical step is to perform a systematic solvent screening to identify a suitable medium. This compound, as an ester, is expected to be moderately polar. Its solubility will be poor in highly non-polar solvents (like hexane) and polar protic solvents (like water), but favorable in moderately polar and polar aprotic solvents. For its close analog, methyl benzoate, it is miscible with organic solvents like ethanol, ether, and methanol but poorly soluble in water[2][3].
Your initial screening should test a range of solvents with varying polarities. See Protocol 1: Systematic Solvent Screening for a detailed methodology.
Q2: I've identified a solvent where my compound is soluble, but I can't achieve the high concentration required for my reaction. What are my options?
A: This is a common challenge when a compound is only sparingly soluble in the ideal solvent for your reaction conditions. You have two primary strategies: leveraging temperature and employing a co-solvent system.
-
Temperature: For most neutral organic compounds, solubility increases with temperature[4]. Heating the mixture can significantly increase the amount of solute that dissolves. However, you must be cautious of the compound's stability and the solvent's boiling point. Always test for thermal stability on a small scale first[4].
-
Co-Solvency: This is a powerful technique where you add a small amount of a "stronger," miscible solvent (a co-solvent) to your primary solvent to boost its overall solvating power[4]. For example, if your compound is sparingly soluble in toluene but highly soluble in acetone, creating a 9:1 or 4:1 mixture of toluene:acetone can achieve the desired concentration without drastically changing the overall solvent environment. See Protocol 2: Enhancing Solubility with a Co-Solvent System .
Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility challenges.
Caption: A step-by-step decision tree for resolving solubility issues.
Q3: I used a co-solvent, but now my compound precipitates when I add my next reagent. Why is this happening?
A: You are likely experiencing an "anti-solvent" effect. The reagent you added is likely poorly miscible with your co-solvent or has a much lower solubilizing capacity for your compound. This shifts the equilibrium of the solvent system, causing your product to "crash out" of the solution[4].
Mitigation Strategy: Add the subsequent reagent slowly to the solution of your compound while ensuring vigorous stirring. This helps to avoid creating localized areas of high concentration where the anti-solvent effect is most pronounced.
Q4: Can I use pH modification to increase the solubility of this compound?
A: No, this is not a viable strategy and may be detrimental. This compound is a neutral ester without any readily ionizable acidic or basic functional groups. Therefore, altering the pH of the solution will not convert it into a more soluble salt form.
Furthermore, subjecting the ester to strongly acidic or basic aqueous conditions, especially with heating, introduces a significant risk of hydrolysis[5]. This chemical reaction would cleave the ester bond, converting your compound into 2-ethenylbenzoic acid and methanol, which is an irreversible degradation of your starting material[5][6].
Key Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify an effective solvent for this compound.
Materials:
-
This compound
-
Panel of solvents (e.g., Hexane, Toluene, Dichloromethane, Diethyl Ether, Ethyl Acetate, Acetone, Ethanol, Methanol)
-
Small vials (2 mL)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh a fixed amount of this compound (e.g., 10 mg) into a series of labeled vials.
-
To the first vial, add a small, measured volume of the first solvent (e.g., 0.1 mL).
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution against a dark background.
-
If the solid dissolves completely, the compound is soluble at ≥100 mg/mL.
-
If the solid does not dissolve, add another measured volume of solvent (e.g., 0.4 mL, for a total of 0.5 mL) and repeat the vortexing. If it dissolves now, it is soluble at ~20 mg/mL.
-
Continue this process until dissolution is achieved or you determine the compound is sparingly soluble or insoluble in that solvent.
-
Repeat for all solvents in your panel.
Protocol 2: Enhancing Solubility with a Co-Solvent System
Objective: To increase the solubility of this compound in a primary solvent that exhibits poor solvating power on its own.
Visualization: The Principle of Co-Solvency
Caption: How a co-solvent enhances the solvating power of a primary solvent.
Procedure:
-
Identify a primary solvent (required for your experiment but a poor solvent for your compound) and a co-solvent (a solvent in which your compound is highly soluble and is miscible with the primary solvent).
-
Prepare a series of binary solvent mixtures with varying ratios (e.g., 9:1, 4:1, 1:1 Primary:Co-solvent).
-
Using the method from Protocol 1 , determine the solubility of your compound in each of these mixtures.
-
Identify the mixture with the lowest percentage of co-solvent that achieves your target concentration. This minimizes the impact on your primary reaction conditions.
Protocol 3: Purification by Recrystallization
Objective: To purify solid this compound by leveraging temperature-dependent solubility. While the target compound is a liquid at room temperature, this protocol is invaluable for purifying solid benzoate analogs and illustrates core solubility principles[7][8].
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until the solvent boils and the solid completely dissolves. Add more solvent dropwise if needed, but avoid using an excess, as this will reduce recovery yield[7].
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals[8].
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals to remove residual solvent.
Frequently Asked Questions (FAQs)
Q: What are the best starting solvents to try for this compound? A: Based on its structure and data from analogs like methyl benzoate, good starting points are moderately polar aprotic solvents such as acetone, ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF) , as well as alcohols like ethanol and methanol [2].
Q: Is it safe to heat solutions of this compound? A: Gentle heating is generally safe and effective for increasing solubility. However, always use a heating mantle or water bath (not an open flame) and ensure your solvent's boiling point is not exceeded. For prolonged heating, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation of the vinyl group, especially if impurities are present.
Q: Why did my solution of this compound turn cloudy after being left to stand? A: Cloudiness or precipitation upon standing can be due to several factors:
-
Temperature Fluctuation: The solution was likely saturated at a higher temperature (even ambient room temperature) and a slight drop in temperature decreased the solubility.
-
Solvent Evaporation: If the container was not properly sealed, evaporation of the solvent could increase the concentration of your compound beyond its solubility limit.
-
Contamination: Introduction of moisture or another "anti-solvent" could cause the compound to precipitate.
Q: How does sonication help with dissolution? A: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles generates energy that helps to break apart solid agglomerates of the compound, increasing the surface area exposed to the solvent and accelerating the rate of dissolution[4]. It is an excellent physical method to aid dissolution, especially for stubborn suspensions.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
techniques to improve the shelf life of Methyl 2-ethenylbenzoate
Welcome to the technical support center for Methyl 2-ethenylbenzoate (Methyl 2-vinylbenzoate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for improving the shelf life and maintaining the integrity of this versatile monomer. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory challenges, offering field-proven insights to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and storage of this compound.
Q1: What is the primary cause of degradation for this compound during storage?
A: The most significant and rapid degradation pathway for this compound is spontaneous, free-radical polymerization of the vinyl group.[1][2] Like other vinyl aromatic compounds (e.g., styrene), the double bond is susceptible to attack by free radicals, which can be generated by heat, light (UV radiation), or the presence of contaminants.[3] This leads to the formation of oligomers and polymers, appearing as increased viscosity or solidification of the material.
Q2: My bottle of this compound has turned yellow. What does this indicate?
A: A yellow discoloration typically indicates the onset of oxidation. The vinyl group and the aromatic ring are susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.[4][5] This process can lead to the formation of peroxides and subsequently, benzaldehyde derivatives, which are often colored.[6][7]
Q3: I've noticed a change in the pH of my solvent after dissolving an older sample of this compound. What could be the cause?
A: A decrease in pH suggests hydrolysis of the methyl ester group. This reaction, which can be catalyzed by trace amounts of acid or base, cleaves the ester bond to form 2-vinylbenzoic acid and methanol.[8][9] The formation of the acidic vinylbenzoic acid will lower the pH of your solution.
Q4: What are the ideal storage conditions for this compound?
A: To maximize shelf life, this compound should be stored in a cool, dark, and dry environment. Recommended storage temperatures are typically below 15°C, with refrigeration (2-8°C) being optimal.[10][11] The container should be tightly sealed, and for long-term storage, blanketing the material with an inert gas like nitrogen or argon can displace oxygen and further prevent oxidation and inhibitor consumption.[2]
Q5: The product datasheet mentions an inhibitor (e.g., MEHQ). Do I need to remove it before my reaction?
A: It depends on your specific application. For polymerization reactions, the inhibitor must be removed, typically by washing with an aqueous base (like dilute NaOH) or using an inhibitor-remover column.[3] For other types of reactions where free-radical polymerization is not the intended outcome, the small amount of inhibitor (usually 100-200 ppm) may not interfere. However, if your process is sensitive to phenolic compounds, removal is necessary. Note that removing the inhibitor significantly reduces the compound's stability, and it should be used immediately.
Section 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and solving specific problems encountered during the use and storage of this compound.
Guide 1: Troubleshooting Premature Polymerization
Issue: The sample shows increased viscosity, gelation, or has become a solid mass.
This is the most common stability issue. The troubleshooting workflow below outlines a systematic approach to prevent its recurrence.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for premature polymerization.
Causality and Explanation
-
Elevated Temperature: Heat provides the activation energy needed to initiate free-radical formation, leading to polymerization. The rate of polymerization increases exponentially with temperature.
-
Light Exposure: UV light can directly initiate polymerization by creating free radicals. Storing the material in clear containers on a lab bench is a common cause of failure.[12]
-
Inhibitor Depletion: Inhibitors like MEHQ (hydroquinone monomethyl ether) are consumed over time as they scavenge free radicals.[1] Oxygen is required for many common inhibitors, including MEHQ, to function effectively. If stored under a perfect vacuum or improperly inerted atmosphere, the inhibitor may be less effective.
Recommended Stabilization Protocol
Objective: To prepare this compound for storage or use in a non-polymerization reaction where the presence of an inhibitor is acceptable.
Materials:
-
This compound
-
Inhibitor of choice (e.g., MEHQ, p-tert-butylcatechol)
-
Amber glass vial with a PTFE-lined cap
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Assess Current State: If the material is still liquid, proceed. If it has solidified, it is generally not salvageable and should be disposed of according to safety guidelines.
-
Select Inhibitor: Choose an appropriate inhibitor. MEHQ is common for storage, while phenothiazine can be more effective at higher temperatures but may impart color.[2]
-
Add Inhibitor: If purchasing uninhibited monomer or if depletion is suspected, add the inhibitor to the recommended concentration.
| Inhibitor | Typical Concentration (ppm) | Efficacy Notes |
| MEHQ | 100 - 500 | Standard for storage; requires oxygen to function optimally.[1] |
| p-tert-Butylcatechol (TBC) | 10 - 50 | Highly effective, often used for distillation. Can be removed with a basic wash. |
| Phenothiazine (PTZ) | 100 - 1000 | Excellent high-temperature inhibitor, but can cause discoloration.[2] |
| Hydroquinone (HQ) | 100 - 1000 | Effective, but less common now than MEHQ due to toxicity concerns.[1][13] |
-
Transfer to Storage Vessel: Dispense the stabilized monomer into a clean, dry amber glass vial.
-
Inert Gas Purge: Gently bubble dry nitrogen or argon through the liquid for 1-2 minutes to displace dissolved oxygen. Alternatively, use the headspace purge method three times.
-
Seal and Store: Tightly seal the vial and store it in a refrigerator at 2-8°C, away from light sources.[11]
Guide 2: Troubleshooting Discoloration and Oxidation
Issue: The sample, which should be a colorless liquid, has developed a yellow or brown tint.
This indicates chemical degradation, most likely through oxidation.
Degradation Pathway: Oxidation
Caption: Simplified oxidation pathway of this compound.
Causality and Explanation
-
Oxygen: The presence of atmospheric oxygen is the primary driver of oxidation. It can react to form reactive oxygen species (ROS) like hydroxyl radicals (•OH).[4]
-
Light: UV radiation provides the energy to initiate the formation of radicals from oxygen or the monomer itself.
-
Metal Contamination: Transition metal ions, such as Fe³⁺, can catalytically promote the formation of ROS, accelerating oxidation.[4]
Recommended Purity Validation and Remediation Protocol
Objective: To assess the extent of oxidation and, if minor, purify the material for use.
Part A: Analytical Assessment
-
HPLC Analysis:
-
Principle: Reversed-phase HPLC is the gold standard for separating the parent compound from more polar oxidation products.[14][15]
-
Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water gradient (e.g., starting at 50:50, ramping to 95:5)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Interpretation: Look for new, earlier-eluting peaks corresponding to more polar impurities like aldehydes and acids. Quantify the purity by peak area percentage.
-
-
¹H NMR Analysis:
-
Principle: Provides structural information. Oxidation products will have characteristic new signals.
-
Method: Dissolve a sample in CDCl₃.
-
Interpretation: Look for the disappearance of vinyl protons (~5.5-7.0 ppm) and the appearance of aldehydic protons (~9-10 ppm) or epoxide protons (~2.5-4.0 ppm).
-
Part B: Purification Protocol (for minor oxidation)
-
Column Chromatography:
-
Principle: Separates compounds based on polarity.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 2% ethyl acetate).
-
Procedure:
-
Prepare a silica gel column.
-
Load the discolored sample onto the column.
-
Elute with the solvent system, collecting fractions.
-
Monitor fractions by TLC or HPLC.
-
Combine pure fractions containing this compound.
-
Remove solvent under reduced pressure.
-
-
-
Post-Purification: Immediately add a polymerization inhibitor (e.g., MEHQ, 100-200 ppm) and store under inert gas at 2-8°C.
Section 3: Comprehensive Reference List
-
Polymerization inhibitors for vinyl monomers and unsaturated polyesters. Google Patents. --INVALID-LINK--[1]
-
Styrene oxidation to styrene oxide by hydroxyl radicals produced during reaction of xanthine with xanthine oxidase in the presence of Fe3+. PubMed. --INVALID-LINK--[4]
-
Cooxidation of styrene by horseradish peroxidase and phenols. PubMed. --INVALID-LINK--[5]
-
The control of runaway polymerisation reactions by inhibition techniques. IChemE. --INVALID-LINK--[2]
-
Polymerization inhibitor for vinyl-containing materials. Google Patents. --INVALID-LINK--[13]
-
Oxidation of Styrene. Sciencemadness Discussion Board. --INVALID-LINK--[6]
-
Electrochemical oxidation of styrene to benzaldehyde by discrimination of spin-paired π electrons. Royal Society of Chemistry. --INVALID-LINK--[7]
-
Polymerization in the presence of inhibitor? ResearchGate. --INVALID-LINK--[3]
-
A Comparative Guide to Purity Validation of Synthesized Methyl 2-(pyrrolidin-1-yl)benzoate. Benchchem. --INVALID-LINK--[14]
-
Process for the preparation of methyl p-vinylbenzoate and p-vinyl benzoic acid, and their use in latex compositions. Google Patents. --INVALID-LINK--[8]
-
New photostabilizers for poly (vinyl chloride) derived from heterocyclic compounds. Sami Publishing Company. --INVALID-LINK--[12]
-
IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS. European Commission. --INVALID-LINK--[15]
-
Photostabilization of Poly(vinyl chloride) by Organotin(IV) Compounds against Photodegradation. PMC - NIH. --INVALID-LINK--[16]
-
Vinyl Benzoate (stabilized with MEHQ). TCI Chemicals. --INVALID-LINK--[10]
-
Method of preparing methyl para-vinylbenzoate and para-vinylbenzoic acids. Google Patents. --INVALID-LINK--[17]
-
The Enhancement of Photodegradation Stability of Poly(Vinyl Chloride) Film by Surface Modification with Organic Functional Groups Doped with Different Type of Nano-Metal Oxides. Trends in Sciences. --INVALID-LINK--[18]
-
Hydrolysis and saponification of methyl benzoates. Royal Society of Chemistry. --INVALID-LINK--[9]
-
Vinyl benzoate (Cas 769-78-8). Parchem. --INVALID-LINK--[11]
-
Enhancement of Photostabilization of Poly(Vinyl Chloride) in the Presence of Tin–Cephalexin Complexes. MDPI. --INVALID-LINK--[19]
-
Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange. --INVALID-LINK--[20]
-
Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. --INVALID-LINK--[21]
References
- 1. US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters - Google Patents [patents.google.com]
- 2. icheme.org [icheme.org]
- 3. researchgate.net [researchgate.net]
- 4. Styrene oxidation to styrene oxide by hydroxyl radicals produced during reaction of xanthine with xanthine oxidase in the presence of Fe3+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cooxidation of styrene by horseradish peroxidase and phenols: a biochemical model for protein-mediated cooxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Oxidation of Styrene - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Electrochemical oxidation of styrene to benzaldehyde by discrimination of spin-paired π electrons - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. US6313340B1 - Process for the preparation of methyl p-vinylbenzoate and p-vinyl benzoic acid, and their use in latex compositions - Google Patents [patents.google.com]
- 9. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Vinyl Benzoate | 769-78-8 | TCI EUROPE N.V. [tcichemicals.com]
- 11. parchem.com [parchem.com]
- 12. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 13. US6447649B1 - Polymerization inhibitor for vinyl-containing materials - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. aseancosmetics.org [aseancosmetics.org]
- 16. Photostabilization of Poly(vinyl chloride) by Organotin(IV) Compounds against Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GB636196A - Method of preparing methyl para-vinylbenzoate and para-vinylbenzoic acids - Google Patents [patents.google.com]
- 18. The Enhancement of Photodegradation Stability of Poly(Vinyl Chloride) Film by Surface Modification with Organic Functional Groups Doped with Different Type of Nano-Metal Oxides | Trends in Sciences [tis.wu.ac.th]
- 19. Enhancement of Photostabilization of Poly(Vinyl Chloride) in the Presence of Tin–Cephalexin Complexes [mdpi.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Methyl 2-ethenylbenzoate Derivatives: Synthesis, Characterization, and Biological Activity
Introduction: The Versatile Methyl Benzoate Scaffold
In the landscape of medicinal chemistry and drug development, the methyl benzoate scaffold is a cornerstone for the synthesis of a multitude of biologically active compounds. Its derivatives have garnered significant attention due to their wide range of pharmacological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The strategic modification of the methyl benzoate core, particularly at the ortho (2-position), allows for the introduction of diverse functional groups, leading to compounds with unique physicochemical properties and therapeutic potentials.
This guide provides a comparative analysis of derivatives based on the Methyl 2-ethenylbenzoate structure, focusing on their synthesis, analytical characterization, and performance in biological systems. We will delve into the causal relationships behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Scaffold: this compound
This compound (also known as Methyl 2-vinylbenzoate) serves as a fundamental building block. Its vinyl group at the 2-position is a reactive handle for a variety of organic transformations, making it an attractive starting material for creating diverse molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 27326-44-9 | [4] |
| Molecular Formula | C₁₀H₁₀O₂ | [4] |
| Molecular Weight | 162.19 g/mol | [4] |
| Appearance | Clear, colourless liquid | [4] |
| Purity | 95% (Typical) | [4] |
Comparative Analysis of Key Derivatives
The true potential of the methyl benzoate scaffold is realized through its derivatization. By replacing or modifying the ethenyl group at the 2-position, we can modulate the molecule's biological activity. Here, we compare several distinct derivatives, highlighting the synthetic strategies and their resulting performance.
Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate: A Coumarin Conjugate
This derivative incorporates a coumarin moiety, a class of compounds renowned for a wide spectrum of biological activities, including anticoagulant, anti-inflammatory, and anticancer effects[5]. The synthesis of this compound is a prime example of building complexity from simpler, commercially available precursors.
-
Synthetic Strategy : The compound is prepared via a condensation reaction between 4-hydroxycoumarin and methyl 2-aminobenzoate[5]. This choice of reaction is efficient for forming the key C-N bond that links the two ring systems. The reaction is typically heated to provide the necessary activation energy for the condensation to occur.
-
Performance & Biological Activity : This derivative was specifically investigated for its potential as an antileishmaniasis drug[5]. The fusion of the benzoate and coumarin scaffolds is a common strategy in medicinal chemistry to create hybrid molecules that may exhibit synergistic or novel biological effects.
Methyl 2-benzoylbenzoate (MBB): A Photoinitiator with Cytotoxic Effects
While not a direct ethenylbenzoate derivative, MBB represents a class of keto-derivatives with significant industrial and biological implications. It is used as a photoinitiator in polymerization processes but has been shown to have cytotoxic effects.
-
Synthetic Strategy : The synthesis of such keto-benzoates can be achieved through methods like Friedel-Crafts acylation of a suitable precursor. Retrosynthetic analysis suggests deconstructing the molecule at the ester linkage or the carbon-carbon bond between the side chain and the aromatic ring[6].
-
Performance & Biological Activity : Research has shown that Methyl 2-benzoylbenzoate can induce apoptosis (programmed cell death) in normal human peripheral blood mononuclear cells in vitro[7]. Mechanistic studies revealed that this apoptosis occurs via the caspase-9 pathway, a key intrinsic pathway for cell death[7]. This finding is crucial for assessing the biocompatibility of materials that use MBB as a photoinitiator.
Methyl 2-[(2-methylphenoxy)methyl]benzoate: An Ether-Linked Derivative
This compound is an important intermediate for various pharmaceutical products, particularly those with antifungal and antimicrobial applications[2].
-
Synthetic Strategy : The synthesis involves a nucleophilic substitution reaction. 2-methylphenol is reacted with methyl 3-(bromomethyl)benzoate in the presence of a base like potassium carbonate[2]. The base deprotonates the phenol, creating a phenoxide ion which then acts as a nucleophile to displace the bromide, forming the ether linkage. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.
-
Performance & Biological Activity : Its utility as a precursor for antifungal and antimicrobial agents highlights how structural modifications (in this case, an ether linkage to another aromatic ring) can impart specific biological functions[2].
Table 2: Comparative Overview of Selected Methyl Benzoate Derivatives
| Derivative | Synthesis Method | Key Reagents | Reported Biological Activity | Reference |
| Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate | Condensation | 4-hydroxycoumarin, Methyl 2-aminobenzoate | Potential antileishmaniasis drug | [5] |
| Methyl 2-benzoylbenzoate | Friedel-Crafts Acylation (typical) | Benzoyl chloride, Methyl benzoate (conceptual) | Cytotoxic; Induces apoptosis via caspase-9 | [7] |
| Methyl 2-[(2-methylphenoxy)methyl]benzoate | Nucleophilic Substitution | 2-methylphenol, Methyl 3-(bromomethyl)benzoate, K₂CO₃ | Intermediate for antifungal/antimicrobial agents | [2] |
| Methyl-2-formyl benzoate | Oxidation of precursor | Not specified | Precursor for compounds with antifungal, anticancer, antiviral properties | [1] |
Experimental Protocols: A Self-Validating System
Trustworthiness in scientific reporting stems from detailed, reproducible protocols. Below are methodologies for the synthesis and analysis of a representative methyl benzoate derivative.
Protocol 1: Synthesis of Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate[5]
This protocol is based on the condensation reaction described in the literature.
Objective: To synthesize Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate.
Materials:
-
4-hydroxycoumarin
-
Methyl 2-aminobenzoate
-
Methanol
-
Sodium Hydroxide (NaOH) solution (1 mol/L)
-
Deionized water
Procedure:
-
Combine a mixture of 4-hydroxycoumarin and methyl 2-aminobenzoate (2 equivalents) in a 50 ml beaker.
-
Heat the mixture at 453 K (180 °C) for 1 hour. The high temperature is necessary to drive the condensation reaction, which involves the elimination of water.
-
Allow the solid to cool.
-
Prepare a solution of hot methanol (30 ml) and aqueous NaOH (30 ml, 1 mol/L).
-
Add the methanol-NaOH solution to the solid reaction product. The base helps to neutralize any acidic byproducts and aids in the purification process.
-
Stir the resulting mixture for 30 minutes at 333 K (60 °C).
-
Filter the mixture to isolate the solid product.
-
Wash the collected solid with water to remove any remaining salts and impurities.
-
Dry the solid. The product can be used without further purification or recrystallized from a suitable solvent like dimethylformamide to yield single crystals for analysis[5].
Protocol 2: Analytical Workflow for Reaction Monitoring and Product Characterization
To ensure the synthesis is proceeding as expected and to confirm the identity and purity of the final product, a multi-technique analytical approach is essential.
Objective: To monitor the progress of a synthesis reaction and characterize the final product.
1. Thin-Layer Chromatography (TLC) - For Rapid, Qualitative Checks[8]
-
Purpose: To quickly visualize the disappearance of starting materials and the appearance of the product.
-
Procedure:
-
Prepare a developing chamber with a suitable mobile phase (e.g., Hexane/Ethyl Acetate, 4:1 v/v).
-
At various time points, dissolve a small aliquot of the reaction mixture in a suitable solvent.
-
Spot the dissolved aliquot, along with spots of the starting materials, onto a silica gel TLC plate.
-
Develop the plate in the chamber.
-
Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting material spots have disappeared and a new product spot is prominent.
-
2. High-Performance Liquid Chromatography (HPLC) / Gas Chromatography-Mass Spectrometry (GC-MS) - For Quantitative Analysis[8]
-
Purpose: To determine the precise yield, purity, and reaction kinetics. The choice between HPLC and GC-MS depends on the volatility and thermal stability of the analytes.
-
Procedure:
-
Develop a validated method using reference standards of the starting materials and the expected product.
-
Inject aliquots taken from the reaction mixture at different times.
-
Analyze the resulting chromatograms to quantify the concentration of reactants and products over time.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy - For Structural Confirmation[5][8]
-
Purpose: To provide unambiguous structural information of the final, purified product.
-
Procedure:
-
Dissolve the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm that the obtained structure matches the expected product. For example, in Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate, a singlet around δ 3.74 ppm in the ¹H NMR spectrum confirms the methoxy group of the ester[5].
-
Visualizing Experimental and Logical Workflows
Diagrams are essential for conveying complex processes and relationships clearly.
Caption: A generalized workflow for the synthesis and purification of Methyl Benzoate derivatives.
Caption: An analytical workflow for monitoring reaction progress and final product characterization.
Conclusion
The comparative analysis of this compound derivatives reveals a scaffold of immense potential for drug discovery and development. The synthetic versatility of the methyl benzoate core allows for the creation of diverse molecules with tailored biological activities, from potential antileishmaniasis agents to cytotoxic compounds that can inform toxicology studies. The choice of synthetic route—be it condensation, acylation, or nucleophilic substitution—directly influences the final structure and its subsequent function. A rigorous analytical workflow, combining chromatographic and spectroscopic techniques, is paramount for ensuring the integrity and reproducibility of the experimental results. This guide underscores the necessity of a holistic approach, where synthetic strategy, biological evaluation, and robust analytics converge to advance the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl 2-[(2-methylphenoxy)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 2-(2-oxoethyl)benzoate|CAS 62723-81-3 [benchchem.com]
- 7. In vitro quantitative determination of the concentration of the polymerization agent methyl 2-benzoylbenzoate in intravenous injection solution and the cytotoxic effects of the chemical on normal human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Copolymerization Reactivity of Methyl 2-Ethenylbenzoate and Styrene
For researchers, scientists, and professionals in drug development and polymer chemistry, understanding the intricate dance of monomers during copolymerization is paramount. The sequence and distribution of monomer units within a polymer chain dictate its macroscopic properties, from thermal stability and mechanical strength to solubility and, in biomedical applications, biocompatibility and drug release kinetics. This guide provides an in-depth comparison of the copolymerization reactivity of methyl 2-ethenylbenzoate and the ubiquitous styrene, offering both theoretical insights and practical experimental guidance.
Understanding Copolymerization and Reactivity Ratios
In a copolymerization reaction, two different monomers, M₁ and M₂, are polymerized together to form a copolymer. The composition and microstructure of the resulting polymer chain are governed by the relative rates of the four possible propagation reactions:
-
k₁₁: A growing polymer chain ending in a M₁ radical adds another M₁ monomer.
-
k₁₂: A growing polymer chain ending in a M₁ radical adds a M₂ monomer.
-
k₂₁: A growing polymer chain ending in a M₂ radical adds a M₁ monomer.
-
k₂₂: A growing polymer chain ending in a M₂ radical adds another M₂ monomer.
The tendency of a growing polymer chain to add the same or the other monomer is quantified by the monomer reactivity ratios , r₁ and r₂, defined as:
-
r₁ = k₁₁ / k₁₂
-
r₂ = k₂₂ / k₂₁
These ratios are critical for predicting the copolymer composition for a given monomer feed ratio. The product of the reactivity ratios, r₁r₂, provides insight into the monomer distribution along the polymer chain:
-
r₁r₂ ≈ 1 (Ideal Copolymerization): The monomers are incorporated randomly, and the composition of the copolymer is similar to the feed composition.
-
r₁r₂ < 1 (Alternating Tendency): The monomers have a preference for adding the other monomer, leading to a more alternating sequence.
-
r₁r₂ > 1 (Blocky Tendency): Both growing chains prefer to add their own monomer, leading to a block-like structure. This is a rare occurrence in radical polymerization.
-
r₁ ≈ r₂ ≈ 0: A strongly alternating copolymer is formed.
Comparative Reactivity Analysis: this compound vs. Styrene
To predict the copolymerization behavior of this compound (M₁) and styrene (M₂), we must consider the electronic and steric effects of their respective substituents on the vinyl group.
Styrene (M₂): A Well-Characterized Monomer
Styrene is a highly reactive monomer in radical polymerization due to the resonance stabilization of the resulting benzylic radical. Its reactivity is well-documented, with established Q-e values (a semi-empirical measure of resonance stabilization and polarity, respectively) of Q = 1.0 and e = -0.8 . The negative 'e' value indicates that the vinyl group is electron-rich.
This compound (M₁): A Sterically Hindered Monomer
Direct experimental data on the reactivity ratios for the copolymerization of this compound with styrene is scarce. However, we can infer its behavior by examining related structures.
1. Steric Effects: The most significant factor influencing the reactivity of this compound is the presence of the methyl benzoate group at the ortho position to the vinyl group. This bulky substituent creates considerable steric hindrance, making it more difficult for a growing polymer chain to approach and add to the monomer's double bond. Studies on other ortho-substituted styrenes have consistently shown a decrease in polymerization rates due to this steric effect[1]. This steric hindrance will likely lower the rate of all propagation steps involving this monomer (k₁₁, k₂₁, and k₁₂).
2. Electronic Effects: The ester group is electron-withdrawing through resonance and induction. In para- and meta-substituted styrenes, electron-withdrawing groups can increase the reactivity of the monomer towards radical attack[2][3]. However, in the ortho position, the steric effects are generally considered to be the dominant factor, often overshadowing the electronic effects[1].
3. Analogy to Vinyl Benzoate: We can also draw parallels with vinyl benzoate, which has a similar ester functionality directly attached to the vinyl group. In the copolymerization of vinyl benzoate with styrene, the styryl radical is significantly more reactive than the vinyl benzoate radical, and styrene is a more reactive monomer. This leads to a strong preference for the incorporation of styrene into the copolymer chain[4][5].
Predicted Reactivity Ratios and Copolymer Structure
Based on the analysis above, we can predict the following for the copolymerization of this compound (M₁) and styrene (M₂):
-
r₁ (this compound): We expect r₁ to be significantly less than 1. A growing polymer chain ending in a this compound radical will likely add a styrene monomer (k₁₂) much faster than another sterically hindered this compound monomer (k₁₁).
-
r₂ (Styrene): We expect r₂ to be greater than 1. A growing polymer chain ending in a styryl radical will preferentially add another styrene monomer (k₂₂) over the sterically hindered this compound monomer (k₂₁).
The product of the reactivity ratios (r₁r₂) is therefore expected to be less than 1, indicating a tendency towards a random or potentially alternating copolymer, but with a much higher incorporation of styrene. The resulting copolymer will likely consist of short sequences of this compound units interspersed between longer sequences of styrene units.
Quantitative Estimation using the Q-e Scheme:
The Alfrey-Price Q-e scheme provides a method to estimate reactivity ratios. Using the known values for styrene (Q₂ = 1.0, e₂ = -0.8) and approximating the values for this compound with those of vinyl benzoate (Q₁ ≈ 0.026, e₁ ≈ -0.55), we can calculate the theoretical reactivity ratios:
-
r₁ = (Q₁/Q₂) * exp[-e₁ * (e₁ - e₂)] ≈ (0.026/1.0) * exp[-(-0.55) * (-0.55 - (-0.8))] ≈ 0.03
-
r₂ = (Q₂/Q₁) * exp[-e₂ * (e₂ - e₁)] ≈ (1.0/0.026) * exp[-(-0.8) * (-0.8 - (-0.55))] ≈ 31.7
While these are estimations and the actual Q-e values for this compound may differ, they support the qualitative prediction of r₁ << 1 and r₂ >> 1.
Experimental Determination of Reactivity Ratios
Given the lack of published data, experimental determination of the reactivity ratios for the this compound/styrene system is essential for any application requiring precise control over copolymer composition. The following is a generalized protocol based on the Fineman-Ross and Kelen-Tüdős methods, which are common for determining reactivity ratios from low-conversion copolymerization data.
Experimental Protocol
1. Materials and Purification:
- Styrene: Purify by washing with aqueous NaOH to remove inhibitor, followed by washing with deionized water, drying over anhydrous MgSO₄, and vacuum distillation.
- This compound: Synthesize and/or purify by vacuum distillation to remove any inhibitor or impurities.
- Initiator (e.g., AIBN or Benzoyl Peroxide): Recrystallize from a suitable solvent (e.g., methanol for AIBN).
- Solvent (e.g., Toluene or 1,4-Dioxane): Purify by standard methods to remove water and peroxides.
2. Polymerization:
- Prepare a series of five to seven reaction mixtures with varying initial molar feed ratios of this compound (M₁) and styrene (M₂) in a suitable solvent.
- Add a consistent, low concentration of the initiator to each mixture.
- Degas each reaction mixture by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.
- Seal the reaction vessels under an inert atmosphere (e.g., nitrogen or argon).
- Carry out the polymerizations at a constant temperature (e.g., 60-70 °C) for a time sufficient to achieve low monomer conversion (<10%). This is crucial to ensure the monomer feed ratio remains relatively constant throughout the experiment.
- Quench the reactions by rapidly cooling and adding an inhibitor (e.g., hydroquinone).
3. Polymer Isolation and Purification:
- Precipitate the copolymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
- Wash the precipitated polymer repeatedly with the non-solvent to remove any unreacted monomers and initiator.
- Dry the purified copolymer under vacuum to a constant weight.
4. Copolymer Composition Analysis:
- Determine the molar composition of the copolymer using a suitable analytical technique. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is often the method of choice. By integrating the characteristic peaks of the protons from each monomer unit, the molar ratio of the monomers in the copolymer can be accurately determined.
5. Calculation of Reactivity Ratios:
- Using the initial monomer feed ratios and the determined copolymer compositions, calculate the reactivity ratios using linearization methods such as the Fineman-Ross or Kelen-Tüdős equations.
- Fineman-Ross Equation: A plot of G versus H yields a straight line with a slope of r₁ and an intercept of -r₂, where G = (F-1)/f and H = F/f², with f being the molar ratio of M₁/M₂ in the feed and F being the molar ratio in the copolymer.
- Kelen-Tüdős Equation: This method is generally considered more reliable as it gives a more even distribution of data points. A plot of η versus ξ gives a straight line from which r₁ and r₂ can be determined.
The following diagram illustrates the general workflow for the experimental determination of reactivity ratios.
Caption: Experimental workflow for determining copolymerization reactivity ratios.
Visualizing the Impact of Reactivity Ratios
The following diagram illustrates the relationship between the values of the reactivity ratios and the resulting copolymer microstructure.
Caption: Relationship between reactivity ratios and copolymer microstructure.
Summary and Outlook
In the copolymerization of this compound and styrene, it is predicted that styrene will be the significantly more reactive monomer. This is primarily attributed to the steric hindrance imposed by the ortho-methyl benzoate group on this compound. The resulting copolymer is expected to be rich in styrene, with isolated units or short sequences of this compound.
For applications requiring precise control over the incorporation of this compound, it would be necessary to employ a high molar excess of this monomer in the feed. However, due to its lower reactivity, this may lead to slow polymerization rates and low overall yields.
The experimental protocol provided in this guide offers a clear pathway for researchers to determine the precise reactivity ratios for this monomer pair. Obtaining this data would be a valuable contribution to the field of polymer chemistry, enabling the rational design of novel copolymers with tailored properties for a range of applications, from advanced materials to sophisticated drug delivery systems.
References
A Comparative Guide to the Synthetic Routes of Methyl 2-ethenylbenzoate for Research and Development
Introduction
Methyl 2-ethenylbenzoate, also known as Methyl 2-vinylbenzoate, is a valuable monomer and synthetic intermediate in the fields of polymer chemistry, materials science, and fine chemical synthesis. Its vinyl group offers a reactive handle for polymerization and various organic transformations, while the benzoate moiety provides a scaffold for further functionalization. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and process chemists.
This guide provides an in-depth comparison of the primary synthetic strategies for preparing this compound. We will move beyond simple procedural lists to explore the mechanistic underpinnings, practical advantages, and inherent limitations of each route. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate synthetic pathway for their specific application, whether for small-scale laboratory investigation or large-scale production.
Route 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are mainstays of modern organic synthesis for their reliability and functional group tolerance in forming carbon-carbon bonds.[1] Two prominent methods, the Heck and Suzuki reactions, are highly applicable for the synthesis of this compound.
A. The Heck-Mizoroki Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium species.[1] For this synthesis, the most logical pathway is the coupling of Methyl 2-bromobenzoate with a vinylating agent.
Mechanistic Rationale: The catalytic cycle, a cornerstone of organometallic chemistry, begins with the oxidative addition of the aryl bromide to a Pd(0) catalyst.[2] This is followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to release the final product and regenerate the active catalyst.[2] The choice of base is critical to neutralize the HBr generated and facilitate the reductive elimination step.
Experimental Protocol: Heck Reaction
-
Catalyst Activation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand (e.g., PPh₃, 4 mol%) in anhydrous solvent (e.g., DMF or toluene).
-
Reactant Addition: To the catalyst mixture, add Methyl 2-bromobenzoate (1.0 equiv.), a base such as triethylamine (1.5 equiv.), and the vinylating agent (e.g., potassium vinyltrifluoroborate, 1.2 equiv.).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude oil by silica gel column chromatography to yield pure this compound.
B. The Suzuki-Miyaura Coupling
The Suzuki reaction offers a powerful alternative, coupling an organoboron reagent with an organohalide.[3] In this context, Methyl 2-bromobenzoate would be coupled with a vinylboronic acid or ester.
Mechanistic Rationale: The Suzuki reaction's catalytic cycle is well-established and involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the vinyl group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst.[3] The base is crucial for activating the boronic acid for the transmetalation step.
Experimental Protocol: Suzuki Coupling
-
Reaction Setup: To a reaction flask, add Methyl 2-bromobenzoate (1.0 equiv.), vinylboronic acid pinacol ester (1.1 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like K₂CO₃ (2.0 equiv.).[4]
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).[4]
-
Reaction: Heat the mixture to reflux (around 90-110 °C) under an inert atmosphere for 6-12 hours, monitoring by TLC or GC.[4]
-
Work-up: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.
Route 2: The Wittig Olefination
The Wittig reaction is a classic and highly reliable method for converting aldehydes and ketones into alkenes.[5] This route utilizes Methyl 2-formylbenzoate as the starting material, which is reacted with a phosphorus ylide.
Mechanistic Rationale: The reaction proceeds through the nucleophilic attack of the ylide carbon on the electrophilic carbonyl carbon. This forms a betaine intermediate which subsequently collapses to a four-membered oxaphosphetane ring.[6] This ring then fragments to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[7]
Experimental Protocol: Wittig Reaction
-
Ylide Preparation: In a dry flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.1 equiv.) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.05 equiv.) dropwise to generate the ylide (a characteristic color change is observed).[7]
-
Aldehyde Addition: After stirring for 30 minutes, add a solution of Methyl 2-formylbenzoate (1.0 equiv.) in THF dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting aldehyde is consumed (monitored by TLC).
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product into diethyl ether.
-
Purification: Wash the organic layer with water and brine, then dry over MgSO₄. After filtration and solvent evaporation, the crude product is purified. A key challenge is the removal of the triphenylphosphine oxide byproduct, which can often be achieved by careful column chromatography or crystallization.
Route 3: Esterification of 2-Vinylbenzoic Acid
This is arguably the most direct route if the corresponding carboxylic acid is readily available. The Fischer esterification involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Mechanistic Rationale: The reaction is an equilibrium process. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking this carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation yields the final ester product. To drive the equilibrium towards the product, an excess of methanol is typically used.[8]
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask, dissolve 2-vinylbenzoic acid (1.0 equiv.) in a large excess of methanol (e.g., 10-20 equiv.).[9]
-
Catalyst Addition: Cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).[9]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.[9]
-
Work-up: Cool the solution and remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether.
-
Purification: Wash the ether solution sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield this compound. Further purification by distillation may be necessary.
Comparative Analysis of Synthetic Routes
| Parameter | Heck Reaction | Suzuki Coupling | Wittig Reaction | Fischer Esterification |
| Starting Materials | Methyl 2-bromobenzoate | Methyl 2-bromobenzoate | Methyl 2-formylbenzoate | 2-Vinylbenzoic Acid |
| Typical Yield | Good to Excellent (70-90%) | Excellent (>85%) | Good (60-85%) | Excellent (>90%) |
| Scalability | Moderate to High | High | Moderate | High |
| Cost & Atom Economy | Moderate (catalyst cost) | Moderate (catalyst/boron reagent) | Low (stoichiometric PPh₃ waste) | High |
| Safety/Handling | Palladium catalysts, phosphine ligands | Palladium catalysts, flammable solvents | Strong bases (n-BuLi), phosphonium salts | Concentrated strong acids |
| Key Advantage | Good functional group tolerance. | High reliability and yields.[3] | Unambiguous double bond formation.[10] | Simple, high atom economy. |
| Key Disadvantage | Catalyst cost/removal. Potential for side reactions. | Boron reagent availability/cost. | Stoichiometric byproduct (Ph₃PO) removal. | Requires availability of the vinyl acid. |
Senior Scientist's Recommendation
The choice of synthetic route is fundamentally dictated by project goals, scale, and available resources.
-
For Large-Scale and Cost-Effective Synthesis: If 2-vinylbenzoic acid is commercially available and affordable, Fischer Esterification is the undisputed optimal route. Its operational simplicity, high atom economy, and lack of expensive metal catalysts make it ideal for manufacturing.
-
For Versatility and Reliability in R&D: The Suzuki-Miyaura Coupling is an excellent choice for laboratory-scale synthesis.[3] It is known for its high yields, reliability, and tolerance of diverse functional groups, making it a dependable workhorse for producing derivatives and analogs.
-
For Substrate-Specific Applications: The Heck Reaction provides a solid alternative to the Suzuki coupling, particularly if specific vinylating agents are more accessible or cost-effective than their boronic acid counterparts.
-
For Targeted Olefination: The Wittig Reaction is most valuable when starting from the corresponding aldehyde, Methyl 2-formylbenzoate. While the generation of stoichiometric triphenylphosphine oxide presents a purification challenge, it offers precise control over the placement of the double bond.[10]
Safety and Handling
All synthetic procedures described herein must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
-
This compound: May be harmful if swallowed and can cause skin and eye irritation.[11]
-
Palladium Catalysts: Can be toxic and should be handled with care.
-
Organolithium Reagents (e.g., n-BuLi): Pyrophoric and react violently with water. Must be handled under a strictly inert atmosphere.[7]
-
Concentrated Acids (H₂SO₄): Highly corrosive and can cause severe burns.[12]
-
Organic Solvents: Many are flammable and have associated inhalation hazards.[13]
Always consult the Safety Data Sheet (SDS) for each specific reagent before use.[11][14][15]
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. old.rrjournals.com [old.rrjournals.com]
- 4. benchchem.com [benchchem.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 8. scribd.com [scribd.com]
- 9. rsc.org [rsc.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. personal.tcu.edu [personal.tcu.edu]
- 13. fishersci.com [fishersci.com]
- 14. chemos.de [chemos.de]
- 15. hekserij.nl [hekserij.nl]
A Comparative Spectroscopic Guide to Methyl 2-ethenylbenzoate Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification and characterization of isomeric compounds are of paramount importance. Subtle differences in molecular structure can lead to vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of the three positional isomers of methyl 2-ethenylbenzoate: this compound (ortho), methyl 3-ethenylbenzoate (meta), and methyl 4-ethenylbenzoate (para). By leveraging the distinct analytical signatures provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can confidently differentiate and characterize these closely related molecules.
The Structural Isomers: A Visual Overview
The ortho, meta, and para isomers of this compound share the same molecular formula, C₁₀H₁₀O₂, but differ in the substitution pattern on the benzene ring. This seemingly minor variation gives rise to unique electronic environments for the constituent atoms, which are sensitively probed by spectroscopic techniques.
Figure 1: Molecular structures of the ortho, meta, and para isomers of this compound.
¹H and ¹³C NMR Spectroscopy: Unraveling the Positional Puzzle
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a detailed fingerprint of the molecule's connectivity.
Comparative ¹H NMR Data
The ¹H NMR spectra of the three isomers are most readily distinguished by the patterns of the aromatic protons and the chemical shifts of the vinyl and methyl protons.
| Proton | This compound (ortho) | Methyl 3-ethenylbenzoate (meta) | Methyl 4-ethenylbenzoate (para) |
| -OCH₃ | ~3.8 ppm (s) | ~3.9 ppm (s) | ~3.9 ppm (s) |
| Vinyl (=CH₂) | ~5.3 ppm (d), ~5.6 ppm (d) | ~5.4 ppm (d), ~5.8 ppm (d) | ~5.4 ppm (d), ~5.9 ppm (d) |
| Vinyl (=CH-) | ~7.0 ppm (dd) | ~6.7 ppm (dd) | ~6.7 ppm (dd) |
| Aromatic | ~7.2-7.8 ppm (m) | ~7.3-8.0 ppm (m) | ~7.4 ppm (d), ~7.9 ppm (d) |
Note: Data for the meta isomer is inferred from closely related structures and may show slight variations.
The ortho isomer exhibits a more complex multiplet for the aromatic protons due to the close proximity of the two bulky substituents, leading to more significant through-space interactions. In contrast, the para isomer displays a classic pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The meta isomer shows a more complex pattern than the para but is generally more resolved than the ortho.
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the aromatic carbons being particularly diagnostic of the substitution pattern.
| Carbon | This compound (ortho) | Methyl 3-ethenylbenzoate (meta) | Methyl 4-ethenylbenzoate (para) |
| -OCH₃ | ~52.0 ppm | ~52.1 ppm | ~52.0 ppm |
| Vinyl (=CH₂) | ~117.0 ppm | ~115.0 ppm | ~116.0 ppm |
| Vinyl (=CH-) | ~136.0 ppm | ~136.5 ppm | ~136.0 ppm |
| Aromatic (C=O) | ~167.0 ppm | ~166.5 ppm | ~166.8 ppm |
| Aromatic (quaternary) | ~130.0, ~140.0 ppm | ~130.0, ~137.5 ppm | ~129.0, ~142.0 ppm |
| Aromatic (CH) | ~126.0-132.0 ppm | ~126.0-133.0 ppm | ~126.0, ~130.0 ppm |
The chemical shifts of the quaternary aromatic carbons directly attached to the ester and vinyl groups are key indicators of the isomeric form.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For the this compound isomers, the key absorptions are associated with the carbonyl (C=O) stretch of the ester, the C=C stretches of the vinyl group and the aromatic ring, and the C-O stretches of the ester.
| Vibrational Mode | This compound (ortho) | Methyl 3-ethenylbenzoate (meta) | Methyl 4-ethenylbenzoate (para) |
| C=O Stretch (Ester) | ~1720 cm⁻¹ | ~1725 cm⁻¹ | ~1722 cm⁻¹ |
| C=C Stretch (Vinyl) | ~1630 cm⁻¹ | ~1635 cm⁻¹ | ~1630 cm⁻¹ |
| C=C Stretch (Aromatic) | ~1600, 1480 cm⁻¹ | ~1600, 1485 cm⁻¹ | ~1610, 1490 cm⁻¹ |
| C-O Stretch (Ester) | ~1250, 1120 cm⁻¹ | ~1280, 1110 cm⁻¹ | ~1280, 1100 cm⁻¹ |
| Out-of-Plane Bending | ~750 cm⁻¹ (ortho) | ~780, 690 cm⁻¹ (meta) | ~830 cm⁻¹ (para) |
The most diagnostic feature in the IR spectra for distinguishing these isomers is the pattern of the C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹). The ortho isomer typically shows a strong band around 750 cm⁻¹, the meta isomer shows two bands around 780 and 690 cm⁻¹, and the para isomer displays a strong band around 830 cm⁻¹.
Mass Spectrometry: Deciphering Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for both identification and structural elucidation. Under electron ionization (EI), the this compound isomers will produce a molecular ion peak (M⁺) and a series of characteristic fragment ions.
| m/z | Ion | This compound (ortho) | Methyl 3-ethenylbenzoate (meta) | Methyl 4-ethenylbenzoate (para) |
| 162 | [M]⁺ | Abundant | Abundant | Abundant |
| 131 | [M - OCH₃]⁺ | Abundant | Abundant | Abundant |
| 103 | [M - COOCH₃]⁺ | Moderate | Moderate | Moderate |
| 102 | [M - COOCH₃ - H]⁺ | Moderate | Moderate | Moderate |
| 77 | [C₆H₅]⁺ | Moderate | Moderate | Moderate |
While the major fragment ions are similar for all three isomers, the relative abundances of these ions can sometimes provide clues to the substitution pattern. For instance, ortho isomers can sometimes exhibit unique fragmentation pathways due to the proximity of the substituents (the "ortho effect"), although this is not always a prominent feature for this particular set of isomers.
Figure 2: A generalized fragmentation pathway for this compound isomers.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse width.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a relaxation delay of 5 seconds to ensure full relaxation of the protons.
-
Co-add 16 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a relaxation delay of 2 seconds.
-
Co-add 1024 scans for adequate signal intensity.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
Figure 3: A simplified workflow for NMR analysis.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.
-
Data Acquisition:
-
Set the ionization energy to 70 eV.
-
Scan a mass-to-charge (m/z) range of 40 to 400 amu.
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern to known databases and theoretical fragmentation pathways.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous differentiation of the ortho, meta, and para isomers of this compound. By carefully analyzing the nuances in the resulting spectra, particularly the aromatic proton patterns in ¹H NMR, the out-of-plane bending vibrations in IR, and to a lesser extent, the fragmentation patterns in MS, researchers can confidently determine the specific isomer in their sample. The application of the standardized protocols outlined in this guide will ensure the generation of high-quality, reliable data, which is a cornerstone of robust scientific research and development.
performance evaluation of polymers derived from Methyl 2-ethenylbenzoate
An In-Depth Comparative Guide to the Performance of Polymers Derived from Methyl 2-Ethenylbenzoate and its Alternatives in Biomedical Research
This guide provides a comprehensive performance evaluation of polymers potentially derived from this compound (Methyl 2-vinylbenzoate), a monomer with structural similarities to widely-used materials in the biomedical field. Given the limited direct research on the homopolymer of this compound, this document establishes a predictive performance framework. This is achieved by objectively comparing its hypothesized characteristics against well-established polymers such as Poly(methyl methacrylate) (PMMA), Polystyrene (PS), and functional polymers pivotal in drug delivery, including Poly(2-hydroxyethyl methacrylate) (pHEMA) and Poly(2-oxazolines) (POx).
This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to guide the evaluation of new polymer systems.
Introduction: The Potential of Poly(this compound)
This compound is a vinyl monomer that combines the structural features of both styrene (an ethenyl/vinyl group attached to a benzene ring) and methyl methacrylate (an ester group). This unique combination suggests that its corresponding polymer, poly(this compound), could exhibit a compelling blend of properties. Theoretically, the rigid phenyl ring could impart high thermal stability and mechanical strength, similar to polystyrene, while the methacrylate-like ester group could influence its solubility, processability, and potential for functionalization.
Despite this potential, the scientific literature lacks extensive data on the synthesis and application of poly(this compound), particularly in the demanding field of drug delivery. Therefore, this guide will leverage the vast body of knowledge on its structural analogs to build a robust comparative analysis, providing a foundational understanding for researchers exploring this novel polymer.
Section 1: Synthesis and Polymerization Strategies
The properties of a polymer are intrinsically linked to its synthesis process, which dictates molecular weight, dispersity, and architecture.[1] For a vinyl monomer like this compound, conventional polymerization techniques used for acrylates, methacrylates, and styrenes are directly applicable.
Applicable Polymerization Methods
-
Free-Radical Polymerization: This is the most common and versatile method for vinyl monomers. It can be carried out in bulk, solution, or suspension.[2] Solution polymerization offers good control over viscosity and heat dissipation, making it a suitable starting point for laboratory-scale synthesis.[1]
-
Suspension Polymerization: This technique is ideal for producing polymer beads of a controlled size, which is particularly relevant for applications like bone cements or as microcarriers.[3] It involves dispersing the monomer in a continuous phase (typically water) with the help of a stabilizer.[3]
-
Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization would offer precise control over the polymer's molecular weight and architecture, enabling the synthesis of well-defined block copolymers for advanced drug delivery systems.
Experimental Protocol: Free-Radical Solution Polymerization
This protocol provides a self-validating system for synthesizing poly(this compound) for initial characterization. The causality behind each step is explained to ensure technical accuracy and reproducibility.
-
Monomer Purification (Rationale): The first critical step is to remove the inhibitor (typically hydroquinone or its derivatives) that is added to the monomer to prevent spontaneous polymerization during storage. Failure to do so will result in inconsistent initiation and low yields.
-
Procedure: Pass this compound monomer through a column packed with basic alumina. Verify the removal of the inhibitor by shaking the monomer with a 10% NaOH solution; the absence of color in the aqueous layer indicates success.
-
-
Reaction Setup (Rationale): The polymerization must be conducted under an inert atmosphere to prevent oxygen from inhibiting the radical reaction, which would otherwise terminate growing polymer chains prematurely.
-
Procedure: A three-neck round-bottom flask is equipped with a condenser, a nitrogen inlet, and a rubber septum. The system is flame-dried under vacuum and backfilled with dry nitrogen three times.
-
-
Polymerization (Rationale): A radical initiator, such as Azobisisobutyronitrile (AIBN), is chosen for its predictable decomposition rate at a given temperature, allowing for controlled initiation. The solvent, 1,4-dioxane, is selected for its ability to dissolve both the monomer and the resulting polymer.
-
Procedure: Dissolve the purified monomer (e.g., 10 g) and AIBN (e.g., 0.1 mol%) in anhydrous 1,4-dioxane (e.g., 50 mL) in the reaction flask. Purge the solution with nitrogen for 30 minutes to remove any dissolved oxygen. Place the flask in a preheated oil bath at 70°C and stir for 24 hours.
-
-
Purification (Rationale): The synthesized polymer must be isolated from unreacted monomer and initiator fragments. This is achieved by precipitation in a non-solvent.
-
Procedure: Cool the reaction mixture to room temperature. Slowly pour the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously. The polymer will precipitate as a solid.
-
Validation: Collect the polymer by filtration. Re-dissolve it in a minimal amount of a good solvent (e.g., tetrahydrofuran) and re-precipitate it into methanol. Repeat this process three times to ensure high purity. Dry the final polymer under vacuum at 40°C until a constant weight is achieved.
-
Visualization: Polymerization Workflow
Caption: Workflow for the synthesis of poly(this compound).
Section 2: Performance Evaluation - A Comparative Analysis
This section compares the anticipated performance of poly(this compound) against established biomedical polymers.
Mechanical Properties
The mechanical integrity of a polymer is crucial for applications ranging from load-bearing implants to stable nanoparticle formulations. PMMA is known for its high strength but also its brittleness, while polystyrene is similarly rigid. The incorporation of a phenyl ring and an ester group suggests that poly(this compound) would likely be a hard, rigid material.
Causality: Cross-linking agents are often used to improve the mechanical properties of polymers like PMMA.[4][5] However, the choice and concentration of these agents are critical, as excessive cross-linking can sometimes fail to enhance flexural or impact strength significantly.[5]
Table 1: Comparative Mechanical Properties of PMMA and its Derivatives
| Property | Conventional PMMA | Cross-Linked PMMA (10% EGDMA) | Polystyrene (General Purpose) |
|---|---|---|---|
| Flexural Strength (MPa) | ≥ 65[4] | No significant increase observed[4] | 40 - 90 |
| Impact Strength (kJ/m²) | ~2[4] | No significant increase observed[4] | 1.5 - 2.5 |
| Surface Hardness (Vickers) | ~20-25 | ~20-25 | ~80-90 (Rockwell M) |
Data compiled from multiple sources for general comparison.[4][5]
Thermal Stability
Thermal stability is a key indicator of a material's processing window and long-term durability. Poly(alkyl methacrylates) typically degrade via main-chain scission, with higher molecular weight polymers generally showing greater thermal resistance.[6] Cross-linking has been shown to significantly enhance the thermal stability of PMMA by preventing the "unzipping" depolymerization reaction.[7]
Causality: The degradation of PMMA can begin at temperatures as low as 150°C, especially if weak links or unsaturated chain ends are present from the polymerization process.[7] The primary degradation product is the monomer, methyl methacrylate.[6] The bulky phenyl group in poly(this compound) is expected to restrict chain mobility, likely increasing its glass transition temperature (Tg) and the onset temperature of degradation compared to standard PMMA.
Table 2: Thermal Degradation Onset Temperatures
| Polymer | Onset of Degradation (T0.1, 10% weight loss) | Key Degradation Products |
|---|---|---|
| PMMA (virgin) | ~150-270°C[7] | Methyl Methacrylate monomer[6] |
| PMMA-Clay Nanocomposite | ~300-340°C[8] | Methyl Methacrylate monomer |
| PMMA-co-Divinylbenzene (Cross-linked) | ~280-450°C[7] | MMA and DVB fragments[7] |
Biocompatibility and Cytotoxicity
Biocompatibility is non-negotiable for any material intended for biomedical use. PMMA is widely used in dentistry and medicine and is generally considered biocompatible.[9][10] However, issues can arise from the leaching of unreacted residual monomer (MMA), which is known to be cytotoxic and can cause tissue irritation.[10][11]
Causality: The cytotoxicity of acrylic resins is primarily attributed to leached substances, with the residual monomer being the most common culprit.[11] Therefore, the purification protocol for any new polymer is a critical determinant of its ultimate biocompatibility. A newly synthesized polymer like poly(this compound) would require rigorous testing. Initial assessments often involve in vitro cytotoxicity assays on relevant cell lines (e.g., fibroblasts) followed by in vivo implantation studies.[9][12]
Drug Delivery Potential
For drug delivery applications, the polymer's chemical functionality is as important as its physical properties.
-
Hydrophobic Drug Encapsulation: Based on its structure, poly(this compound) is expected to be hydrophobic, similar to PMMA. This would make it a suitable candidate for encapsulating poorly water-soluble drugs within a nanoparticle matrix.[13][14] However, its rigidity might lead to a "burst release" of the drug, which can be controlled by blending with other polymers or by designing specific nanoparticle architectures.
-
Comparison with Functional Polymers:
-
pH-Responsive Systems: Unlike poly(this compound), polymers like poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) contain amine groups that become protonated in acidic environments (like a tumor microenvironment or an endosome).[15] This charge switch causes the polymer to swell or dissolve, triggering a rapid release of the encapsulated drug specifically at the target site.[15][16]
-
Hydrogels: Polymers like pHEMA form hydrogels that can absorb large amounts of water.[13] The release of drugs from these gels can be modulated by factors like pH and the degree of cross-linking, making them excellent for controlled release applications.[17]
-
Stealth Polymers: For systemic drug delivery, nanoparticles are often coated with hydrophilic "stealth" polymers like Poly(ethylene glycol) (PEG) to prevent recognition by the immune system and prolong circulation time.[18] Poly(2-oxazolines) (POx) have emerged as a promising alternative to PEG, exhibiting excellent biocompatibility and stealth properties, with some studies suggesting they may be less immunogenic.[19][20][21]
-
Section 3: Key Experimental Protocols for Performance Evaluation
To validate the hypothesized performance of a new polymer, a standardized set of characterization techniques must be employed.
Visualization: Overall Performance Evaluation Workflowdot
References
- 1. Polymer Synthesis and Characterization – Zentel Group – TU Darmstadt [chemie.tu-darmstadt.de]
- 2. Synthesis, Characterization and Molecular Modeling of Novel Oxoethyl methacrylate Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of poly (methyl methacrylate-styrene) copolymeric beads for bone cements [scielo.org.ar]
- 4. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin [mdpi.com]
- 5. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. polychemistry.com [polychemistry.com]
- 7. epublications.marquette.edu [epublications.marquette.edu]
- 8. epublications.marquette.edu [epublications.marquette.edu]
- 9. mdpi.com [mdpi.com]
- 10. A Review on the Biocompatibility of PMMA-Based Dental Materials for Interim Prosthetic Restorations with a Glimpse into Their Modern Manufacturing Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biocompatibility of polymethylmethacrylate resins used in dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biocompatibility of polymethyl methacrylate heat-polymerizing denture base resin copolymerized with antimicrobial monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in polymeric drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jddtonline.info [jddtonline.info]
- 15. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Evaluation of poly(2-hydroxyethyl methacrylate) gels as drug delivery systems at different pH values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Poly(2-methyl-2-oxazoline) as a polyethylene glycol alternative for lipid nanoparticle formulation [ouci.dntb.gov.ua]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Methyl 2-ethenylbenzoate
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Methyl 2-ethenylbenzoate. It is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical data. The methodologies detailed herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure scientific integrity and regulatory compliance.[1][2]
Introduction: The Analytical Imperative for this compound
This compound (also known as methyl 2-vinylbenzoate) is an organic ester with potential applications in polymer chemistry and as a specialty chemical intermediate.[3][4] In any research or manufacturing context, the ability to accurately and precisely quantify this analyte is paramount for quality control, stability testing, and reaction monitoring. The validation of an analytical procedure is the process of demonstrating that it is fit for its intended purpose.[5][6]
Cross-validation takes this a step further by comparing the results from two distinct, validated analytical methods to ensure concordance. This is critical when transferring methods between laboratories, updating a procedure, or when a secondary, orthogonal method is needed to confirm results, thereby providing an unparalleled level of confidence in the data.[7] This guide will compare a validated HPLC-UV method against a validated GC-MS method for the analysis of this compound.
The Regulatory Framework: Adherence to ICH Q2(R2)
The foundation of any robust analytical method validation rests upon internationally recognized guidelines. The ICH Q2(R2) guideline, "Validation of Analytical Procedures," provides a comprehensive framework for the validation tests and performance characteristics required.[2][8][9] Our entire approach is built upon these principles to create self-validating and trustworthy protocols. The core validation parameters we will assess for each method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[10]
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.[1]
-
Accuracy: The closeness of test results to the true value.[10]
-
Precision: The degree of agreement among individual test results (evaluated at repeatability and intermediate precision levels).
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.[1]
Workflow for Analytical Method Validation and Cross-Validation
The following diagram outlines the logical workflow, from initial method development through the validation of individual performance characteristics to the final cross-validation step.
References
- 1. youtube.com [youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. This compound | 27326-44-9 [sigmaaldrich.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. fda.gov [fda.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. fda.gov [fda.gov]
- 8. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. iiste.org [iiste.org]
literature review of Methyl 2-ethenylbenzoate applications
An In-Depth Technical Guide to the Applications of Methyl 2-ethenylbenzoate: A Comparative Analysis for Researchers
This guide provides a comprehensive review of the known and potential applications of this compound (also known as methyl 2-vinylbenzoate). For researchers, scientists, and professionals in drug development, understanding the utility of a chemical building block is paramount. While detailed literature on this compound is not extensive, its structure—featuring both a reactive vinyl group and an ester functionality on an aromatic ring—suggests significant potential in polymer chemistry, fine chemical synthesis, and as a scaffold for bioactive molecules.
This document moves beyond a simple catalog of facts. It delves into the causality behind experimental choices, compares the compound to relevant alternatives, and provides actionable, detailed protocols. We will explore its role as a monomer, its utility as a synthetic intermediate, and its prospective value in medicinal chemistry, grounding our analysis in established chemical principles and data from analogous compounds.
Chemical Profile of this compound
Before exploring its applications, it is essential to understand the fundamental properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| Synonyms | Methyl 2-vinylbenzoate, 2-vinyl-benzoic acid methyl ester | [2] |
| Appearance | Clear, colourless liquid | [1] |
| SMILES | COC(=O)C1=CC=CC=C1C=C | [2] |
| InChIKey | MPHUYCIKFIKENX-UHFFFAOYAU | [2] |
Part 1: Application in Polymer Science - A Specialty Monomer
The most direct application inferred from the structure of this compound is its use as a monomer in addition polymerization. The vinyl group is susceptible to radical, cationic, and anionic polymerization methods, allowing for the synthesis of polyvinyl benzoates. These polymers can be compared to widely used polymers derived from monomers like styrene and methyl methacrylate (MMA).
The ortho-ester group in this compound is expected to impart unique properties to the resulting polymer, such as altered glass transition temperature (Tg), solubility, and refractive index compared to polystyrene or PMMA. Furthermore, the ester functionality provides a handle for post-polymerization modification, a significant advantage for creating functional materials.
Comparative Analysis of Vinyl Monomers
| Monomer | Structure | Key Polymer Properties | Rationale for Comparison |
| Styrene | C₆H₅CH=CH₂ | High refractive index, brittle, good electrical insulator. | Styrene is the archetypal aromatic vinyl monomer. Polystyrene is a commodity plastic, and its properties provide a baseline for evaluating polymers made from aromatic vinyl derivatives. |
| Methyl Methacrylate (MMA) | CH₂=C(CH₃)COOCH₃ | High optical clarity, UV stability, moderate hardness. | PMMA is a standard acrylic polymer. The comparison highlights the influence of the aromatic ring in this compound versus the aliphatic nature of MMA. |
| This compound | C₆H₄(COOCH₃)CH=CH₂ | Hypothesized: Potentially higher Tg than polystyrene due to polar ester group, good solubility in organic solvents, amenable to hydrolysis. | This compound combines the aromatic character of styrene with the ester functionality of an acrylate, suggesting a hybrid property profile. |
Experimental Protocol: Free-Radical Polymerization of this compound
This protocol provides a generalized procedure for the solution polymerization of a vinyl monomer, which serves as a validated starting point for synthesizing poly(this compound).
Causality: Solution polymerization is chosen for effective heat dissipation and viscosity control, which are critical for initial, small-scale polymer synthesis. AIBN is selected as the initiator due to its predictable decomposition kinetics and minimal side reactions compared to peroxide initiators. Toluene is a suitable solvent for both the monomer and the resulting polymer.
-
Monomer Purification: Pass this compound through a column of basic alumina to remove any inhibitors (e.g., hydroquinone).
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10 g, 61.6 mmol) and azobisisobutyronitrile (AIBN) (e.g., 0.1 g, 0.61 mmol, 1 mol% relative to monomer) in anhydrous toluene (20 mL).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for 12 hours.
-
Isolation: After cooling to room temperature, precipitate the polymer by slowly pouring the viscous solution into a large excess of cold methanol (e.g., 400 mL) with vigorous stirring.
-
Purification: Collect the white precipitate by filtration, wash with fresh methanol, and dry under vacuum at 50°C to a constant weight.
-
Characterization: Analyze the resulting polymer by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by Differential Scanning Calorimetry (DSC) to measure the glass transition temperature (Tg).
Workflow for Polymer Synthesis and Analysis
Caption: Workflow for synthesis and characterization of poly(this compound).
Part 2: Application in Organic Synthesis - A Versatile Synthon
This compound is a bifunctional molecule, making it a valuable intermediate or "synthon" in multi-step organic synthesis. The vinyl group and the methyl ester can be manipulated selectively to build molecular complexity.
-
Vinyl Group Reactions: The vinyl group can participate in a wide range of transformations, including Heck coupling, hydroboration-oxidation, epoxidation, and Diels-Alder reactions.
-
Ester Group Reactions: The ester can undergo hydrolysis to the corresponding carboxylic acid, reduction to a primary alcohol, or reaction with organometallic reagents to form tertiary alcohols.
Comparative Analysis of Benzoate-Based Synthons
| Synthon | Key Reactive Sites | Primary Applications | Rationale for Comparison |
| Methyl Benzoate | Aromatic Ring, Ester Carbonyl | Precursor for ring substitution (nitration, halogenation) and ester transformations.[3][4] | The parent compound, provides a baseline for the reactivity of the benzoate core. |
| Methyl 2-formylbenzoate | Aldehyde, Ester | Precursor for heterocycles, imines, and multi-component reactions.[5] | The aldehyde is highly reactive, offering different synthetic pathways (e.g., reductive amination, Wittig reactions) compared to the vinyl group. |
| This compound | Vinyl Group, Ester | Potential for C-C bond formation via the vinyl group (e.g., Heck, Suzuki) and subsequent ester modification. | Offers reactivity orthogonal to electrophilic aromatic substitution, enabling transition-metal-catalyzed cross-coupling reactions. |
Experimental Protocol: Heck Cross-Coupling Reaction
This protocol describes a representative palladium-catalyzed Heck reaction, demonstrating how the vinyl group can be used to form a new carbon-carbon bond, a cornerstone of modern organic synthesis.
Causality: The Heck reaction is a powerful method for arylating alkenes. Palladium(II) acetate is a common and effective catalyst precursor. Tri(o-tolyl)phosphine is chosen as the ligand to stabilize the palladium catalyst and promote oxidative addition. Triethylamine acts as a base to neutralize the HBr generated during the catalytic cycle, driving the reaction to completion.
-
Reagents: To an oven-dried flask, add this compound (1.0 eq), an aryl bromide (e.g., 4-bromoanisole, 1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).
-
Reaction Setup: Seal the flask with a septum, and purge with argon. Add anhydrous triethylamine (2.0 eq) and anhydrous acetonitrile via syringe.
-
Reaction: Stir the mixture at 80°C for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the stilbene derivative.
Hypothetical Synthetic Pathway
Caption: Synthetic route from this compound to a complex amide.
Part 3: Potential in Bioactive Molecule Development
The benzoate scaffold is present in numerous pharmacologically active compounds.[5] The unique structure of this compound makes it an attractive starting point for generating libraries of novel compounds for drug discovery screening. The vinyl group can be functionalized to introduce diverse pharmacophores.
Comparison of Bioactive Scaffolds
| Scaffold | Known Biological Activities | Rationale for Comparison |
| 2-Mercaptobenzothiazole | Antifungal, antibacterial, enzyme inhibition.[6] | A well-established heterocyclic scaffold known for a broad spectrum of bioactivity. |
| Benzothiazine | Anti-inflammatory, analgesic.[7] | A privileged scaffold in medicinal chemistry, particularly for developing non-steroidal anti-inflammatory drugs (NSAIDs). |
| Substituted Benzoates | Antifungal, antihypertensive, anticancer.[5][8] | Demonstrates that the core benzoate structure itself is a viable starting point for discovering bioactive molecules. This compound is a functionalized member of this class. |
Conceptual Pathway to Bioactive Derivatives
The vinyl group can be converted into an epoxide, which can then be opened by various nucleophiles (amines, thiols, etc.) to rapidly generate a library of amino alcohol or thio alcohol derivatives. This approach is a proven strategy in combinatorial chemistry for lead discovery.
Caption: Strategy for generating a library of potential bioactive compounds.
Conclusion and Future Outlook
This compound is a chemical with significant, albeit largely untapped, potential. Its bifunctional nature makes it a versatile platform for innovation across multiple scientific domains.
-
For Polymer Scientists: This monomer offers a pathway to new functional polymers with tunable properties. Future research should focus on determining its reactivity ratios with common comonomers, characterizing the physical and chemical properties of its homopolymer and copolymers, and exploring applications in coatings, specialty plastics, or functional materials.
-
For Organic Chemists: As a synthetic intermediate, it provides a valuable alternative to more common benzoate synthons, particularly for reactions involving transition-metal catalysis. Its utility in constructing complex molecular architectures warrants further exploration.
-
For Medicinal Chemists: It represents an underexplored scaffold for generating novel compound libraries. The straightforward functionalization of its vinyl group could lead to the discovery of new therapeutic agents.
This guide serves as a foundational resource and a call to action for the research community to further investigate and unlock the full potential of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms [mdpi.com]
- 8. researchgate.net [researchgate.net]
benchmarking Methyl 2-ethenylbenzoate against other vinyl monomers
An In-Depth Comparative Guide: Benchmarking Methyl 2-ethenylbenzoate Against Commercially Prevalent Vinyl Monomers
Authored by: A Senior Application Scientist
Abstract
The development of novel polymers with tailored properties is a cornerstone of innovation in materials science, with significant implications for advanced applications, including drug delivery systems, medical devices, and specialty coatings. This compound, a vinyl monomer featuring an aromatic ester structure, presents an intriguing candidate for creating polymers with unique thermal and mechanical characteristics. This guide provides a comprehensive framework for benchmarking this compound against three widely utilized vinyl monomers: Styrene, Methyl Methacrylate (MMA), and Vinyl Acetate (VA). We will delve into the theoretical underpinnings of polymerization, present detailed experimental protocols for a comparative analysis, and discuss the anticipated performance characteristics of the resulting polymers. This document is intended for researchers and scientists seeking to explore novel polymeric materials and make informed decisions in monomer selection for specific applications.
Introduction: The Case for a New Vinyl Monomer
The versatility of vinyl polymers is rooted in the diverse functionalities that can be incorporated into the monomer structure. Styrene provides rigidity and aromaticity, Methyl Methacrylate offers excellent optical clarity and weathering resistance, and Vinyl Acetate yields polymers with good adhesive properties. This compound (M2eB), also known as methyl 2-vinylbenzoate, introduces a unique combination of a vinyl group for polymerization and a methyl benzoate group directly attached to the phenyl ring. This structure is hypothesized to influence steric hindrance, electronic effects, and the resulting polymer's physical properties, such as its glass transition temperature (Tg) and thermal stability.
This guide establishes a systematic approach to compare the polymerization kinetics and polymer properties of M2eB against Styrene, MMA, and VA. By understanding its relative reactivity and the performance of its homopolymer and copolymers, we can identify potential applications where M2eB may offer a distinct advantage.
Monomer Profiles and Physicochemical Properties
A foundational comparison begins with the intrinsic properties of the monomers themselves. These properties influence their behavior during polymerization and the final characteristics of the polymer.
| Property | This compound | Styrene | Methyl Methacrylate (MMA) | Vinyl Acetate (VA) |
| Chemical Structure | C₁₀H₁₀O₂ | C₈H₈ | C₅H₈O₂[1] | C₄H₆O₂ |
| Molecular Weight ( g/mol ) | 162.19 | 104.15 | 100.12[2] | 86.09 |
| Boiling Point (°C) | ~220-221 (proxy data)[3] | 145 | 100.3[1] | 72.7 |
| Density (g/mL @ 20°C) | ~1.032 (proxy data)[3] | 0.909 | 0.944[1] | 0.932 |
| Appearance | Colorless Liquid | Colorless, oily liquid | Colorless liquid[1] | Colorless liquid |
Note: Direct experimental data for this compound is sparse; values are estimated based on the similar compound Ethyl 2-methylbenzoate.[3]
Theoretical Framework: The Significance of Reactivity Ratios
In copolymerization, where two or more different monomers are polymerized together, the **monomer reactivity ratios (r₁ and r₂) ** are critical parameters that dictate the composition and microstructure of the resulting copolymer chain. They quantify the tendency of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer versus the other comonomer.
The Mayo-Lewis equation describes the instantaneous copolymer composition: d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])
Where:
-
d[M₁]/d[M₂] is the ratio of monomers incorporated into the copolymer.
-
[M₁] and [M₂] are the molar concentrations of the monomers in the feed.
-
r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁, where k is the propagation rate constant.
Interpreting Reactivity Ratios:
-
r₁ > 1 : The growing chain with an M₁ terminal unit prefers to add another M₁ monomer.
-
r₁ < 1 : The growing chain with an M₁ terminal unit prefers to add an M₂ monomer.
-
r₁ ≈ 1 : The growing chain shows no preference.
-
r₁ * r₂ = 1 : Ideal copolymerization, resulting in a random copolymer.
-
r₁ * r₂ < 1 : Tendency towards alternation.
-
r₁ * r₂ > 1 : Tendency towards block copolymer formation.
Understanding these ratios is paramount for predicting whether M2eB will readily copolymerize with Styrene, MMA, or VA, and for tailoring the final polymer's properties.[4][5]
Experimental Design: A Head-to-Head Comparison
To objectively benchmark M2eB, a series of controlled experiments are required. The following workflow outlines the necessary steps from polymerization to characterization.
Caption: Experimental workflow for benchmarking vinyl monomers.
Detailed Experimental Protocols
A. Free Radical Copolymerization This protocol is designed to synthesize a series of copolymers with varying monomer feed ratios to determine reactivity ratios.
-
Monomer Feed Preparation : For each comonomer pair (e.g., M2eB/MMA), prepare a series of five formulations in separate reaction vessels with varying molar feed ratios (e.g., 80:20, 60:40, 50:50, 40:60, 20:80).
-
Solvent and Initiator Addition : To each vessel, add 1,4-dioxane as the solvent. Add 2,2′-azobisisobutyronitrile (AIBN) as the free radical initiator (typically 0.5-1.0 mol% with respect to total monomer concentration).
-
Inert Atmosphere : Purge each vessel with dry nitrogen or argon for 15-20 minutes to remove oxygen, which can inhibit radical polymerization.
-
Reaction : Place the sealed vessels in a preheated oil bath at 60-70°C.[6]
-
Low Conversion : Monitor the reaction. To ensure the Mayo-Lewis equation is valid, the polymerization must be stopped at low conversion (<10%). This is a critical step for accurate reactivity ratio determination.[7]
-
Termination and Isolation : Quench the reaction by rapidly cooling the vessel in an ice bath. Precipitate the resulting copolymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol) with vigorous stirring.
-
Purification : Filter the precipitated polymer, wash it with fresh non-solvent to remove unreacted monomers and initiator, and dry it under vacuum at 40-50°C to a constant weight.
B. Copolymer Composition Analysis via ¹H-NMR Spectroscopy The causality for choosing ¹H-NMR is its ability to quantitatively distinguish between the protons of the different monomer units incorporated into the polymer chain, allowing for a precise calculation of the copolymer composition.
-
Sample Preparation : Dissolve a small, precisely weighed amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Spectrum Acquisition : Acquire the ¹H-NMR spectrum.
-
Data Analysis : Identify characteristic, well-separated peaks corresponding to each monomer unit. For example, in a M2eB/MMA copolymer, the aromatic protons of M2eB would be distinct from the methoxy protons (-OCH₃) of MMA.[8][9]
-
Calculation : Calculate the molar fraction of each monomer in the copolymer by comparing the integration values of their respective characteristic peaks.
C. Thermal Properties Analysis
-
Thermogravimetric Analysis (TGA) : This technique measures the change in mass of a sample as a function of temperature, providing data on thermal stability and decomposition temperature (Td). Samples are heated under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min).[10][11]
-
Differential Scanning Calorimetry (DSC) : DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the glass transition temperature (Tg), which indicates the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[12]
D. Mechanical Properties Analysis
-
Tensile Testing : Polymer films are cast from solution and cut into standardized "dog-bone" shapes. A universal testing machine is used to apply a uniaxial tensile load until failure. This test yields critical data on the material's Young's Modulus (stiffness), tensile strength (the stress at which it breaks), and elongation at break (ductility).[2][13][14]
Anticipated Results and Comparative Discussion
Based on the monomers' structures, we can hypothesize on the expected outcomes. The experimental data will then be used to validate or refute these hypotheses.
Reactivity Ratios and Copolymerization Behavior
The bulky methyl benzoate group in M2eB may introduce steric hindrance, potentially lowering its reactivity compared to the less hindered Styrene and MMA.[15] The electronic effects of the ester group could also play a significant role.
Hypothetical Reactivity Comparison Table:
| Comonomer Pair (M₁/M₂) | Expected r₁ (M2eB) | Expected r₂ | Expected r₁ * r₂ | Anticipated Copolymer Structure |
| M2eB / Styrene | < 1 | > 1 | ~1 | Mostly random with higher styrene incorporation |
| M2eB / MMA | < 1 | < 1 | < 1 | Tendency towards alternation |
| M2eB / VA | > 1 | < 1 | < 1 | Mostly random, favors M2eB incorporation |
This table is predictive. Experimental determination is necessary for validation.
Polymer Performance Characteristics
The performance of the homopolymers provides a baseline for understanding the contribution of each monomer to a copolymer's properties.
Caption: Predicted and known properties of homopolymers.
Discussion:
-
Thermal Properties : The bulky, rigid aromatic structure of M2eB is expected to significantly restrict chain mobility, leading to a high glass transition temperature (Tg), likely exceeding that of both Polystyrene and PMMA.[2] This would make it suitable for applications requiring dimensional stability at elevated temperatures. Its thermal decomposition temperature (Td) is also predicted to be high.
-
Mechanical Properties : We anticipate that poly(M2eB) will be a rigid and potentially brittle material, exhibiting a high Young's Modulus, similar to or greater than Polystyrene and PMMA.[2][14] In contrast, Poly(vinyl acetate) is a much softer and more flexible material. The incorporation of M2eB into copolymers could therefore be a strategy to increase the stiffness and thermal resistance of softer polymers.
Implications for Researchers and Drug Development
The selection of a monomer is a critical decision in the design of polymers for specialized applications, including in the pharmaceutical and biomedical fields.
-
Drug Delivery : For creating nanoparticles or micelles for controlled drug release, the copolymerization behavior is key. If M2eB forms alternating copolymers with a hydrophilic monomer, it could lead to well-defined amphiphilic structures. Its high Tg could also contribute to more stable, less permeable drug-loaded matrices.
-
Medical Devices and Implants : The predicted high thermal stability and rigidity of poly(M2eB) could make it a candidate for non-degradable medical device components that require sterilization or possess high mechanical strength.
-
Biomaterial Coatings : When copolymerized, M2eB could be used to tune the surface properties, hardness, and degradation profile of coatings for various biomaterials.
Conclusion
While further experimental validation is essential, this guide establishes a clear and scientifically rigorous framework for evaluating this compound as a novel vinyl monomer. The predictive analysis, based on its chemical structure, suggests that M2eB has the potential to form polymers with high glass transition temperatures, excellent thermal stability, and significant rigidity. Its true value will be realized through the systematic experimental work outlined herein, determining its reactivity ratios with common comonomers and fully characterizing the resulting polymers. This will enable researchers to unlock its potential and position it as a valuable new building block in the vast field of polymer science.
References
- 1. Methyl Methacrylate | C5H8O2 | CID 6658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Evolution of Physical, Thermal, and Mechanical Properties of Poly(methyl Methacrylate)-Based Elium Thermoplastic Polymer During Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. pure.tue.nl [pure.tue.nl]
- 5. cjps.org [cjps.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copolymerization of n-butyl acrylate/methyl methacrylate in xylene solvent | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 9. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate [article.sapub.org]
- 10. polychemistry.com [polychemistry.com]
- 11. epublications.marquette.edu [epublications.marquette.edu]
- 12. mdpi.com [mdpi.com]
- 13. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin [mdpi.com]
- 15. benchchem.com [benchchem.com]
The Unseen Architects: A Comparative Guide to Substituent Effects on Methyl 2-ethenylbenzoate Reactivity
In the intricate world of chemical synthesis and drug development, understanding the subtle interplay of molecular structure and reactivity is paramount. Even minor alterations to a molecule's architecture can dramatically influence its behavior in a reaction, dictating product yields, reaction rates, and even the viability of a synthetic route. This guide delves into the fascinating realm of substituent effects, focusing on a versatile building block: Methyl 2-ethenylbenzoate. Here, we will dissect how the addition of different functional groups to this molecule's aromatic ring can modulate its reactivity, providing researchers, scientists, and drug development professionals with the insights and practical methodologies to predict and control chemical outcomes.
Introduction: The Dual Personality of this compound
This compound is a bifunctional molecule, possessing two key reactive sites: the vinyl group (-CH=CH₂) and the aromatic ring. The vinyl group is susceptible to electrophilic addition and polymerization, while the aromatic ring can undergo electrophilic aromatic substitution. The electronic and steric nature of substituents on the benzene ring can profoundly influence the reactivity of both these sites.
Substituents are broadly classified into two categories:
-
Electron-Donating Groups (EDGs): These groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[1][2] Examples include alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups.
-
Electron-Withdrawing Groups (EWGs): These groups decrease the electron density of the aromatic ring, rendering it less nucleophilic and less reactive towards electrophiles.[1][2] Common examples are nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups.
These electronic effects are transmitted through the molecule via inductive and resonance effects.[3][4] Furthermore, the physical bulk of a substituent can introduce steric hindrance, impeding the approach of reactants to a reactive site.[1][5]
This guide will provide a framework for assessing these effects through a combination of theoretical principles and practical experimental protocols.
Quantifying Reactivity: The Hammett and Taft Equations
To move beyond qualitative descriptions, physical organic chemists have developed linear free-energy relationships to quantify the impact of substituents on reaction rates and equilibria.
The Hammett Equation: Unraveling Electronic Effects
The Hammett equation is a cornerstone in understanding substituent effects in meta- and para-substituted benzene derivatives.[6][7][8] It is expressed as:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the reaction of a substituted compound.
-
k₀ is the rate constant for the reaction of the unsubstituted compound.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[6][8]
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state.[6][8]
A plot of log(k/k₀) versus σ for a series of substituents is known as a Hammett plot . A linear correlation provides strong evidence that the reaction mechanism is consistent across the series of substituted reactants.[9][10]
The Taft Equation: Accounting for Steric and Ortho Effects
The Hammett equation is generally not applicable to ortho-substituted systems due to the significant influence of steric effects.[10] To address this, the Taft equation was developed, which separates the polar (electronic) and steric effects of a substituent.[11][12][13] The Taft equation is given by:
log(k/k₀) = ρσ + δEₛ
Where:
-
ρ * is the sensitivity factor to polar effects.
-
σ * is the polar substituent constant.
-
δ is the sensitivity factor to steric effects.
The Taft equation is particularly useful for analyzing reactions where the substituent is in close proximity to the reaction center, as is the case with ortho-substituted this compound.
Experimental Design for Assessing Reactivity
To experimentally quantify the impact of substituents on the reactivity of this compound, a series of kinetic experiments can be designed. A common approach is to monitor the rate of a specific reaction for a series of substituted derivatives.
Model Reaction: Electrophilic Bromination of the Vinyl Group
A suitable model reaction to probe the electronic effects on the vinyl group is electrophilic addition of bromine. The reaction proceeds through a bromonium ion intermediate, and the rate-determining step involves the attack of the π-electrons of the double bond on the bromine molecule.
Experimental Protocol: Competitive Kinetic Experiments
Competitive kinetic experiments are an efficient method for determining the relative reactivities of a series of compounds.[8] In this setup, a mixture of two or more substituted this compound derivatives is allowed to react with a limiting amount of the electrophile (e.g., bromine). The relative rates of reaction can be determined by analyzing the ratio of the unreacted starting materials or the ratio of the products formed.
Step-by-Step Protocol:
-
Preparation of Substituted Methyl 2-ethenylbenzoates: Synthesize a series of para- and meta-substituted this compound derivatives. Common substituents to investigate include -OCH₃, -CH₃, -H, -Cl, and -NO₂.
-
Reaction Setup:
-
In a reaction vessel, combine equimolar amounts of the unsubstituted this compound and one of the substituted derivatives in a suitable solvent (e.g., dichloromethane).
-
Add a solution of bromine in the same solvent dropwise. The bromine should be the limiting reagent.
-
Stir the reaction mixture at a constant temperature.
-
-
Reaction Monitoring and Analysis:
-
Data Analysis:
-
Determine the relative concentrations of the unreacted starting materials and/or the products at each time point.
-
The relative rate constant (k/k₀) can be calculated from the ratio of the products or the disappearance of the starting materials.
-
Data Interpretation and Comparison
The experimental data can be tabulated and visualized to provide a clear comparison of the reactivity of the different substituted this compound derivatives.
Hypothetical Experimental Data
The following table presents hypothetical relative rate constants for the bromination of the vinyl group of various para-substituted this compound derivatives, based on established principles of substituent effects.
| Substituent (X) | Hammett Constant (σₚ) | Relative Rate Constant (kₓ/kₙ) |
| -OCH₃ | -0.27 | 15.8 |
| -CH₃ | -0.17 | 5.2 |
| -H | 0.00 | 1.0 |
| -Cl | 0.23 | 0.25 |
| -NO₂ | 0.78 | 0.01 |
Hammett Plot Analysis
Plotting the logarithm of the relative rate constants against the corresponding Hammett σ values provides a visual representation of the electronic effects.
The negative slope (ρ < 0) of the Hammett plot indicates that the reaction is accelerated by electron-donating groups and retarded by electron-withdrawing groups. This is consistent with the development of a positive charge in the transition state, which is stabilized by EDGs.
Impact on Aromatic Ring Reactivity
Substituents also influence the reactivity of the aromatic ring towards electrophilic aromatic substitution (EAS). Activating groups (EDGs) increase the rate of EAS and direct incoming electrophiles to the ortho and para positions.[6][16][17] Deactivating groups (EWGs) decrease the reaction rate and direct incoming electrophiles to the meta position.[6][16][17]
For this compound, the ester group is a deactivating, meta-directing group, while the vinyl group is a weakly activating, ortho,para-directing group.[6] The overall directing effect will be a combination of these influences, and the position of substitution will depend on the specific electrophile and reaction conditions.
Conclusion and Future Directions
This guide has provided a comprehensive framework for assessing the impact of substituents on the reactivity of this compound. By understanding the electronic and steric effects of different functional groups and employing quantitative methods like the Hammett and Taft equations, researchers can gain predictive control over chemical reactions. The experimental protocols outlined here offer a practical approach to gathering the necessary data to inform synthetic strategies and accelerate the development of new molecules in the pharmaceutical and materials science fields.
Future investigations could explore a wider range of substituents, including those with strong steric hindrance, to further delineate the interplay of electronic and steric effects. Additionally, studying the impact of substituents on other reactions of this compound, such as polymerization or Diels-Alder reactions, would provide a more complete picture of its chemical behavior.
References
- 1. Steric effects - Wikipedia [en.wikipedia.org]
- 2. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Styrene (vinylbenzene) undergoes electrophilic aromatic substitut... | Study Prep in Pearson+ [pearson.com]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. azom.com [azom.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Guide to the Proper Disposal of Methyl 2-Ethenylbenzoate: Ensuring Safety and Compliance
This guide provides a detailed protocol for the safe and compliant disposal of methyl 2-ethenylbenzoate. As specific regulatory disposal guidelines for this compound are not prominently published, the procedures outlined here are synthesized from its chemical properties and structural similarities to well-documented vinyl aromatic esters and acrylate monomers. The core principle is to manage this substance as a reactive, potentially flammable, and irritant chemical waste stream, ensuring the safety of laboratory personnel and environmental protection.
Part 1: Hazard Assessment and Waste Characterization
Understanding the inherent hazards of this compound is the foundation of its safe management. Its structure, featuring a benzoate ester and an ethenyl (vinyl) group, suggests three primary hazard categories that dictate its handling and disposal protocols.
-
Reactivity and Polymerization: The vinyl group makes the monomer susceptible to polymerization. This reaction can be initiated by heat, light, contamination with acids, bases, oxidizing agents, or free-radical initiators.[1][2] Uncontrolled polymerization can be rapid and exothermic, generating significant heat and pressure that could rupture a sealed waste container.[2] Therefore, this compound waste must be treated as a reactive chemical . Commercial acrylate monomers are typically stabilized with inhibitors like monomethyl ether of hydroquinone (MEHQ), which require the presence of dissolved oxygen to be effective.[1][3]
-
Toxicity and Irritation: Like many acrylate and methacrylate esters, this compound is expected to be an irritant to the skin, eyes, and respiratory system.[1][3][8] Ingestion may be harmful.[4][9] Furthermore, many related benzoate esters are classified as toxic or harmful to aquatic life, necessitating containment from environmental release.[7]
Based on these characteristics, any waste containing this compound must be classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA) and handled accordingly.[10]
Table 1: Anticipated Hazard Profile of this compound
| Hazard Characteristic | Anticipated Property & Rationale | Management Precaution |
| Reactivity | Prone to uncontrolled, exothermic polymerization due to the vinyl group, similar to acrylic monomers.[1][2] | Segregate from initiators (acids, bases, oxidizers). Keep waste cool and consider adding an inhibitor for prolonged storage. |
| Ignitability | Expected to be a combustible or flammable liquid, analogous to methyl benzoate and methyl methacrylate.[4][5] | Store away from heat, sparks, and open flames. Use in a well-ventilated area.[7] |
| Toxicity | Likely an irritant to skin, eyes, and the respiratory system.[3][8] Harmful if swallowed.[4][9] Potentially toxic to aquatic life.[7] | Wear appropriate Personal Protective Equipment (PPE). Prevent release to drains and waterways. |
Part 2: On-Site Waste Management and Segregation
Proper on-site management is a critical, self-validating system to prevent incidents before the final disposal occurs.
Personal Protective Equipment (PPE)
When handling this compound waste, personnel must wear appropriate PPE to prevent exposure. This includes:
-
Chemical-resistant gloves (e.g., nitrile or butyl rubber).
-
Safety goggles or a face shield to protect against splashes.[3]
-
A laboratory coat to prevent skin contact.[3]
-
All handling of open waste containers should occur in a fume hood or well-ventilated area to minimize inhalation of vapors.[11]
Waste Containerization and Labeling
The integrity of the disposal process begins with the primary container.
-
Compatibility: Waste must be collected in containers made of chemically compatible materials, such as glass or high-density polyethylene (HDPE). The original product container is often the best choice.[12] The container and its closure must be in good condition, free of leaks or damage.[10]
-
Closure: Waste containers must be kept tightly sealed at all times, except when adding waste.[12][13] This prevents the release of flammable vapors and reduces the risk of contamination.
-
Labeling: All waste containers must be clearly and accurately labeled from the moment waste is first added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" (avoiding abbreviations).
-
A clear description of the hazards (e.g., "Ignitable," "Irritant," "Reactive").
-
The accumulation start date (the date the first drop of waste was added).
-
Segregation and Storage
Improper segregation is a leading cause of laboratory incidents.
-
Incompatible Materials: Store this compound waste away from incompatible chemicals, particularly:
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[13] This area must be at or near the point of generation and under the control of the laboratory personnel. The SAA should be a secondary containment tray to capture any potential leaks.
Part 3: Step-by-Step Disposal Protocol
Disposal of this compound must be handled through a certified hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or allowed to evaporate in a fume hood. [12][13]
Workflow for Liquid Waste and Contaminated Materials
-
Collection: Carefully pour liquid waste into the designated, properly labeled hazardous waste container inside a fume hood. For solid waste contaminated with the chemical (e.g., contaminated gloves, paper towels, silica gel), collect it in a separate, clearly labeled solid hazardous waste container.
-
Storage: Secure the lid on the container immediately after adding waste. Place the container in its designated SAA, ensuring it is segregated from incompatible materials.
-
Scheduling Pickup: Once the container is full or you no longer intend to add to it, contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for a hazardous waste pickup.[13] Do not exceed the SAA volume limits (typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste).[13]
Protocol for Empty Containers
An empty container that held this compound must still be managed as hazardous waste unless properly decontaminated.[12]
-
Decontamination: To render a container non-hazardous, it must be triple-rinsed.
-
First Rinse: Add a small amount of a suitable solvent (e.g., acetone or ethanol) that can dissolve the residue.
-
Collect Rinseate: Swirl the solvent to rinse all interior surfaces, then pour the contaminated solvent (rinseate) into your hazardous waste container for this compound.[12]
-
Repeat: Perform this rinse procedure two more times.
-
-
Disposal of Rinsed Container: After triple-rinsing, the container can typically be disposed of as regular non-hazardous waste. Deface or remove the original chemical label to prevent confusion.[12]
Spill Management
In the event of a small spill:
-
Alert personnel in the immediate area and control ignition sources.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material like vermiculite or sand.
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous solid waste.[8]
-
Clean the spill area thoroughly.
Part 4: Disposal Decision Workflow
The following diagram outlines the decision-making process for handling this compound waste streams in the laboratory.
Caption: Decision workflow for handling and disposing of this compound waste.
References
- 1. gantrade.com [gantrade.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Methyl Methacrylate | C5H8O2 | CID 6658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. danielshealth.com [danielshealth.com]
- 11. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 12. vumc.org [vumc.org]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Navigating the Uncharted: A Practical Guide to Handling Methyl 2-ethenylbenzoate
Senior Application Scientist Commentary: In the dynamic landscape of chemical research, we occasionally encounter compounds for which comprehensive safety data is not yet established. Methyl 2-ethenylbenzoate is one such case. This guide has been meticulously crafted by synthesizing data from structurally analogous compounds, namely benzoate esters and vinylarenes (styrene derivatives). The principles outlined here are grounded in the well-understood reactivity of these functional groups and are designed to provide a robust framework for ensuring laboratory safety. It is imperative to treat this compound with the caution it deserves, recognizing its potential for hazardous polymerization and irritant properties.
Hazard Analysis: A Synthesis of Functional Group Chemistry
This compound combines the chemical characteristics of an aromatic ester and a vinylarene. Therefore, a comprehensive risk assessment must consider the hazards associated with both moieties.
-
Benzoate Ester Moiety : Benzoate esters, such as methyl benzoate and ethyl benzoate, are generally considered to be of low to moderate acute toxicity.[1][2][3] They can be irritating to the eyes, skin, and respiratory tract.[1][2]
-
Vinylarene Moiety : The vinyl group attached to the benzene ring is the primary source of concern. Like styrene, this functional group is susceptible to polymerization.[4][5][6] This polymerization can be initiated by heat, light, or the presence of a catalyst, and can be violent or even explosive in a closed container.[7] Vinyl monomers are often treated as particularly hazardous due to their high reactivity. Some vinyl compounds are also known or suspected carcinogens.[8]
Anticipated Hazards for this compound:
| Hazard Class | Anticipated Risk | Rationale |
| Flammability | Combustible Liquid | Similar to methyl benzoate and styrene, it is expected to be a combustible liquid with a flash point likely above room temperature.[9] Vapors may be heavier than air and form flammable mixtures.[3][10] |
| Acute Toxicity | Harmful if swallowed or inhaled. | Based on data for analogous compounds like methyl benzoate and various branched alkyl benzoates.[3][11] |
| Irritation | Skin, Eye, and Respiratory Irritant | A common characteristic of both benzoate esters and vinylarenes.[1][2][12] |
| Reactivity | Hazardous Polymerization | The vinyl group makes the compound susceptible to spontaneous and potentially violent polymerization.[7] |
| Chronic Health | Suspected Carcinogen/Mutagen | Prudence dictates handling it as a potential carcinogen, given the data on other vinyl monomers like vinyl chloride.[8] |
Personal Protective Equipment (PPE): A Multi-layered Defense
Given the anticipated hazards, a stringent PPE protocol is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.[13]
Core PPE Requirements:
-
Eye and Face Protection : Chemical splash goggles are the minimum requirement. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[14]
-
Skin Protection :
-
A flame-resistant lab coat is essential.
-
Gloves must be selected based on their chemical resistance to aromatic esters and vinyl compounds. Nitrile or neoprene gloves are generally a good starting point, but it is crucial to consult the glove manufacturer's compatibility charts.[15] Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the chemical.
-
Wear closed-toe shoes at all times in the laboratory.[14]
-
-
Respiratory Protection : All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] If there is a potential for exposure above established limits or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Operational Plan: Safe Handling and Storage
Handling Protocol:
-
Preparation : Before starting any work, ensure that a safety shower and eyewash station are readily accessible.[7][16] Review the Safety Data Sheets (SDS) of any other chemicals being used in the procedure.
-
Engineering Controls : All manipulations of this compound must be performed in a certified chemical fume hood.[7]
-
Dispensing : When transferring the liquid, use a syringe or a pipette. Avoid weighing open containers on a balance outside of a fume hood.
-
Heating and Ignition Sources : Keep the compound away from heat, sparks, and open flames.[7] Use non-sparking tools and explosion-proof equipment if necessary.[7]
-
Hygiene : Wash hands thoroughly with soap and water after handling the chemical. Do not eat, drink, or smoke in the laboratory.
Storage Protocol:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from sources of ignition and direct sunlight to prevent polymerization.[7]
-
The use of inhibitors, such as tert-butylcatechol, is common for vinyl monomers to prevent polymerization during storage.[17] If the compound is synthesized in-house, consider adding an appropriate inhibitor.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][3]
Emergency Response Plan
Spill Management:
Immediate and decisive action is crucial in the event of a spill.[16]
For Minor Spills (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[7]
-
Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[7][18]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Place all contaminated materials, including gloves, into the hazardous waste container.
For Major Spills (outside a fume hood):
-
Evacuate all non-essential personnel from the area immediately.[7][16]
-
Remove all ignition sources.
-
If safe to do so, increase ventilation to the area.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.[18]
Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
First Aid Measures:
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Skin Contact : Immediately remove contaminated clothing.[8][16] Flush the affected area with copious amounts of water for at least 15 minutes.[16] Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[16] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[9] Rinse the mouth with water. Seek immediate medical attention.[9]
Disposal Plan
All waste containing this compound, including unused product and contaminated materials, must be treated as hazardous waste.
-
Waste Collection : Collect all waste in a clearly labeled, compatible, and sealable container.
-
Segregation : Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety department.
-
Polymerization Prevention : It may be necessary to add an inhibitor to the waste container to prevent polymerization. Consult with your safety officer for guidance.
-
Disposal : Arrange for pickup and disposal by a licensed hazardous waste disposal company.[19] Disposal methods may include incineration or other thermal treatments.[13][19] Landfilling of liquid polymerizable waste is generally not recommended.[20][21]
References
- 1. METHYL BENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. carlroth.com [carlroth.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 7. Safety Guideline [chemtrack.org]
- 8. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 9. westlake.com [westlake.com]
- 10. carlroth.com [carlroth.com]
- 11. echemi.com [echemi.com]
- 12. Working Safely with Solvents | Vertec BioSolvents [vertecbiosolvents.com]
- 13. ijpab.com [ijpab.com]
- 14. youtube.com [youtube.com]
- 15. GRP Personal Protection (PPE) - EC Fibreglass [ecfibreglasssupplies.co.uk]
- 16. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 17. lyondellbasell.com [lyondellbasell.com]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. studymind.co.uk [studymind.co.uk]
- 20. Polymers as Solid Waste in Municipal Landfills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Polymer Waste Management → Term [pollution.sustainability-directory.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
